2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-fluoro-5-[methoxy(methyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO4/c1-12(16-2)9(13)6-3-4-8(11)7(5-6)10(14)15/h3-5,14-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIALQZJYMDELNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)N(C)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660205 | |
| Record name | {2-Fluoro-5-[methoxy(methyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-59-5 | |
| Record name | B-[2-Fluoro-5-[(methoxymethylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-Fluoro-5-[methoxy(methyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid
An In-Depth Technical Guide to the
Abstract: This guide provides a comprehensive overview of a robust and scalable synthetic route to 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid, a key building block in contemporary medicinal chemistry. The strategic incorporation of a fluorine atom and a Weinreb amide moiety offers significant advantages in drug discovery, enhancing metabolic stability and providing a versatile handle for subsequent chemical modifications. We will explore the underlying chemical principles, provide detailed mechanistic insights, and present a validated, step-by-step experimental protocol suitable for implementation in a research or process development setting. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this important intermediate.
Introduction: Strategic Importance in Drug Discovery
This compound is a highly functionalized building block of significant interest in the pharmaceutical industry. Its utility stems from the unique combination of three critical pharmacophoric elements:
-
Arylboronic Acid: Boronic acids are versatile intermediates in organic synthesis, most notably for their role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Furthermore, the boronic acid moiety itself is a recognized pharmacophore, capable of forming reversible covalent bonds with target proteins, a feature exploited in drugs like the proteasome inhibitor Bortezomib.[1]
-
Fluorine Substitution: The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry. The C-F bond's high strength and the fluorine atom's unique electronic properties can enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties like lipophilicity and pKa.[2][3]
-
Weinreb Amide: The N-methoxy-N-methylamide, or Weinreb amide, is a exceptionally useful functional group. It serves as a stable precursor for the synthesis of ketones and aldehydes.[4][5] Unlike more reactive carboxylic acid derivatives, the Weinreb amide reacts cleanly with organometallic reagents to deliver the desired ketone without the common side reaction of over-addition to form a tertiary alcohol.[4][6] This is due to the formation of a stable, chelated tetrahedral intermediate that collapses only upon acidic workup.[5]
This guide details a reliable synthetic strategy that constructs this molecule from a commercially available starting material, focusing on high-yield, well-controlled chemical transformations.
Retrosynthetic Analysis and Strategic Rationale
The synthesis of the target molecule is best approached by dissecting it into its key functionalities. Our retrosynthetic strategy prioritizes the installation of the sensitive boronic acid group in the final step to avoid potential decomposition or unwanted side reactions in preceding steps.
The key disconnections are at the C-B bond and the amide C-N bond.
References
- 1. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. orientjchem.org [orientjchem.org]
- 6. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
Physical properties of 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid
An In-Depth Technical Guide to the Physical Properties of 2-Fluoro-5-(methoxycarbamoyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physical properties of 2-Fluoro-5-(methoxycarbamoyl)phenylboronic acid (CAS No. 874289-58-4). As a fluorinated phenylboronic acid derivative, this compound is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized in cross-coupling reactions. Understanding its physical characteristics—such as melting point, solubility, and acidity (pKa)—is paramount for its effective storage, handling, and application in synthetic protocols and drug design. This document synthesizes available data with field-proven experimental methodologies, offering both a reference for known properties and a practical guide for their empirical validation.
Compound Identification and Structure
2-Fluoro-5-(methoxycarbamoyl)phenylboronic acid is a bifunctional organic compound featuring a boronic acid group, a fluorine atom, and a methoxycarbamoyl substituent on a benzene ring. The strategic placement of these groups, particularly the electron-withdrawing fluorine and carbamoyl moieties, significantly influences the reactivity of the boronic acid, making it a versatile reagent in Suzuki-Miyaura coupling and other transition-metal-catalyzed reactions.
The specific isomer discussed in this guide is identified by the Chemical Abstracts Service (CAS) number 874289-58-4 .[1] It is crucial to distinguish this compound from its close analogue, 2-Fluoro-5-(methylcarbamoyl)phenylboronic acid (CAS 874289-40-4), which possesses different physical properties due to the structural variation in the carbamoyl group.[2][3][4][5]
Figure 1: Chemical Structure of 2-Fluoro-5-(methoxycarbamoyl)phenylboronic acid.
Core Physicochemical Properties
The following table summarizes the key physical and chemical properties of the compound. While some data is empirically reported, other values are computationally predicted and should be confirmed experimentally for critical applications.
| Property | Value / Description | Source(s) |
| CAS Number | 874289-58-4 | [1][6][7] |
| Molecular Formula | C₈H₉BFNO₄ | [1] |
| Molecular Weight | 212.97 g/mol | [2] |
| Appearance | White to off-white solid (Expected) | General property |
| Melting Point | 122-124 °C | [2] |
| Boiling Point | Data not available; likely decomposes. | N/A |
| Density (Predicted) | 1.36 g/cm³ | [2] |
| pKa | Not experimentally determined; estimated to be lower than phenylboronic acid (pKa ≈ 8.8) due to electron-withdrawing groups. | [8][9] |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO, DMF, and alcohols (Expected). | General property |
| LogP (Predicted) | -0.81240 | [2] |
Detailed Analysis of Physical Properties
Melting Point: A Key Indicator of Purity
The melting point of a crystalline solid is a critical physical constant used to assess its purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a high-purity substance, whereas a broad and depressed melting range suggests the presence of impurities. For 2-Fluoro-5-(methoxycarbamoyl)phenylboronic acid, a melting point of 122-124 °C has been reported by a commercial supplier.[2]
Causality Behind Experimental Choices: The determination of a melting point requires a slow heating rate (approx. 1-2 °C/min) near the expected melting temperature to allow the system to remain in thermal equilibrium, ensuring an accurate reading.[10] A preliminary, rapid heating can be used to find an approximate range, followed by a slower, more precise measurement.
Figure 2: Standard workflow for melting point determination.
Protocol 3.1: Experimental Determination of Melting Point
-
Sample Preparation: Place a small amount of the compound on a clean, dry surface and crush it into a fine powder. Tap the open end of a capillary tube into the powder to collect a small sample. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 1-2 mm.[11][12]
-
Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.[13]
-
Heating: Begin heating the block. If the approximate melting point is unknown, a rapid heating rate (10-15 °C/min) can be used for an initial determination.[10] For an accurate measurement, heat slowly at a rate of 1-2 °C per minute once the temperature is within 15-20 °C of the expected melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.[10]
-
Validation: For trustworthy results, the measurement should be repeated at least twice with fresh samples, yielding consistent values.
Solubility Profile
Solubility is a fundamental property that dictates how a compound will behave in reaction mixtures, biological assays, and formulation studies. Phenylboronic acids are generally sparingly soluble in water but exhibit better solubility in polar organic solvents. The presence of a polar carbamoyl group and the potential for hydrogen bonding with the boronic acid moiety and the fluorine atom suggests that 2-Fluoro-5-(methoxycarbamoyl)phenylboronic acid will be soluble in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol. Its predicted LogP of -0.81240 indicates a hydrophilic character, suggesting some degree of aqueous solubility.[2]
Causality Behind Experimental Choices: The "shake-flask" method is considered the gold standard for determining equilibrium solubility.[14] It ensures that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solid, providing the most accurate measure of a compound's intrinsic solubility in a given medium. The choice of analysis method (e.g., HPLC, LC-MS) must be validated for linearity, accuracy, and precision to ensure the trustworthiness of the final concentration measurement.[15]
Figure 3: Workflow for equilibrium solubility determination.
Protocol 3.2: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of the solid compound to a vial containing a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, DMSO). The presence of visible solid material throughout the experiment is essential.[14][15]
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: After incubation, remove the vials and allow them to stand briefly. Separate the saturated solution (supernatant) from the undissolved solid. This is best achieved by centrifugation followed by filtration of the supernatant through a 0.45 µm filter to remove any remaining particulates.[15]
-
Quantification: Accurately dilute a known volume of the clear filtrate with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared with known concentrations of the compound.[15]
-
Calculation: Determine the solubility from the measured concentration, taking into account any dilution factors. The experiment should be performed in triplicate to ensure reproducibility.[14]
Acidity (pKa)
Phenylboronic acids are Lewis acids, not Brønsted acids. They accept a hydroxide ion (OH⁻) from water to form a tetrahedral boronate species, releasing a proton (H⁺) into the solution.[9] This equilibrium determines their apparent pKa. The pKa of unsubstituted phenylboronic acid is approximately 8.8.[9] The presence of electron-withdrawing groups on the phenyl ring stabilizes the resulting negative charge on the boronate anion, thereby increasing the acidity and lowering the pKa.[8] In the target molecule, both the fluorine atom and the methoxycarbamoyl group are electron-withdrawing, and thus its pKa is expected to be significantly lower than 8.8. This enhanced acidity can be beneficial for applications like saccharide sensing or forming stable complexes at physiological pH.[16]
Causality Behind Experimental Choices: Potentiometric titration is a highly precise and direct method for pKa determination.[17] It involves monitoring the pH of a solution as a titrant (a strong base) is added incrementally. The pKa corresponds to the pH at which half of the acid has been converted to its conjugate base. This point is identified from the titration curve. The use of carbonate-free water and base is critical to avoid interference from atmospheric CO₂.[17]
Protocol 3.3: pKa Determination by Potentiometric Titration
-
Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent, typically a mixture of water and a co-solvent like methanol if solubility is low.[17]
-
Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Place the solution in a jacketed beaker to maintain a constant temperature and immerse the calibrated pH electrode and a stirrer.
-
Titration: Under a gentle stream of nitrogen to exclude CO₂, add small, precise increments of a standardized, carbonate-free strong base solution (e.g., 0.1 M NaOH).
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (the midpoint of the steepest part of the curve). Alternatively, a Gran plot or derivative plots can be used for a more precise determination of the equivalence point. The experiment should be repeated to ensure accuracy.[17]
Predicted Spectral Properties
While experimental spectra are the definitive source of information, the structure of the compound allows for the prediction of key features.
-
¹H NMR: Aromatic protons will appear as complex multiplets in the aromatic region (δ 7.0-8.5 ppm). The N-H proton of the carbamoyl group would likely be a broad singlet, and the methoxy (O-CH₃) protons would be a sharp singlet around δ 3.5-4.0 ppm. The B(OH)₂ protons are often broad and may exchange with solvent, sometimes not being observed.
-
¹³C NMR: The spectrum will show eight distinct carbon signals. The carbon attached to the boron (C-B) will appear around δ 130-140 ppm, while the carbon attached to fluorine (C-F) will show a large coupling constant (¹JCF ≈ 240-260 Hz).[18][19] The carbonyl carbon (C=O) will be downfield (δ > 160 ppm).
-
¹⁹F NMR: A single resonance will be observed, with its chemical shift influenced by the electronic environment. Long-range couplings to aromatic protons are expected.[18]
-
¹¹B NMR: A broad signal characteristic of a trigonal boronic acid is expected, typically in the range of δ 28-32 ppm.[18]
-
IR Spectroscopy: Key vibrational bands will include a broad O-H stretch from the boronic acid group (~3200-3500 cm⁻¹), a C=O stretch from the amide (~1650-1680 cm⁻¹), and C-F and B-O stretches in the fingerprint region.[20]
Safety, Handling, and Storage
Based on the Safety Data Sheet (SDS) for 2-Fluoro-5-(methoxycarbamoyl)benzeneboronic acid, the compound presents the following hazards and requires specific handling procedures.[1]
-
Hazard Identification:
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
-
-
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Compatible chemical-resistant gloves.[1]
-
Skin and Body Protection: A lab coat and suitable protective clothing.[1]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a suitable particulate respirator may be necessary.[1]
-
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, refrigeration is often recommended for boronic acids.
Conclusion
2-Fluoro-5-(methoxycarbamoyl)phenylboronic acid is a specialized chemical reagent with distinct physical properties that are crucial for its successful application. Its melting point of 122-124 °C serves as a reliable indicator of its identity and purity. The compound's predicted hydrophilicity and expected solubility in polar organic solvents guide its use in reaction setups and biological media. Furthermore, its enhanced Lewis acidity, a direct consequence of its fluorine and carbamoyl substituents, is a key determinant of its reactivity and binding characteristics. By employing the standardized protocols outlined in this guide, researchers and drug development professionals can confidently verify these properties, ensuring the integrity and reproducibility of their scientific endeavors.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. m.globalchemmall.com [m.globalchemmall.com]
- 3. (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. 874289-40-4|(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. 874289-40-4 2-Fluoro-5-(methylcarbamoyl)phenylboronic acid AKSci Z0945 [aksci.com]
- 6. parchem.com [parchem.com]
- 7. scbt.com [scbt.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. byjus.com [byjus.com]
- 13. pennwest.edu [pennwest.edu]
- 14. who.int [who.int]
- 15. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. researchgate.net [researchgate.net]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 18. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the NMR Spectral Interpretation of 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid
This document provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid. As a key intermediate in various synthetic applications, particularly in the development of novel pharmaceuticals, a thorough understanding of its structural characterization is paramount for researchers and drug development professionals. This guide synthesizes fundamental NMR principles with data from structurally related analogs to provide a robust predictive interpretation of its spectral features.
Introduction
This compound is a bifunctional molecule of significant interest. The phenylboronic acid moiety is a cornerstone for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. The strategic placement of a fluorine atom and a Weinreb amide (methoxy(methyl)carbamoyl group) on the phenyl ring modulates the electronic properties and reactivity of the molecule, making it a versatile building block. Accurate NMR spectral assignment is critical for confirming the identity and purity of this compound during synthesis and downstream applications.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to reveal distinct signals for the aromatic protons and the methyl groups of the Weinreb amide. The solvent used for analysis (e.g., DMSO-d₆ or CDCl₃) will influence the chemical shifts, particularly for the labile boronic acid protons. For the purpose of this guide, predictions are based on typical values observed for similar compounds.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| B(OH)₂ | 8.0 - 8.5 | Broad singlet | - | Labile protons, chemical shift is concentration and solvent dependent. |
| H-6 | 7.9 - 8.1 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz | Ortho to the electron-withdrawing carbamoyl group and meta to the fluorine atom. |
| H-4 | 7.7 - 7.9 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 4-6 Hz | Ortho to the carbamoyl group and para to the fluorine atom. |
| H-3 | 7.2 - 7.4 | Triplet (t) or Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ³J(H-F) ≈ 8-10 Hz | Ortho to the fluorine atom and meta to the carbamoyl group. |
| N-OCH₃ | 3.5 - 3.7 | Singlet | - | Methoxy group protons on the Weinreb amide. |
| N-CH₃ | 3.2 - 3.4 | Singlet | - | Methyl group protons on the Weinreb amide. |
Causality Behind Peak Assignments:
-
Aromatic Region: The substitution pattern on the phenyl ring dictates the chemical shifts and multiplicities of the aromatic protons. The fluorine atom, being highly electronegative, will influence the electron density of the ring and introduce characteristic H-F couplings. The carbamoyl group is electron-withdrawing, further deshielding the ortho and para protons.
-
Weinreb Amide Protons: The N-methoxy and N-methyl groups are expected to appear as sharp singlets, as they are not coupled to other protons. Their chemical shifts are consistent with those observed in other N-methoxy-N-methylbenzamides.[1]
-
Boronic Acid Protons: The protons of the B(OH)₂ group are acidic and undergo rapid exchange, typically resulting in a broad singlet. Their chemical shift is highly variable and depends on the solvent, concentration, and water content.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of the fluorine atom will result in C-F coupling, which is a key diagnostic feature.
Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants
| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling Constant (J, Hz) | Rationale |
| C=O | 165 - 168 | - | Carbonyl carbon of the Weinreb amide. |
| C-2 (C-F) | 160 - 164 | ¹J(C-F) ≈ 240-255 Hz | Aromatic carbon directly bonded to fluorine, showing a large one-bond coupling constant.[2] |
| C-5 (C-C=O) | 135 - 138 | ⁴J(C-F) ≈ 3-5 Hz | Aromatic carbon attached to the carbamoyl group. |
| C-4 | 130 - 133 | ³J(C-F) ≈ 8-10 Hz | Aromatic carbon para to the fluorine atom. |
| C-6 | 128 - 131 | ²J(C-F) ≈ 20-25 Hz | Aromatic carbon ortho to the fluorine atom. |
| C-1 (C-B) | 125 - 130 (often not observed) | ²J(C-F) ≈ 20-25 Hz | The ipso-carbon attached to the boron atom often exhibits a broad signal or is not observed due to quadrupolar relaxation of the boron nucleus.[3] |
| C-3 | 115 - 118 | ²J(C-F) ≈ 20-25 Hz | Aromatic carbon ortho to the fluorine atom, shielded by its electron-donating mesomeric effect. |
| N-OCH₃ | 60 - 62 | - | Methoxy carbon of the Weinreb amide. |
| N-CH₃ | 33 - 35 | - | Methyl carbon of the Weinreb amide. |
Mechanistic Insights from ¹³C Data:
-
C-F Coupling: The magnitude of the C-F coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms. The one-bond coupling (¹J(C-F)) is typically very large (around 250 Hz), while two-bond (²J(C-F)) and three-bond (³J(C-F)) couplings are significantly smaller. These couplings are invaluable for unambiguous assignment of the fluorinated aromatic ring carbons.[2]
-
Ipso-Carbon (C-B): The carbon atom directly attached to the boron of the boronic acid (C-1) often presents a challenge in ¹³C NMR. The boron nucleus (both ¹⁰B and ¹¹B isotopes) is quadrupolar, which can lead to rapid relaxation and significant broadening of the attached carbon signal, sometimes to the point of it being indistinguishable from the baseline.[3]
Experimental Protocol: A Self-Validating System
To obtain high-quality NMR data for this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for boronic acids as it can help in observing the B(OH)₂ protons.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.[4]
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution. A half-height linewidth of <0.5 Hz for a singlet in the ¹H spectrum is a good target.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1).
-
Typical parameters: 30-degree pulse angle, 2-5 second relaxation delay, 16-32 scans.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 scans or more).
-
Typical parameters: 30-45 degree pulse angle, 2-second relaxation delay.
-
-
2D NMR (Optional but Recommended for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): To establish H-H coupling networks in the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded C-H pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) C-H correlations, which is crucial for assigning quaternary carbons and linking different fragments of the molecule.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure accurate integration.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Peak pick all signals in both ¹H and ¹³C spectra and report the chemical shifts to two decimal places.
-
Analyze the splitting patterns and measure the coupling constants in the ¹H spectrum.
Visualization of the NMR Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Caption: A streamlined workflow for the NMR analysis of organic compounds.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging established NMR principles and data from analogous structures, researchers can confidently interpret the spectral features of this important synthetic intermediate. The detailed experimental protocol and workflow diagram offer a robust framework for acquiring high-quality, reproducible NMR data, ensuring the scientific integrity of research and development endeavors.
References
In-Depth Technical Guide: [2-fluoro-5-[methoxy(methyl)carbamoyl]phenyl]boronic acid (CAS 874289-59-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the structural and chemical information for the compound registered under CAS number 874289-59-5. This molecule, a substituted phenylboronic acid, is of significant interest to researchers in medicinal chemistry and organic synthesis. Phenylboronic acids are a class of compounds widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The specific substitutions on this particular scaffold, including a fluoro group and a Weinreb amide moiety, offer unique electronic and steric properties that can be exploited in the design of novel small molecules and complex drug candidates. This guide will delve into its detailed structural attributes, systematic IUPAC nomenclature, and key physicochemical properties.
Core Structural Information
The compound with CAS number 874289-59-5 is a synthetic organic molecule belonging to the family of phenylboronic acids.[1][2] It is also commonly known by the names N-Methoxy-N-methyl 3-borono-4-fluorobenzamide and 2-Fluoro-5-(N-methoxy-N-methylcarbamoyl)phenylboronic acid.[2][3][4] The presence of both a boronic acid functional group and a Weinreb amide on a fluorinated benzene ring makes it a versatile building block in synthetic chemistry.
Molecular Structure
The two-dimensional structure of [2-fluoro-5-[methoxy(methyl)carbamoyl]phenyl]boronic acid is depicted below:
Caption: 2D structure of [2-fluoro-5-[methoxy(methyl)carbamoyl]phenyl]boronic acid.
This structure features a central benzene ring substituted with three key functional groups:
-
A boronic acid group (-B(OH)₂): This group is paramount for its utility in palladium-catalyzed cross-coupling reactions.
-
A fluorine atom (-F): The presence of fluorine can significantly modulate the electronic properties of the aromatic ring and the metabolic stability of molecules derived from it.
-
A Weinreb amide (-C(=O)N(OCH₃)CH₃): This N-methoxy-N-methylamide is a valuable functional group in organic synthesis as it can be selectively converted to ketones or aldehydes by treatment with organometallic reagents.
Physicochemical Properties
A summary of the key physicochemical properties for CAS 874289-59-5 is provided in the table below.
| Property | Value | Source(s) |
| CAS Number | 874289-59-5 | [1][2][3][5] |
| Molecular Formula | C₉H₁₁BFNO₄ | [1][3][6] |
| Molecular Weight | 227.00 g/mol | [1] |
| IUPAC Name | [2-fluoro-5-[methoxy(methyl)carbamoyl]phenyl]boronic acid | [5] |
| Common Names | N-Methoxy-N-methyl 3-borono-4-fluorobenzamide, 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid | [1][3][4][7] |
| SMILES Code | O=C(N(OC)C)C1=CC=C(F)C(B(O)O)=C1 | [3] |
IUPAC Nomenclature
The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is [2-fluoro-5-[methoxy(methyl)carbamoyl]phenyl]boronic acid .[5] Let's deconstruct this name to understand the prioritization of functional groups and the numbering of the benzene ring.
-
Principal Functional Group: The boronic acid group (-B(OH)₂) is considered the principal functional group, and thus the parent name is "boronic acid".
-
Parent Hydride: The boronic acid is attached to a substituted phenyl group, making it a "phenylboronic acid".
-
Numbering of the Phenyl Ring: The carbon atom attached to the principal functional group (boronic acid) is designated as position 1. The ring is then numbered to give the other substituents the lowest possible locants.
-
Substituents:
-
A fluorine atom is located at position 2, hence "2-fluoro".
-
A methoxy(methyl)carbamoyl group is at position 5. This complex substituent is named as a carbamoyl group (-C(=O)N<) where the nitrogen is substituted with a methoxy group (-OCH₃) and a methyl group (-CH₃). This gives "[methoxy(methyl)carbamoyl]".
-
-
Final Assembly: Combining these elements results in the full IUPAC name: [2-fluoro-5-[methoxy(methyl)carbamoyl]phenyl]boronic acid .
The logical relationship for the IUPAC naming convention is illustrated in the diagram below.
Caption: IUPAC Naming Workflow for CAS 874289-59-5.
Applications in Research and Development
As a bifunctional building block, [2-fluoro-5-[methoxy(methyl)carbamoyl]phenyl]boronic acid holds significant potential in several areas of chemical research and drug development:
-
Suzuki-Miyaura Cross-Coupling: The boronic acid moiety is a key participant in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of biaryl structures. The electronic effects of the fluorine and Weinreb amide substituents can influence the reactivity and coupling efficiency.
-
Fragment-Based Drug Discovery: This molecule can serve as a valuable fragment in screening campaigns. The distinct functionalities allow for the exploration of different interaction spaces within a biological target.
-
Synthesis of Ketones and Complex Scaffolds: The Weinreb amide provides a robust handle for the introduction of various R-groups via reaction with organometallic reagents, leading to the synthesis of diverse ketones which are themselves important intermediates.
Safety and Handling
References
- 1. 874289-59-5 | this compound | Boroncore [boroncore.com]
- 2. 874289-59-5(2-Fluoro-5-(N-methoxy-N-methylcarbamoyl)benzeneboronic Acid) | Kuujia.com [de.kuujia.com]
- 3. 874289-59-5|N-Methoxy-N-methyl 3-borono-4-fluorobenzamide|BLD Pharm [bldpharm.com]
- 4. 常见化学品CAS号列表 [m.chemicalbook.com]
- 5. N-Methoxy-N,5-dimethylisoxazole-4-carboxamide,N-methoxy-N,5-dimethylnicotinamide Suppliers & Manufacturers [chemicalregister.com]
- 6. 1451392-31-6|(3-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 7. Page loading... [guidechem.com]
- 8. zycz.cato-chem.com [zycz.cato-chem.com]
Solubility and stability of 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid
An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key building block in modern medicinal chemistry, frequently employed in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, makes a thorough understanding of its physicochemical properties—namely solubility and stability—paramount for successful and reproducible research and development.[1][2] This guide provides a detailed examination of these critical parameters, offering both theoretical insights and practical, field-proven protocols to empower researchers in optimizing reaction conditions, purification processes, and formulation strategies.
The presence of a boronic acid group, alongside a fluoro and a Weinreb amide substituent, imparts a unique combination of reactivity and physicochemical characteristics to the molecule. While the boronic acid moiety is the cornerstone of its synthetic utility, it is also the primary driver of its stability and solubility challenges. Boronic acids are known to be sensitive to environmental conditions and can undergo degradation pathways that may impact yield, purity, and the overall success of a synthetic campaign.[3]
This document serves as a senior application scientist's perspective on handling this valuable reagent, explaining the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.
Core Physicochemical Properties
A foundational understanding begins with the basic properties of the compound.
| Property | Value | Source |
| CAS Number | 874289-59-5 | [4] |
| Molecular Formula | C₉H₁₁BFNO₄ | [5] |
| Molecular Weight | 227.00 g/mol | N/A |
| Appearance | White to off-white solid/powder | [5][6] |
| Melting Point | 122 - 124 °C | [5] |
Note: The molecular formula provided in one source (C8H9BFNO4) appears to be an error, as it does not match the compound's structure. The correct formula is C9H11BFNO4.
Section 1: The Solubility Profile
Optimizing the use of this compound requires a precise understanding of its solubility in various solvent systems. This knowledge is crucial for everything from reaction setup and purification to formulation and long-term storage.
Theoretical Considerations: What Drives Solubility?
The solubility of arylboronic acids is a complex interplay of factors originating from the boronic acid group and the substituents on the phenyl ring.[7]
-
Hydrogen Bonding: The two hydroxyl groups on the boron atom can act as both hydrogen bond donors and acceptors. This facilitates dissolution in protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., THF, acetone) that can accept hydrogen bonds.[7]
-
Polarity: The overall polarity of the molecule, influenced by the fluoro and Weinreb amide groups, dictates its affinity for solvents of similar polarity. Phenylboronic acid itself has high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbons.[8] The introduction of the polar amide group is expected to enhance solubility in more polar solvents.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound plays a significant role. Strong intermolecular interactions, such as the hydrogen-bonded dimeric structures common in solid boronic acids, can lead to lower solubility.[2]
Predicted Solubility in Common Laboratory Solvents
While exhaustive experimental data for this specific compound is not publicly available, we can extrapolate from the behavior of structurally similar arylboronic acids to provide a reliable guide for solvent selection.[7][8][9]
| Solvent Class | Solvent Example | Predicted Solubility | Rationale & Application Notes |
| Ethers | Tetrahydrofuran (THF), 2-MeTHF, Dioxane | High | Excellent choice for Suzuki-Miyaura reactions. The polarity and hydrogen bond accepting capability disrupt the boronic acid's crystal lattice effectively. |
| Ketones | Acetone, 3-Pentanone | High | Good solubility due to high polarity. Useful for dissolution and some reaction conditions, though reactivity with the solvent should be considered.[8] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Soluble due to strong hydrogen bonding interactions. Often used in purification steps like recrystallization.[10] However, can form boronic esters.[1][2] |
| Aprotic Polar | Dimethylformamide (DMF), DMSO, Acetonitrile | High | Strong polar solvents capable of disrupting intermolecular forces. Commonly used for reactions requiring high solubility of all components. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Offers moderate solubility. Useful for extractions and chromatography, though often requires a polar co-solvent for column purification.[10] |
| Aqueous (Buffered) | Water (pH dependent) | Low to Moderate | Solubility is generally low in neutral water but can be increased under basic conditions due to the formation of the more soluble boronate anion.[11] |
| Hydrocarbons | Toluene, Heptane, Hexanes | Very Low | Nonpolar nature makes these poor solvents for this polar compound. Often used as anti-solvents for precipitation or recrystallization.[2] |
Experimental Protocol: Solubility Determination via the Dynamic Method
To obtain precise quantitative data, the dynamic (or synthetic) method is a reliable technique that involves visually or instrumentally observing the dissolution of a solid upon controlled heating.[7][9]
Objective: To determine the equilibrium temperature at which a known concentration of the boronic acid completely dissolves in a chosen solvent, thereby constructing a solubility curve.
Materials & Equipment:
-
This compound
-
High-purity organic solvents
-
Jacketed glass vessel with magnetic stirrer
-
Analytical balance
-
Calibrated temperature probe
-
Luminance probe or other turbidity sensor
-
Heating/cooling circulator
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a specific mass of the boronic acid and the chosen solvent into the jacketed glass vessel to create a biphasic sample of known composition.
-
Heating and Stirring: Begin vigorous stirring to ensure homogeneity. Heat the sample at a slow, constant rate (e.g., 0.1–0.5 K/min) using the circulator. A slow rate is critical to maintaining thermal equilibrium.[7]
-
Turbidity Monitoring: Continuously monitor the sample's turbidity. As the solid dissolves, the turbidity will decrease. The equilibrium point is marked by a sharp increase in light transmittance when the last solid particles dissolve.[9][12]
-
Equilibrium Temperature Determination: Record the temperature at which the solution becomes perfectly clear. This is the equilibrium solubility temperature for that specific concentration.
-
Data Collection: Repeat steps 1-4 for a range of different compositions to collect multiple data points.
-
Curve Generation: Plot the dissolution temperature (Y-axis) against the mole fraction of the boronic acid (X-axis) to generate the final solubility curve.
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [guidechem.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. 5-Fluoro-2-methoxyphenylboronic acid | 179897-94-0 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 12. researchgate.net [researchgate.net]
2-Fluoro-5-Weinreb amide phenylboronic acid safety and handling
An In-depth Technical Guide to the Safe Handling of 2-Fluoro-5-(N-methoxy-N-methylcarbamoyl)phenylboronic acid
Abstract: 2-Fluoro-5-(N-methoxy-N-methylcarbamoyl)phenylboronic acid, a bifunctional reagent featuring both a Weinreb amide and a phenylboronic acid moiety, is an increasingly vital building block in medicinal chemistry and drug discovery. Its utility in constructing complex molecular architectures through sequential Suzuki-Miyaura cross-coupling and ketone synthesis demands a comprehensive understanding of its chemical properties and associated hazards. This guide provides an in-depth analysis of the compound's safety profile, handling protocols, and risk mitigation strategies tailored for researchers, chemists, and drug development professionals. By integrating toxicological data with practical, field-proven methodologies, this document serves as an essential resource for ensuring laboratory safety and experimental integrity.
Introduction
The strategic design of active pharmaceutical ingredients (APIs) often relies on versatile chemical scaffolds that enable convergent and efficient synthetic routes. 2-Fluoro-5-(N-methoxy-N-methylcarbamoyl)phenylboronic acid (hereafter referred to as the "Subject Compound") has emerged as a valuable player in this context. Its structure is a testament to synthetic utility: the phenylboronic acid group is a cornerstone of modern carbon-carbon bond formation via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, while the Weinreb amide offers a controlled and reliable method for synthesizing ketones or aldehydes.[1][2][3][4][5] This dual functionality allows for the rapid elaboration of molecular complexity, making it a favored intermediate in numerous drug development programs.[6][7]
However, the synthetic power of this reagent is counterbalanced by a specific hazard profile that necessitates rigorous safety and handling protocols. This guide moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, mechanistic understanding of the risks involved. We will explore not only the immediate irritant properties but also the more subtle, yet critical, concerns regarding the potential genotoxicity of boronic acid derivatives—a topic of significant importance for process and analytical chemists in the pharmaceutical industry.[8][9][10] The objective is to equip the scientist with the knowledge to handle this compound with confidence, ensuring both personal safety and the integrity of their research.
Chemical Identity and Physicochemical Properties
A precise understanding of the compound's properties is the foundation of safe handling. The presence of three distinct functional groups—a fluoro substituent, a boronic acid, and a Weinreb amide—governs its reactivity, stability, and solubility.
| Property | Value |
| Chemical Name | 2-Fluoro-5-(N-methoxy-N-methylcarbamoyl)phenylboronic acid |
| Synonyms | (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid |
| CAS Number | 874289-58-4[11] |
| Molecular Formula | C₈H₉BFNO₄[11] |
| Molecular Weight | 196.97 g/mol (Note: some sources list 212.98 g/mol , potentially for a different form) |
| Appearance | White to off-white solid |
| Stability | Stable under recommended storage conditions.[11] Hygroscopic and moisture-sensitive.[12][13] |
| Solubility | Soluble in most polar organic solvents.[3][14] |
Structural Considerations:
-
Phenylboronic Acid: This moiety is a mild Lewis acid and is responsible for the compound's primary application in cross-coupling reactions.[15] It is also the primary contributor to its irritant properties. Phenylboronic acids can undergo thermal dehydration to form cyclic trimeric anhydrides known as boroxines, a transformation that can impact reactivity and stoichiometry in reactions.[14][15]
-
Weinreb Amide (N-methoxy-N-methylamide): This functional group is prized for its ability to react with organometallic reagents to form a stable tetrahedral intermediate, which prevents the common problem of over-addition and reliably yields a ketone or aldehyde upon workup.[2][16][17] It is generally stable to a wide range of reaction conditions.[1]
-
Fluoro Group: The electron-withdrawing nature of the fluorine atom ortho to the boronic acid can modulate the electronic properties and reactivity of the boronic acid in coupling reactions.
Comprehensive Hazard Evaluation
The safe use of the Subject Compound is predicated on a thorough understanding of its potential hazards, which span from acute irritation to more complex toxicological concerns.
GHS Classification and Acute Hazards
The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
| Pictogram | Signal Word | Hazard Statements |
|
| Warning | H315: Causes skin irritation.[11][18] H319: Causes serious eye irritation.[11][18] H335: May cause respiratory irritation.[11][18] |
-
Causality of Irritation: The irritant nature of boronic acids stems from their Lewis acidity and their ability to interact with biological nucleophiles, such as amino and hydroxyl groups on proteins and cell surfaces. Upon contact with moist tissues (skin, eyes, respiratory tract), the compound can cause localized inflammation and discomfort.[3]
Systemic and Genotoxicity Profile
While boronic acids are often considered to have low systemic toxicity, this view has been challenged by recent findings.[7] It is crucial for professionals in drug development to be aware of these evolving insights.
-
General Boron Toxicity: Boron is an element that can cause toxic effects at high concentrations through various exposure routes, including oral, dermal, and inhalation.[19] The U.S. Environmental Protection Agency (EPA) has conducted toxicological reviews of boron and its compounds, which can serve as authoritative resources.[20] While the metabolic end-product, boric acid, has a lethal dose level in humans similar to that of table salt, repeated or high-dose exposure can lead to adverse effects.[21][22]
-
Genotoxicity—A Critical Concern: A significant finding in recent years is the identification of certain boronic acids and their derivatives as potential genotoxic impurities (GTIs).[8] Studies using the Ames assay have shown that some common boronic acids and reagents are mutagenic.[9][10] The proposed mechanism involves oxygen-mediated oxidation of the boron compounds to generate organic radicals, which can then damage DNA.[9] This is a non-negotiable consideration in pharmaceutical development, as GTIs must be strictly controlled in final drug products. Therefore, treating this compound with a high degree of caution appropriate for a potential mutagen is a scientifically sound and responsible approach.
Reactivity and Stability Hazards
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13]
-
Thermal Decomposition: In the event of a fire, hazardous decomposition products can be generated, including toxic and corrosive gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen fluoride (HF), and borane/boron oxides.[11]
-
Hygroscopic Nature: The compound is sensitive to moisture.[12][18] Absorption of water from the atmosphere can lead to hydrolysis and caking, which can compromise the material's integrity and make accurate weighing difficult.
Risk Mitigation and Safe Handling Protocols
A systematic approach to risk management, based on the hierarchy of controls, is essential for handling the Subject Compound safely.
Engineering Controls
The primary engineering control is the mandatory use of a properly functioning and certified chemical fume hood . This is non-negotiable. The fume hood contains the solid particulate matter, preventing inhalation, which is a primary route of exposure.[23] The work area should also be equipped with readily accessible emergency eyewash stations and safety showers.[24]
Personal Protective Equipment (PPE)
Appropriate PPE serves as the last line of defense. The following should be worn at all times when handling the compound:
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields.[25] | Protects against dust particles causing serious eye irritation. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves).[25] | Prevents skin contact and irritation. Check glove manufacturer data for compatibility. |
| Body Protection | A flame-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not required if handled exclusively within a fume hood. If weighing outside a hood is unavoidable (not recommended), a NIOSH-approved respirator with a particulate filter is necessary.[24] | Prevents respiratory tract irritation. |
Workflow for Safe Handling
The following diagram outlines the critical safety checkpoints in a typical experimental workflow.
Caption: Standard workflow for handling the Subject Compound.
Standard Operating Procedures (SOPs)
Adherence to detailed SOPs is critical for ensuring safety and experimental reproducibility.
Receipt and Storage Protocol
-
Inspection: Upon receipt, inspect the container for any damage or loose seals.
-
Storage: Immediately transfer the container to its designated storage location.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated (2-8°C).[18][26] To mitigate moisture sensitivity, storing under an inert atmosphere (e.g., in a desiccator with desiccant or inside a glovebox antechamber) is best practice.[13]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents and moisture.[13]
-
Causality: Proper storage is not just a safety measure; it is essential for scientific integrity . Exposure to atmospheric moisture can lead to the formation of boroxines, altering the molecular weight and potentially inhibiting the catalytic cycle in sensitive reactions like Suzuki coupling.[14]
Weighing and Dispensing Protocol
-
Work Area: All weighing and handling operations must be performed inside a certified chemical fume hood.
-
Preparation: Place a weigh boat or appropriate glassware on the balance. Tare the balance.
-
Dispensing: Using a clean spatula, carefully transfer the solid from the reagent bottle to the weigh boat. Avoid any rapid movements that could generate dust. Do not pour the powder directly from the bottle.
-
Sealing: Immediately and tightly reseal the main reagent bottle after dispensing.
-
Cleanup: Carefully clean the spatula and the balance area with a damp cloth to collect any residual dust, disposing of the cloth as solid hazardous waste.
Waste Disposal and Decontamination
The disposal of boronic acid waste must be handled with the same diligence as the parent compound.
-
Waste Segregation: Collect all waste containing the Subject Compound—including residual solids, contaminated consumables (gloves, weigh paper, pipette tips), and reaction solutions—in a dedicated, sealed, and clearly labeled hazardous waste container.[23][27] The label must include "Hazardous Waste" and the full chemical name.
-
Empty Containers: Empty reagent bottles must be decontaminated before disposal.
-
Triple Rinse: In a fume hood, rinse the empty container three times with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect Rinse: The first rinseate, and potentially subsequent ones based on institutional policy, must be collected and disposed of as liquid hazardous waste.[23]
-
Final Disposal: After the final rinse and allowing the container to air dry in the fume hood, deface the original label. The decontaminated container can then be disposed of according to institutional guidelines for glass or plastic recycling.
-
Caption: Decision tree for boronic acid waste segregation.
Emergency Procedures
In the event of an exposure or spill, a rapid and correct response is critical.
| Exposure Route | First-Aid Response |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or symptoms like coughing persist, seek medical attention.[18] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[11][28] If irritation develops or persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[18][28] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[28] |
Small Spill Response (Solid):
-
Ensure the spill is contained within the fume hood.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material and paper towel into a sealed container for hazardous waste disposal.
-
Wipe the area with a damp cloth, disposing of the cloth as solid hazardous waste.
Conclusion
2-Fluoro-5-(N-methoxy-N-methylcarbamoyl)phenylboronic acid is a powerful tool for chemical synthesis, particularly within the demanding landscape of drug discovery. However, its utility is intrinsically linked to a clear and unwavering commitment to safety. The hazards it presents—acute irritation, moisture sensitivity, and, most significantly, potential genotoxicity—require that it be handled not as a benign reagent, but as a compound with a specific and manageable risk profile. By implementing the robust engineering controls, administrative procedures, and PPE protocols outlined in this guide, researchers can mitigate these risks effectively. The ultimate goal is to foster a safety culture where a deep understanding of a reagent's chemical causality informs every action, ensuring that scientific innovation and personal safety advance hand in hand.
References
- 1. Weinreb Ketone Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 4. nbinno.com [nbinno.com]
- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Collection - Boronic Acids and Derivativesî¸Probing the StructureâActivity Relationships for Mutagenicity - Organic Process Research & Development - Figshare [acs.figshare.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. synquestlabs.com [synquestlabs.com]
- 12. borax.com [borax.com]
- 13. fishersci.com [fishersci.com]
- 14. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 15. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. policycommons.net [policycommons.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. HEALTH EFFECTS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. fishersci.com [fishersci.com]
- 25. carlroth.com [carlroth.com]
- 26. (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid , 98% , 874289-40-4 - CookeChem [cookechem.com]
- 27. benchchem.com [benchchem.com]
- 28. synquestlabs.com [synquestlabs.com]
A Technical Guide to 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid: A Key Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Boronic Acids in Medicinal Chemistry
2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid, with CAS Number 874289-59-5, is a highly functionalized synthetic building block that has gained significant traction in the field of drug discovery. Its unique structural features—a fluorinated phenylboronic acid core coupled with a Weinreb amide moiety—make it a versatile reagent for the construction of complex molecular architectures. The strategic incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. The boronic acid group is a cornerstone of modern organic synthesis, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] Furthermore, the N-methoxy-N-methylamide (Weinreb amide) functionality serves as a stable and versatile precursor for the synthesis of ketones and other carbonyl compounds. This guide provides an in-depth overview of the commercial landscape, synthesis, and applications of this valuable reagent.
Physicochemical Properties and Characterization
| Property | Value | Source |
| CAS Number | 874289-59-5 | [2] |
| Molecular Formula | C₉H₁₁BFNO₄ | [2] |
| Molecular Weight | 227.00 g/mol | [2] |
| Appearance | White to off-white solid | Typical supplier data |
| Purity | Typically ≥95% | [2] |
| Storage | 2-8°C, under inert atmosphere | [2] |
While publicly available spectral data for this specific compound is limited, analogous structures such as 2-fluorophenylboronic acid and 5-fluoro-2-methoxyphenylboronic acid have been well-characterized.[2][3] Spectroscopic analysis would be expected to show characteristic signals for the aromatic protons, the N-methyl and N-methoxy groups in ¹H NMR, and the carbon-fluorine and boron-carbon bonds in ¹³C and ¹¹B NMR. Infrared (IR) spectroscopy would reveal characteristic stretches for the B-O, C=O, and C-F bonds.[2][3] Mass spectrometry would confirm the molecular weight.
Commercial Availability: A Comparative Overview
A number of chemical suppliers offer this compound, catering to the needs of research and development laboratories as well as larger-scale manufacturing. When selecting a supplier, it is crucial to consider not only the price but also the purity, available quantities, and the quality of the accompanying documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
| Supplier | Product Number (Example) | Purity | Available Quantities |
| BLDpharm | BD00788697 | ≥95% | 1g, 5g, 25g |
| Combi-Blocks | QC-8663 | ≥95% | 1g, 5g, 10g |
| Amadis Chemical | 874289-59-5 | ≥97% | 1g, 5g, 10g, 25g, 100g |
| Pure Chemistry Scientific Inc. | PCS24798 | ≥97% | 1g, 5g, 10g |
| Angene International Limited | 874289-59-5 | ≥98% | 1g, 5g, 25g, 100g |
| Shanghai Forever Synthesis Co.,Ltd. | 874289-59-5 | ≥97% | Custom synthesis available |
This table is a representative sample and not exhaustive. Researchers should verify current information directly with suppliers.
Synthesis and Manufacturing
The synthesis of this compound typically involves a multi-step process. While specific, detailed protocols for this exact molecule are often proprietary, the general synthetic strategy can be inferred from patent literature describing the preparation of analogous compounds.[4][5] A plausible synthetic route is outlined below:
Figure 1. A plausible synthetic pathway for this compound.
Causality Behind Experimental Choices:
-
Starting Material: 3-Bromo-4-fluorobenzoic acid is a common starting material as the bromine atom can be selectively lithiated in the presence of the fluorine atom.
-
Weinreb Amide Formation: The formation of the Weinreb amide in the first step provides a stable intermediate that is resistant to attack by the organolithium reagent in the subsequent step. This is a crucial strategic decision to avoid side reactions.
-
Directed Ortho-Metalation: The fluorine atom and the Weinreb amide group can act as directing groups for the lithiation at the 2-position, ensuring regioselectivity.
-
Borylation: Quenching the resulting aryllithium species with a trialkyl borate, followed by acidic workup, yields the desired boronic acid. The use of an excess of the borate ester helps to maximize the yield.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.
Self-Validating Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2. A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Applications in Drug Discovery and Development
While specific, publicly disclosed drug candidates synthesized using this exact building block are not readily identifiable, the structural motifs it enables are prevalent in numerous therapeutic areas. The combination of a fluorinated aromatic ring and a handle for introducing a carbonyl group is highly desirable for creating libraries of potential drug molecules. For instance, related fluorinated phenylboronic acids are key intermediates in the synthesis of inhibitors for targets such as Bruton's Tyrosine Kinase (BTK).[6] The Weinreb amide allows for the facile introduction of various ketone-containing side chains, which can be crucial for optimizing binding interactions with a biological target.
Safety, Handling, and Storage
As with all boronic acids, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Health Hazards: May cause skin, eye, and respiratory irritation.
-
Storage: Store in a cool, dry place (2-8 °C is recommended) under an inert atmosphere to prevent degradation. Boronic acids are susceptible to dehydration to form boroxines and oxidative decomposition.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of a fluorinated phenylboronic acid and a Weinreb amide provides a powerful tool for the synthesis of novel and complex molecules with potential therapeutic applications. A clear understanding of its commercial availability, synthesis, and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, is essential for its effective utilization in the pursuit of new medicines.
References
- 1. 5-Fluoro-2-(methoxymethoxy)phenylboronic acid(488713-34-4) 1H NMR spectrum [chemicalbook.com]
- 2. 5-Fluoro-2-methoxyphenylboronic acid | C7H8BFO3 | CID 2782673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]
- 5. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 6. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]
An In-depth Technical Guide to the Role of Fluorination in Phenylboronic Acid Reactivity
Introduction: The Strategic Imperative of Fluorine in Boron Chemistry
In the landscape of modern organic synthesis and medicinal chemistry, phenylboronic acids are celebrated workhorses, most notably for their pivotal role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Their stability, low toxicity, and functional group tolerance have cemented their status as indispensable building blocks. The strategic incorporation of fluorine into these molecules represents a powerful tactic for fine-tuning chemical properties and biological activity. Approximately 20-25% of all commercial pharmaceuticals contain fluorine, a testament to its ability to modulate key drug-like properties including metabolic stability, lipophilicity, and target binding affinity.[2]
This guide provides a comprehensive examination of how fluorination impacts the fundamental reactivity of phenylboronic acids. We will move beyond simple observation to explore the underlying electronic principles, offering field-proven insights for researchers, chemists, and drug development professionals aiming to leverage these versatile reagents. We will dissect the causal relationships between the position of fluorine substitution and its effect on acidity, stability, and performance in critical synthetic transformations, providing a robust framework for predictable and rational molecular design.
Fundamental Electronic Effects of Fluorine Substitution
The influence of fluorine on the reactivity of a phenylboronic acid is not monolithic; it is a nuanced interplay of its potent inductive and resonance effects, which are highly dependent on its position (ortho, meta, or para) relative to the boronic acid moiety.
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing pull through the sigma bond network. This effect decreases with distance and is always operative, regardless of position.
-
Resonance Effect (+R): Fluorine possesses lone pairs of electrons that can be donated into the aromatic pi-system. This electron-donating resonance effect is most pronounced when fluorine is at the ortho or para positions, where it can directly delocalize electron density to the carbon atom bearing the boronic acid group.
The net electronic impact of a fluorine substituent is a balance of these opposing forces.
-
Ortho & Meta Positions: The inductive effect dominates, leading to a net electron-withdrawing character.
-
Para Position: The inductive (-I) and resonance (+R) effects are comparable in magnitude and act in opposition, resulting in a much weaker net electronic influence compared to the other positions.[3][4]
Impact on Lewis Acidity: A Quantitative Look at pKa
The Lewis acidity of a boronic acid—its ability to accept a pair of electrons from a Lewis base (like OH⁻)—is a critical determinant of its reactivity. This property is quantified by its pKa value. The fundamental equilibrium involves the conversion of the neutral, trigonal planar boronic acid (sp² hybridized boron) to an anionic, tetrahedral boronate species (sp³ hybridized boron).
The introduction of electron-withdrawing fluorine substituents generally increases the Lewis acidity of the phenylboronic acid (i.e., lowers its pKa).[5] This is because the substituent helps to stabilize the negative charge on the resulting boronate anion. However, the magnitude of this effect is highly position-dependent.[3][4]
-
Ortho-Fluorination: This position exerts the strongest acidifying effect. The enhanced acidity is attributed not only to the strong inductive effect but also to the potential formation of an intramolecular hydrogen bond between the fluorine atom and a hydroxyl proton of the boronic acid group, which stabilizes the acid form.[3][4][6]
-
Meta-Fluorination: At the meta position, the resonance effect is weak, so the strong inductive effect dominates, leading to a significant increase in acidity (decrease in pKa) compared to the unsubstituted parent compound.[3][6]
-
Para-Fluorination: This position has the least impact on acidity. The electron-withdrawing inductive effect is largely canceled out by the electron-donating resonance effect.[3][4]
The following diagram illustrates the equilibrium and the stabilizing influence of an ortho-fluorine substituent.
Caption: Equilibrium between a phenylboronic acid and its boronate anion.
Data Presentation: pKa Values of Fluorinated Phenylboronic Acids
The table below summarizes the experimentally determined pKa values for phenylboronic acid and its monofluorinated analogues, quantitatively demonstrating the positional effects.
| Compound | pKa Value | Positional Effect | Reference |
| Phenylboronic Acid | 8.86 | Baseline | [3] |
| 2-Fluorophenylboronic Acid | 7.89 (est.) | Strongest Acidification | [3] |
| 3-Fluorophenylboronic Acid | 8.35 | Significant Acidification | [7] |
| 4-Fluorophenylboronic Acid | 8.77 | Minimal Acidification | [3] |
| 2,3,4,6-Tetrafluorophenylboronic Acid | 6.17 | Strong Cumulative Effect | [3] |
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most prominent application of phenylboronic acids.[8] The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. Fluorination primarily impacts the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in the Catalytic Cycle:
-
Oxidative Addition: A low-valent palladium(0) complex inserts into the aryl halide (Ar-X) bond. This step is largely unaffected by the boronic acid structure.
-
Transmetalation: This is often the rate-determining step. The organic group (Ar²) is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must be activated by a base to form the more nucleophilic boronate anion.[9][10]
-
The Role of Fluorination: By increasing the Lewis acidity of the boronic acid, fluorination facilitates the formation of the active boronate species at a lower pH or with a weaker base. More acidic boronic acids generally undergo faster transmetalation.[11] This can be particularly advantageous for challenging couplings or when using base-sensitive substrates.
-
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.
Therefore, the primary benefit of using fluorinated phenylboronic acids in Suzuki couplings is the potential acceleration of the transmetalation step, which can lead to higher yields and faster reaction times.[12]
The Competing Pathway: Protodeboronation
A critical consideration when working with fluorinated phenylboronic acids is their increased susceptibility to protodeboronation—the cleavage of the C-B bond by a proton source (like water) to yield the corresponding arene (Ar-H) and boric acid.[3][13]
Caption: Competing reaction pathways for fluorinated phenylboronic acids.
Electron-withdrawing groups, such as fluorine, destabilize the C-B bond and make the ipso-carbon more electrophilic and thus more prone to protonolysis. This side reaction is particularly problematic for highly fluorinated substrates and can significantly reduce the yield of the desired coupled product.[13][14]
Mitigation Strategies:
-
Use of Boronic Esters: Pinacol boronic esters are often more stable towards protodeboronation at high pH compared to the free acids.[3]
-
Careful Control of Conditions: Minimizing reaction time, using milder bases (e.g., K₃PO₄ instead of NaOH), and lowering the reaction temperature can suppress this unwanted pathway.[14][15]
-
Anhydrous Solvents: Reducing the amount of water in the reaction mixture can limit the proton source.[16]
Applications in Drug Discovery and PET Imaging
The unique properties imparted by fluorine make fluorinated phenylboronic acids highly valuable building blocks in pharmaceutical R&D.[17][18]
-
Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug candidate.[17]
-
Lipophilicity and Permeability: Fluorine substitution can enhance a molecule's ability to cross cell membranes.[8]
-
Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic distribution of a molecule, potentially improving its interaction with biological targets.[17]
Furthermore, the use of ¹⁸F-labeled boronic acids is a cornerstone of Positron Emission Tomography (PET) imaging. Copper-mediated radiofluorination of arylboronic acids allows for the late-stage introduction of the ¹⁸F isotope into complex molecules, creating tracers for in vivo imaging.[15][19] Suppressing protodeboronation is especially critical in this context to ensure high radiochemical yield and purity of the PET probe.[20]
Experimental Protocols
The following protocols are provided as representative examples. As a self-validating system, researchers should always perform small-scale test reactions to optimize conditions for their specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical coupling between an aryl bromide and a fluorinated phenylboronic acid.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Fluorinated Phenylboronic Acid (e.g., 3-Fluorophenylboronic acid) (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl bromide, fluorinated phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ under an inert atmosphere (Nitrogen or Argon).
-
Solvent Addition: Add toluene and water via syringe.
-
Reaction: Stir the mixture vigorously and heat to 100 °C. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-12 hours.
-
Workup: After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Extraction: Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Spectrophotometric pKa Determination
This method relies on the change in UV absorbance as the boronic acid converts to its boronate form across a range of pH values.
Materials:
-
Fluorinated Phenylboronic Acid (approx. 1 mM stock solution in DMSO)
-
A series of aqueous buffer solutions with known pH values (e.g., from pH 6.0 to 10.0 in 0.5 pH unit increments).
-
UV-Vis Spectrophotometer and quartz cuvettes.
Methodology:
-
Sample Preparation: For each pH value, prepare a sample by adding a small, constant aliquot of the boronic acid stock solution to a cuvette containing the buffer solution. The final concentration should be in the range of 50-100 µM.
-
Measurement: Record the UV-Vis spectrum (e.g., from 220 nm to 350 nm) for each sample at each pH.
-
Data Analysis: Identify a wavelength where the absorbance difference between the acid (low pH) and boronate (high pH) forms is maximal.
-
Plotting: Plot the absorbance at this wavelength against the pH of the buffer. The data should form a sigmoidal curve.
-
pKa Calculation: The pKa is the pH value at the inflection point of the sigmoidal curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal. This can be determined by fitting the data to the Henderson-Hasselbalch equation.
Conclusion
Fluorination is a powerful and versatile strategy for modulating the reactivity and properties of phenylboronic acids. By understanding the fundamental electronic principles governing the influence of fluorine substituents, chemists can make informed decisions to enhance reaction outcomes and design molecules with tailored characteristics. A grasp of the delicate balance between increased Lewis acidity—which accelerates desired transformations like Suzuki-Miyaura coupling—and the increased propensity for undesirable side reactions like protodeboronation is paramount. The continued development of new fluorinated building blocks and synthetic methodologies ensures that these remarkable reagents will remain at the forefront of innovation in both synthetic chemistry and drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. sites.pitt.edu [sites.pitt.edu]
- 17. nbinno.com [nbinno.com]
- 18. nbinno.com [nbinno.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents | Journal of Nuclear Medicine [jnm.snmjournals.org]
Methodological & Application
Strategic C-C Bond Formation: A Detailed Protocol for the Suzuki-Miyaura Coupling of 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic Acid
Application Notes & Protocols
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a comprehensive protocol for the utilization of 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid, a versatile building block in medicinal chemistry and materials science. The presence of an ortho-fluoro substituent and a Weinreb amide moiety introduces specific electronic and steric considerations that necessitate a carefully optimized protocol. This document offers an in-depth exploration of the reaction mechanism, a detailed step-by-step experimental procedure, and critical insights into reagent selection and troubleshooting to empower researchers in achieving high-yield, reproducible outcomes.
Mechanistic Framework: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle.[3] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][4] Understanding this mechanism is paramount for rational troubleshooting and optimization.
-
Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-halogen bond of the electrophilic coupling partner (e.g., an aryl halide). This irreversible step forms a square-planar Palladium(II) intermediate and is often the rate-determining step of the overall reaction.[1] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[2]
-
Transmetalation: This step involves the transfer of the organic moiety from the activated organoboron species to the Pd(II) complex. The presence of a base is crucial here; it activates the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the ligand exchange on the palladium center.[5][6]
-
Reductive Elimination: The final step involves the coupling of the two organic ligands on the Pd(II) center, forming the new C-C bond of the biaryl product. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[4]
Reagent Selection and Causality
The success of coupling this compound depends on a synergistic interplay between the catalyst, base, and solvent system. The electronic properties of this specific boronic acid—influenced by the electron-withdrawing fluoro and Weinreb amide groups—can impact the transmetalation step and susceptibility to side reactions like protodeboronation.[7][8][9]
| Component | Selection | Rationale & Expert Insights |
| Boronic Acid | This compound | The Weinreb amide is a valuable functional handle for subsequent ketone synthesis. The ortho-fluoro group can influence the conformation of the biaryl product and may require more active catalysts for efficient coupling. Electron-deficient boronic acids can be prone to decomposition; using a slight excess (1.2-1.5 equiv.) is recommended.[10] |
| Aryl Halide | Aryl Bromide or Iodide (1.0 equiv.) | Aryl bromides offer a good balance of reactivity and stability. Aryl iodides are more reactive but also more expensive. Aryl chlorides are less reactive and typically require specialized, highly active catalyst systems (e.g., those with Buchwald ligands).[2][11] |
| Palladium Precatalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄: A reliable, general-purpose catalyst that serves as a direct source of Pd(0). It is suitable for a wide range of substrates. Pd(dppf)Cl₂: A robust air-stable Pd(II) precatalyst. The dppf ligand is excellent for promoting reductive elimination and can be effective for more challenging couplings. For sterically hindered or electron-rich aryl chlorides, more advanced precatalysts like XPhos Pd G3/G4 may be necessary.[12] |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.) | K₂CO₃: A moderately strong base, effective in many Suzuki couplings and generally compatible with ester and amide functionalities. K₃PO₄: A stronger base often used for challenging couplings, including those with aryl chlorides or sterically hindered substrates.[13] Its use can accelerate transmetalation. The choice of base can be critical and is often determined empirically.[14] |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) | The aqueous component is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[5] Dioxane and toluene are common organic phases that solubilize the organic reagents and catalyst. Crucially, all solvents must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst, which can lead to homocoupling of the boronic acid.[15] |
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Reagent Table
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |
| Aryl Bromide | - | 1.0 | 1.0 | - |
| This compound | 227.00 | 1.2 | 1.2 | 272 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 | 35 mg |
| K₂CO₃ | 138.21 | 2.0 | 2.0 | 276 mg |
| 1,4-Dioxane (degassed) | - | - | - | 8 mL |
| H₂O (degassed) | - | - | - | 2 mL |
Experimental Workflow
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (272 mg, 1.2 mmol, 1.2 equiv.), Pd(PPh₃)₄ (35 mg, 0.03 mmol, 0.03 equiv.), and K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv.).
-
Inerting the System: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.
-
Solvent Addition: Using syringes, add degassed 1,4-Dioxane (8 mL) followed by degassed water (2 mL).
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring Progress: Monitor the consumption of the limiting reagent (aryl bromide) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).[4]
-
Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% ethyl acetate in hexanes) to yield the pure biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed solvents.3. Low reaction temperature.4. Poorly soluble reagents. | 1. Use a fresh bottle of catalyst or a more robust precatalyst (e.g., Pd(dppf)Cl₂).2. Ensure solvents are thoroughly degassed via sparging with argon or freeze-pump-thaw cycles.3. Increase temperature to reflux. Consider switching to a higher-boiling solvent like DMF (use with caution, can be difficult to remove).[16]4. Add a co-solvent like ethanol or THF to improve solubility. |
| Protodeboronation | 1. Boronic acid instability, especially if electron-deficient.2. Prolonged reaction time at high temperature.3. Base is too strong or reaction is too aqueous. | 1. Use the boronic acid as soon as possible after weighing. Consider converting it to a more stable boronate ester (e.g., pinacol ester) for the reaction.[15]2. Use a more active catalyst system (e.g., Buchwald ligands) to enable lower temperatures and shorter reaction times.[7][17]3. Try a milder base like KF or CsF.[16] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. Pd(II) species in the reaction mixture without sufficient reductive elimination. | 1. Rigorously degas all solvents and maintain a positive pressure of inert gas.2. Ensure the catalyst system is appropriate and the reaction goes to completion. |
| Hydrolysis of Weinreb Amide | 1. Excessively harsh basic conditions or prolonged heating. | 1. Use the mildest base that affords good conversion (e.g., K₂CO₃ instead of K₃PO₄ or hydroxides).2. Minimize reaction time by using a more active catalyst. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for constructing complex biaryl systems containing valuable functional groups. By understanding the underlying mechanism and carefully controlling key parameters—namely, the choice of catalyst, the exclusion of oxygen, and the selection of an appropriate base—researchers can reliably achieve high yields. This protocol serves as a validated starting point, providing the necessary detail and rationale for successful implementation and intelligent optimization in drug discovery and materials science applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Fluorinated Phenylboronic Acids
An Application Guide for Researchers
Abstract
The Suzuki-Miyaura cross-coupling reaction is a foundational tool for carbon-carbon bond formation in modern synthetic chemistry.[1] The incorporation of fluorine atoms into aryl scaffolds is a critical strategy in drug discovery and materials science, as it can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. However, fluorinated phenylboronic acids, particularly those with electron-withdrawing fluorine substituents, present unique challenges that can impede reaction efficiency.[2][3] These substrates are often prone to rapid protodeboronation under standard basic conditions and exhibit altered reactivity in the crucial transmetalation step.[4][5] This guide provides a detailed examination of the mechanistic nuances, key reaction parameters, and field-proven protocols necessary to achieve successful and reproducible cross-coupling with these challenging substrates.
The Mechanistic Challenge: Why Fluorinated Substrates Require Special Attention
The efficacy of the Suzuki-Miyaura coupling hinges on a delicate balance within its catalytic cycle.[6] The introduction of highly electronegative fluorine atoms onto the phenylboronic acid partner significantly perturbs this balance.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][6] The catalyst, a Pd(0) species, initiates the cycle by inserting into the aryl halide bond. The subsequent transmetalation, where the organic group is transferred from boron to palladium, is often the rate-limiting step and is highly sensitive to the electronic nature of the boronic acid.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]
The Fluorine Effect
Fluorinated phenylboronic acids are electron-deficient, which presents a dual challenge:
-
Slow Transmetalation: The reduced nucleophilicity of the electron-deficient aryl group can slow the transfer from the boronate complex to the palladium center.[7]
-
Increased Protodeboronation: The C-B bond is more polarized and susceptible to cleavage by base and protic sources, especially when fluorine atoms are in the ortho positions.[4][8] This side reaction consumes the starting material and reduces yield.[5]
Overcoming these issues requires careful selection of the entire catalytic system—catalyst, ligand, base, and solvent—to accelerate the desired C-C coupling pathway over the competing decomposition pathway.
Designing the Optimal Catalytic System
Success with fluorinated phenylboronic acids is not achieved with a one-size-fits-all approach. Each component must be chosen to address the specific electronic and steric demands of the substrates.
Palladium Precatalysts: Ensuring Efficient Catalyst Activation
While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they require in situ reduction to the active Pd(0) species.[8] For sensitive substrates like polyfluorophenylboronic acids, this activation step can be slow and inefficient, allowing time for substrate decomposition.[4]
Modern Buchwald precatalysts (G3, G4) are highly recommended. These air-stable complexes rapidly and cleanly generate the active L-Pd(0) species at low temperatures, minimizing the opportunity for protodeboronation before the coupling reaction can occur.[4][9]
Ligands: The Key to Enhancing Reactivity
The choice of ligand is arguably the most critical factor. Standard ligands like PPh₃ are often ineffective for these challenging couplings.[10] The ideal ligand must:
-
Promote rapid oxidative addition.
-
Facilitate the difficult transmetalation step.
-
Accelerate the final reductive elimination.
Bulky, Electron-Rich Biarylphosphine Ligands are the gold standard.[7]
-
XPhos, SPhos, and RuPhos: These ligands, developed by the Buchwald group, create a sterically demanding and electron-rich environment around the palladium center.[11] This architecture promotes the key catalytic steps and is essential for coupling sterically hindered or electron-deficient partners.[7]
Base and Solvent Selection: Activating the Boronic Acid
The base plays a crucial role in activating the boronic acid by converting it to a more nucleophilic boronate species.[8]
-
Strong, Non-Nucleophilic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective choices.[7] They are strong enough to facilitate boronate formation but are generally compatible with sensitive functional groups.
-
The Role of Fluoride: Bases like cesium fluoride (CsF) or potassium fluoride (KF) can be particularly effective.[12] Fluoride ions can play a triple role: acting as a base, forming highly reactive fluorido-palladium complexes (trans-[ArPdF(L)₂]), and promoting reductive elimination.[13] However, excess fluoride can also form unreactive anionic boronate species, so its use must be optimized.[13]
-
Solvent Systems: Aprotic polar solvents like 1,4-dioxane , THF , or toluene are standard.[2][7] The addition of a small amount of water is often necessary to solubilize the base and facilitate the formation of the active boronate species.[8] For highly sensitive substrates, strictly anhydrous conditions may be required.[8]
Application Protocol: Suzuki-Miyaura Coupling of 2,6-Difluorophenylboronic Acid
This protocol provides a robust starting point for the coupling of a challenging, ortho-disubstituted fluorinated phenylboronic acid with a generic aryl bromide. Optimization may be required for specific substrates.
Materials and Reagents
| Component | Example | Purity | Notes |
| Aryl Halide | 4-Bromoanisole (1.0 equiv) | >98% | Ensure it is free of impurities. |
| Boronic Acid | 2,6-Difluorophenylboronic acid (1.5 equiv) | >97% | Prone to decomposition; use fresh if possible. |
| Pd Precatalyst | XPhos Pd G3 (2 mol%) | N/A | Air-stable, but handle with care. |
| Ligand | XPhos (2.2 mol%) | N/A | Often used with a slight excess to the metal. |
| Base | K₃PO₄ (3.0 equiv) | >98% | Must be finely powdered and anhydrous. |
| Solvent | 1,4-Dioxane / H₂O (5:1 v/v) | Anhydrous | Degas thoroughly before use. |
Experimental Workflow Diagram
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling reactions.
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 2,6-difluorophenylboronic acid (1.5 mmol, 1.5 equiv), finely powdered K₃PO₄ (3.0 mmol, 3.0 equiv), and the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).[7][14]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Using a syringe, add degassed 1,4-dioxane (5 mL) followed by degassed water (1 mL). The solvent should be thoroughly sparged with inert gas for at least 30 minutes prior to use.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 80-100 °C. Stir the mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.[15][16]
-
Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the vial from the heat and allow it to cool to room temperature.[2]
-
Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (15 mL each).[2]
-
Washing and Drying: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.[2]
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure fluorinated biaryl product.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for success.[10]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: Pd(0) not formed or decomposed.[8]2. Protodeboronation: Boronic acid decomposed before coupling.[4]3. Insufficiently Active Base: Boronate not formed efficiently.[8] | 1. Use a modern Buchwald precatalyst (G3/G4). Ensure rigorous degassing.[4]2. Lower the reaction temperature. Use a more stable boronic ester (e.g., MIDA or pinacol).[8]3. Use a stronger base (K₃PO₄, Cs₂CO₃). Ensure it is finely powdered and anhydrous.[7] |
| Significant Protodeboronation | 1. Harsh Basic Conditions: Strong base and/or high temperature.[8]2. Presence of excess water or protic impurities. | 1. Switch to a milder base (e.g., KF).[12] Run the reaction at the lowest possible temperature.[8]2. Use anhydrous solvents and reagents. Consider a base like potassium trimethylsilanolate (TMSOK) for strictly anhydrous conditions.[8][16] |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxidizes the Pd(0) catalyst and promotes homocoupling.[7]2. Use of Fluoride Base: Can sometimes promote this side reaction.[17] | 1. Ensure the reaction setup is strictly anaerobic. Thoroughly degas all solvents and reagents.[7]2. Reduce the amount of fluoride base or switch to a non-fluoride base like K₃PO₄. |
| Reaction Stalls | 1. Catalyst Inhibition: Product or starting material may coordinate too strongly to the Pd center.[18]2. Steric Hindrance: Substrates are too bulky for the chosen ligand.[7] | 1. Increase the reaction temperature.[18]2. Switch to a bulkier ligand (e.g., from SPhos to XPhos or RuPhos) to accelerate reductive elimination.[7] |
Conclusion
The palladium-catalyzed cross-coupling of fluorinated phenylboronic acids is a powerful, yet nuanced, transformation. Success is predicated on a rational understanding of the challenges posed by these electron-deficient substrates. By employing modern, highly active precatalysts, bulky electron-rich phosphine ligands, and carefully optimized base/solvent systems, researchers can effectively mitigate common side reactions like protodeboronation and drive the reaction towards high yields of the desired fluorinated biaryl products. The protocols and troubleshooting strategies outlined in this guide serve as a comprehensive resource for scientists and developers aiming to leverage this critical reaction in their synthetic endeavors.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald-hartwig cross coupling catalysts | Sigma-Aldrich [sigmaaldrich.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. shoko-sc.co.jp [shoko-sc.co.jp]
- 16. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
Application Notes and Protocols for 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of a Multifunctional Building Block
In the landscape of modern medicinal chemistry and materials science, the demand for structurally complex and functionally diverse molecules is ever-increasing. Arylboronic acids are indispensable reagents, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which allows for the efficient construction of carbon-carbon bonds.[1] 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid is a sophisticated building block that offers a unique combination of features for advanced organic synthesis.
The presence of a fluorine atom can significantly influence a molecule's pharmacokinetic properties, such as metabolic stability and lipophilicity, making it a valuable substituent in drug design.[2] The Weinreb amide (N-methoxy-N-methylamide) moiety is a versatile functional group that can be selectively converted to ketones or aldehydes, providing a convenient handle for further molecular elaboration. The boronic acid group itself is the key to palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl and heteroaryl structures that are prevalent in many biologically active compounds.[1]
This document provides a comprehensive guide to the synthesis, handling, and application of this compound, with a focus on its use in Suzuki-Miyaura cross-coupling reactions. The protocols and insights provided herein are designed to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors.
Synthesis of this compound: A Plausible Approach via Lithiation-Borylation
A robust and scalable synthesis of this compound can be envisioned through a lithiation-borylation sequence, a powerful method for the regioselective introduction of a boronic acid group.[3] This approach offers a direct route from a readily available brominated precursor.
The proposed starting material for this synthesis is 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide. The key transformation involves a halogen-metal exchange followed by quenching with a borate ester.
Experimental Protocol: Synthesis
Materials:
-
4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.
-
To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Causality in Experimental Design
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. The use of flame-dried glassware and anhydrous solvents is critical to prevent quenching of the n-BuLi and ensure efficient lithiation.
-
Low Temperature: The lithiation step is performed at -78 °C to prevent side reactions, such as the decomposition of the organolithium intermediate.
-
Slow Addition: Dropwise addition of n-BuLi and triisopropyl borate helps to control the exothermicity of the reaction and maintain a low internal temperature.
-
Acidic Workup: The boronate ester intermediate is hydrolyzed to the desired boronic acid under acidic conditions.
Purification Strategies for Arylboronic Acids
Purification of arylboronic acids can be challenging due to their propensity to form cyclic anhydrides (boroxines). Several methods can be employed:
-
Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., hot ethanol, hot water) can be an effective purification method.[4]
-
Diethanolamine Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine, which can be isolated and then hydrolyzed to release the pure boronic acid.[4]
-
Column Chromatography: While sometimes difficult, purification by column chromatography on silica gel can be achieved. A common eluent system is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[4]
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of complex biaryl structures. The presence of the ortho-fluoro substituent can influence the reactivity, and optimization of the reaction conditions is often necessary.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 eq)
-
Aryl or heteroaryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (argon or nitrogen)
Procedure:
-
In a Schlenk flask, combine the aryl or heteroaryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table of Recommended Reaction Conditions
| Catalyst | Ligand (if applicable) | Base | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90-100 | A standard and versatile set of conditions. |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100-110 | Effective for challenging couplings, including those with aryl chlorides. |
| Pd(dppf)Cl₂ | - | Cs₂CO₃ | DMF | 80-100 | Good for heteroaryl halides. |
This table provides general starting points for reaction optimization. The optimal conditions may vary depending on the specific substrates used.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Handling, Storage, and Safety
Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Arylboronic acids can be sensitive to air and moisture. Storage under an inert atmosphere (argon or nitrogen) is recommended for long-term stability.
-
Refrigeration is often recommended to maintain product quality.
Safety:
-
Arylboronic acids are generally considered to have low toxicity, but they should be handled with care.
-
Consult the Safety Data Sheet (SDS) for specific hazard information.
Analytical and Quality Control
Consistent and reliable results in synthesis depend on the quality of the starting materials. The following analytical techniques are recommended for the characterization and quality control of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR provides information about the proton environment and can be used to confirm the structure and assess purity.
-
¹³C NMR gives insight into the carbon skeleton.
-
¹¹B NMR is specific for the boron atom and can confirm the presence of the boronic acid functionality.
-
¹⁹F NMR is useful for confirming the presence and environment of the fluorine atom.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for assessing purity and confirming the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its unique combination of a reactive boronic acid, a modifiable Weinreb amide, and a strategically placed fluorine atom makes it an attractive reagent for the synthesis of complex molecules in drug discovery and materials science. By understanding the principles behind its synthesis and application, and by following robust and optimized protocols, researchers can effectively leverage the potential of this multifunctional compound to accelerate their research and development efforts.
References
- 1. Alfa Chemistry - USA Chemical Suppliers [americanchemicalsuppliers.com]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
Applications in Medicinal Chemistry and Drug Discovery: An In-depth Technical Guide
Introduction: The Modern Drug Discovery Pipeline
The journey from a biological hypothesis to a marketable therapeutic is an arduous, multi-stage process that requires a seamless integration of biology, chemistry, and pharmacology.[1][2][3] On average, this endeavor spans 12-15 years and costs upwards of $2.5 billion per approved drug, with a staggering attrition rate where only one or two compounds out of every 10,000 screened reach the market.[1] Medicinal chemistry is the critical engine driving this pipeline, focused on the design, synthesis, and optimization of new chemical entities (NCEs) that can modulate disease-relevant biological targets.[2][3]
This guide provides an in-depth exploration of the core applications and protocols that form the backbone of modern medicinal chemistry and drug discovery. We will journey through the essential phases of the process, from identifying initial "hits" to meticulously refining them into "lead" compounds and finally, into preclinical candidates with desirable drug-like properties. This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step methodologies but also the scientific rationale and field-proven insights behind them.
The overall workflow is a highly iterative and integrated process, beginning with a validated biological target and progressing through several key stages to identify a preclinical candidate.
Caption: The Drug Discovery and Development Pipeline.
Chapter 1: Hit Identification Strategies
The first major step in finding a new drug is to identify "hits"—compounds that show desired activity against a biological target.[4] High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) are two of the most powerful and widely used approaches for this purpose.
High-Throughput Screening (HTS)
HTS is an automated process that allows for the rapid testing of hundreds of thousands to millions of compounds against a specific biological target.[4][5] The goal is to quickly sift through large, diverse chemical libraries to find compounds that modulate the target's activity.[4]
Causality and Experimental Choices: The success of an HTS campaign hinges on the quality of the assay. The chosen assay must be robust, reproducible, and amenable to miniaturization and automation.[5] Key statistical parameters like the Z'-factor are used to validate assay performance before commencing a full-scale screen; a Z' > 0.5 is generally considered acceptable for HTS.[6]
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | A statistical measure of the separation between positive and negative control signals, indicating assay quality. | Z' > 0.5 |
| Signal-to-Background (S/B) | The ratio of the signal from a positive control to the signal from a negative control. | Typically > 2 |
| Coefficient of Variation (%CV) | A measure of the variability of the data points. | < 10-15% |
Table 1: Key HTS Assay Validation Parameters.[6]
Application Protocol 1: Cell-Based HTS Assay for a Kinase Inhibitor
This protocol describes a generic, cell-based assay to screen for inhibitors of a specific kinase using a luminescence-based readout that measures ATP levels as an indicator of cell viability. The principle is that a cytotoxic compound will decrease the number of viable cells, leading to a reduction in total ATP and a lower luminescence signal.
Principle: Metabolically active cells produce ATP. This assay uses a proprietary luciferase enzyme to quantify ATP levels. In the presence of ATP and luciferin, the enzyme produces light, and the intensity of this light is directly proportional to the number of viable cells. Compounds that inhibit the target kinase, which is essential for cell survival in this hypothetical cancer cell line, will lead to cell death and a decrease in the luminescent signal.
Materials:
-
Cell line dependent on the target kinase for survival.
-
Assay plates (384-well, white, solid bottom).
-
Compound library, pre-diluted in DMSO.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or equivalent.
-
Positive control (e.g., a known inhibitor of the kinase, or a non-specific cytotoxic agent like Staurosporine).
-
Negative control (DMSO vehicle).
Equipment:
-
Automated liquid handler.
-
Multilabel plate reader with luminescence detection capability.
-
CO2 incubator (37°C, 5% CO2).
Step-by-Step Methodology:
-
Cell Seeding: Using an automated dispenser, seed the 384-well plates with the cell line at a pre-optimized density (e.g., 2,000 cells/well) in 40 µL of culture medium. Incubate for 18-24 hours.
-
Compound Addition:
-
Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of compounds from the library plates to the assay plates. The final concentration is typically 10 µM.[6]
-
Designate specific wells for controls:
-
Negative Control: Add DMSO vehicle only.
-
Positive Control: Add the known inhibitor at a concentration that causes maximal cell death (e.g., 1 µM Staurosporine).
-
-
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Assay Readout:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using the control wells. The percent inhibition is calculated as: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Fragment-Based Drug Discovery (FBDD)
FBDD is an alternative approach that screens much smaller, low-complexity molecules called "fragments" (typically <300 Da).[7][8] These fragments bind with low affinity but do so very efficiently, making them excellent starting points for building more potent, drug-like molecules.[9][10] The key advantage of FBDD is its ability to explore chemical space more efficiently than HTS.[7][9]
Causality and Experimental Choices: Because fragments are weak binders, highly sensitive biophysical techniques are required for screening, such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), or X-ray crystallography.[7][9] The "Rule of Three" is a common guideline for designing fragment libraries: Molecular Weight < 300, cLogP < 3, Number of H-bond donors/acceptors < 3.
Caption: The Fragment-Based Drug Discovery (FBDD) Workflow.
Chapter 2: From Hit to Lead: The Optimization Journey
Once hits are identified, the intensive process of medicinal chemistry begins. The goal is to transform these initial, often flawed, molecules into optimized "lead" compounds with improved potency, selectivity, and drug-like properties.[11][12]
Structure-Activity Relationship (SAR) Studies
SAR is the cornerstone of lead optimization.[13] It involves systematically modifying the chemical structure of a hit compound and assessing how these changes affect its biological activity.[14][15][16] This iterative process helps to identify the key chemical features (pharmacophore) responsible for the drug's interaction with its target.[15][17]
Causality and Experimental Choices: The core of SAR is an iterative design-make-test-analyze cycle.[12] Chemists design and synthesize new analogs based on hypotheses about how structural changes will improve a desired property (e.g., potency). These analogs are then tested in biological assays, and the results are analyzed to refine the SAR model and guide the next round of design.[18]
Caption: The Iterative Structure-Activity Relationship (SAR) Cycle.
Bioisosteric Replacement
A key strategy within SAR is bioisosteric replacement. This involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's overall profile.[19][20][21] Bioisosteres can be used to enhance potency, improve metabolic stability, reduce toxicity, or alter solubility.[19][21]
Causality and Experimental Choices: The choice of a bioisostere is a rational design decision. For example, a metabolically labile ester group might be replaced with a more stable amide group. A classic example is the replacement of a carboxylic acid with a tetrazole ring, which often retains the acidic nature required for target binding but can improve oral bioavailability and metabolic stability.[19]
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Carboxylic Acid (-COOH) | Tetrazole | Improve metabolic stability, maintain acidic pKa, enhance oral bioavailability.[19] |
| Hydrogen (-H) | Fluorine (-F) | Block metabolic oxidation at that position, alter electronics, improve binding affinity. |
| Phenyl Ring | Pyridine Ring | Introduce a hydrogen bond acceptor, improve solubility, alter metabolic profile. |
| Ester (-COOR) | Amide (-CONR2) | Increase metabolic stability against hydrolysis by esterases. |
Table 2: Common Bioisosteric Replacements in Medicinal Chemistry.
Chapter 3: In Vitro Profiling for Drug-Like Properties (ADME/Tox)
As compounds become more potent, it is crucial to evaluate their Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity.[22][23] Poor ADME properties are a major cause of failure in later stages of drug development. Performing these assays early helps to de-risk candidates and focus resources on the most promising molecules.[22][24]
Application Protocol 2: Liver Microsomal Stability Assay
This protocol assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes.[25] Rapid degradation in this assay often predicts high clearance and a short half-life in vivo.[26][27]
Principle: The test compound is incubated with liver microsomes and the essential cofactor NADPH, which initiates the metabolic process.[28] The concentration of the parent compound is measured at several time points by LC-MS/MS. The rate of disappearance is then used to calculate key parameters like half-life (t½) and intrinsic clearance (CLint).[25]
Materials:
-
Pooled liver microsomes (human, rat, or other species).
-
Test compounds and positive control compounds (e.g., Verapamil, Testosterone).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase).[29]
-
Acetonitrile with an internal standard (for quenching the reaction).
-
96-well incubation plate and collection plate.
Equipment:
-
Incubator/shaker (37°C).
-
Centrifuge.
-
LC-MS/MS system.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a microsomal stock solution in phosphate buffer (e.g., final protein concentration of 0.5 mg/mL).
-
Prepare a working solution of the test compound (e.g., 1 µM final concentration).
-
-
Incubation:
-
In the 96-well plate, combine the buffer, microsomal solution, and test compound. Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[29]
-
For the T=0 time point, add the quenching solution (acetonitrile with internal standard) before adding the NADPH system.
-
-
Time Course Sampling:
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing cold acetonitrile to stop the reaction.[25]
-
-
Sample Preparation: Centrifuge the collection plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample relative to the internal standard.
-
Data Analysis:
-
Plot the natural log of the percent remaining compound versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) in µL/min/mg protein: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
Application Protocol 3: MTT Cytotoxicity Assay
This protocol measures the general cytotoxicity of a compound, which is a critical parameter for assessing its therapeutic window. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[30][31]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan crystals by mitochondrial dehydrogenases in metabolically active, living cells. The amount of formazan produced is proportional to the number of viable cells. The insoluble formazan is then solubilized, and the absorbance is measured.[31][32]
Materials:
-
Cell line (e.g., HepG2, a human liver cancer cell line).
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).[31]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Positive control (e.g., Doxorubicin).
Equipment:
-
CO2 incubator (37°C, 5% CO2).
-
Microplate spectrophotometer (ELISA reader).
Step-by-Step Methodology:
-
Cell Seeding: Seed a 96-well plate with cells (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include wells for vehicle control (DMSO) and positive control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by pipetting or shaking.
-
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Conclusion
The applications and protocols detailed in this guide represent the fundamental activities that propel a drug discovery program forward. From the broad-based search for hits using HTS to the nuanced, iterative optimization of leads through SAR and bioisosterism, each step is a critical decision point. The early and integrated assessment of ADME/Tox properties ensures that this intensive chemical optimization is focused on molecules that not only interact potently with their target but also possess the fundamental characteristics required to become a safe and effective medicine. By combining these strategies, medicinal chemists can navigate the complex path of drug discovery with greater efficiency and a higher probability of success.
References
- 1. Drug Discovery Workflow - What is it? [vipergen.com]
- 2. What is Medicinal Chemistry in Drug Discovery? - Aragen Life Sciences [aragen.com]
- 3. steeronresearch.com [steeronresearch.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 7. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 8. onenucleus.com [onenucleus.com]
- 9. drughunter.com [drughunter.com]
- 10. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 13. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 14. collaborativedrug.com [collaborativedrug.com]
- 15. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 16. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 17. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 18. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 19. ctppc.org [ctppc.org]
- 20. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 21. fiveable.me [fiveable.me]
- 22. criver.com [criver.com]
- 23. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 24. In Vitro ADME Assays [conceptlifesciences.com]
- 25. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 26. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 27. Metabolic Stability Assays [merckmillipore.com]
- 28. researchgate.net [researchgate.net]
- 29. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 31. broadpharm.com [broadpharm.com]
- 32. clyte.tech [clyte.tech]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Utilizing 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold Building Block in Modern Medicinal Chemistry
Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals and bioactive molecules. Their unique three-dimensional structures and ability to engage in various intermolecular interactions make them indispensable scaffolds in drug discovery. The targeted synthesis of novel heterocyclic entities with tailored properties is a cornerstone of medicinal chemistry. Within this context, 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid has emerged as a versatile and highly valuable building block. Its unique substitution pattern, featuring a fluorine atom and a Weinreb amide moiety, offers distinct advantages in the construction of complex molecular architectures.
The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of the final compound, such as lipophilicity and pKa.[1] The Weinreb amide (N-methoxy-N-methylamide) is a stable functional group that is resistant to many reaction conditions but can be readily converted to ketones or aldehydes, providing a handle for further synthetic diversification. This application note provides a comprehensive guide to the utilization of this compound in the synthesis of novel heterocyclic compounds, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Core Principles: The Suzuki-Miyaura Coupling and the Role of Substituents
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound (such as a boronic acid) and an organohalide, catalyzed by a palladium complex.[2] The reaction is favored in medicinal chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of building blocks.[3]
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the substituents on both the boronic acid and the organohalide can significantly influence the efficiency of each step and the overall reaction outcome.
The Influence of the Fluoro and Weinreb Amide Groups
The this compound possesses two key substituents that modulate its reactivity:
-
2-Fluoro Group: The fluorine atom is a weakly electron-withdrawing group via induction. In the context of the Suzuki-Miyaura reaction, electron-withdrawing groups on the arylboronic acid can sometimes slow down the transmetalation step. However, the ortho-position of the fluorine atom can also have steric implications and may influence the conformation of the molecule, potentially impacting catalyst binding.[4]
-
5-Weinreb Amide Group: The methoxy(methyl)carbamoyl group is also electron-withdrawing. The presence of electron-withdrawing groups on the arylboronic acid can affect the rate-determining step of the catalytic cycle.[4] While strong electron-withdrawing groups can hinder the reaction, milder ones are generally well-tolerated. The stability of the Weinreb amide under typical Suzuki-Miyaura conditions is a significant advantage, preserving this functional group for subsequent transformations.
The combination of these substituents makes this compound a moderately deactivated boronic acid. This requires careful selection of the catalyst, base, and reaction conditions to achieve high yields and efficient coupling, particularly with electron-rich or sterically hindered heterocyclic halides.
Experimental Protocols: Synthesis of a Substituted Benzoxazepine Derivative
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction between this compound and a heterocyclic halide to synthesize a novel benzoxazepine derivative. Benzoxazepines are an important class of heterocyclic compounds with a range of biological activities.[5]
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| 8-Bromo-2,3-dihydro-1,4-benzoxazepine | ≥98% | Commercially Available |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂) | ≥98% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Water | Degassed, Deionized | - |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Step-by-Step Protocol
-
Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv).
-
Add 8-bromo-2,3-dihydro-1,4-benzoxazepine (1.0 mmol, 1.0 equiv).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
-
Solvent Addition and Reaction:
-
Through the septum, add anhydrous 1,4-dioxane (10 mL) followed by degassed deionized water (2 mL) via syringe.
-
The reaction mixture is then heated to 90 °C with vigorous stirring.
-
-
Reaction Monitoring (In-Process Control):
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
To take a sample for TLC, briefly cool the reaction, remove a small aliquot with a capillary tube, and spot it on a silica gel plate. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting materials and the appearance of a new, less polar spot indicate product formation.
-
The reaction is typically complete within 12-24 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (30 mL) and water (15 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel.
-
The column is packed with silica gel in hexane.
-
The crude product is loaded onto the column and eluted with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).
-
Fractions containing the desired product (as identified by TLC) are collected and combined.
-
The solvent is removed under reduced pressure to yield the purified novel benzoxazepine derivative as a solid or oil.
-
Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the formation of the new C-C bond.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Data Presentation: Expected Results and Troubleshooting
| Entry | Heterocyclic Halide | Product | Expected Yield | Purity (post-chromatography) |
| 1 | 8-Bromo-2,3-dihydro-1,4-benzoxazepine | 8-(2-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl)-2,3-dihydro-1,4-benzoxazepine | 75-85% | >95% |
| 2 | 5-Bromo-1-methyl-1H-indazole | 5-(2-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl)-1-methyl-1H-indazole | 70-80% | >95% |
| 3 | 2-Chloro-6-methylpyridine | 2-(2-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl)-6-methylpyridine | 65-75% | >95% |
Troubleshooting:
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Try a different palladium catalyst, such as Pd(PPh₃)₄ or a more active Buchwald-type ligand.
-
A stronger base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), may be beneficial, especially for less reactive halides.[6]
-
Increase the reaction temperature or time.
-
-
Formation of Byproducts:
-
Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can sometimes mitigate this.
-
Protodeborylation (loss of the boronic acid group) can be an issue. Ensure the base is not too strong and the reaction is not heated for an excessively long time.
-
Visualization of the Workflow
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Conclusion: A Versatile Tool for Drug Discovery
This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its unique electronic and functional properties, combined with the robustness of the Suzuki-Miyaura cross-coupling reaction, provide a powerful platform for the generation of diverse molecular libraries for drug discovery and development. The protocols and insights provided in this application note offer a solid foundation for researchers to effectively utilize this reagent in their synthetic endeavors, paving the way for the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 4. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Advantage of Weinreb Amides in Cross-Coupling
{"answer":"### Application Note & Protocol
Topic: Weinreb Amide Functionalization via Suzuki-Miyaura Coupling: A Robust and Chemoselective Route to Ketone Synthesis
Audience: Researchers, scientists, and drug development professionals.
The synthesis of ketones is a fundamental transformation in organic chemistry, pivotal to the construction of a vast array of pharmaceuticals, natural products, and functional materials. While classical methods often involve the addition of potent organometallic reagents to carboxylic acid derivatives, these reactions are frequently plagued by over-addition, leading to the formation of undesired tertiary alcohol byproducts.[1] The Weinreb-Nahm amide (N-methoxy-N-methylamide) offers a compelling solution to this challenge.[1][2]
Discovered by Steven M. Weinreb and Steven Nahm in 1981, the Weinreb amide's unique ability to form a stable, chelated tetrahedral intermediate upon nucleophilic attack prevents the problematic second addition.[1][3] This intermediate remains intact at low temperatures until a hydrolytic workup liberates the desired ketone in high purity.[3]
While traditionally employed with Grignard or organolithium reagents, the integration of the Weinreb amide into modern cross-coupling methodologies, specifically the palladium-catalyzed Suzuki-Miyaura reaction, represents a significant advancement. This combination harnesses the exceptional functional group tolerance and mild reaction conditions of the Suzuki coupling, allowing for the direct and chemoselective synthesis of complex aryl and heteroaryl ketones from readily available boronic acids.[4][5][6] This application note provides a detailed exploration of this powerful transformation, including mechanistic insights, optimized protocols, and practical guidance for its successful implementation in a research and development setting.
Mechanistic Rationale: A Tale of Two Catalytic Cycles
The Suzuki-Miyaura coupling of a Weinreb amide is not a direct reaction with the amide itself. Instead, it typically involves an aryl or vinyl halide (or pseudohalide) to which the Weinreb amide is attached. The core transformation remains the palladium-catalyzed cross-coupling of this halide with a boronic acid. The true elegance of this method lies in the fact that the Weinreb amide moiety is highly tolerant of the reaction conditions, allowing for the C-C bond formation to proceed without interference, followed by a subsequent, separate reaction with an organometallic reagent to form the ketone.
However, more advanced methodologies have emerged that utilize the amide bond itself as a reactive site. For the purpose of this note, we will focus on the more common and broadly applicable approach where the Weinreb amide is a spectator group during the Suzuki coupling.
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][7][8]
-
Oxidative Addition: The catalytic cycle begins with a coordinatively unsaturated Pd(0) species, which undergoes oxidative addition into the aryl-halide bond (Ar-X), forming a Pd(II) intermediate.[4][7]
-
Transmetalation: The organoboronic acid (R-B(OH)₂) is activated by a base, forming a more nucleophilic boronate species. This species then transfers its organic group (R) to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step.[5][8]
-
Reductive Elimination: The two organic fragments (Ar and R) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the catalytically active Pd(0) species.[4][8]
The Weinreb amide's stability throughout this process is crucial. Its low electrophilicity and the stability of the N-O bond prevent it from interfering with the palladium catalyst or the boronic acid.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocols & Methodologies
General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide Bearing a Weinreb Amide
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide substrate containing a Weinreb amide moiety with a generic arylboronic acid.
Materials:
-
Aryl bromide with Weinreb amide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide substrate (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.
Subsequent Conversion to Ketone
The purified product from the Suzuki coupling can then be converted to the corresponding ketone using a Grignard or organolithium reagent.
Procedure:
-
Setup: Dissolve the purified coupled product (1.0 equiv) in an anhydrous solvent like THF in a flame-dried flask under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Organometallic Reagent: Slowly add the Grignard or organolithium reagent (1.1-1.3 equiv) dropwise.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature, and extract with an organic solvent. Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purification: Purify by column chromatography to yield the final ketone product.
Optimization and Data Presentation
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes common conditions and considerations.
| Parameter | Common Reagents/Conditions | Field-Proven Insights & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃/SPhos, Pd(OAc)₂/PCy₃ | Pd(PPh₃)₄: A reliable, general-purpose catalyst. Pd(dppf)Cl₂: Often effective for more challenging substrates, including heteroaromatics. Buchwald-type ligands (e.g., SPhos): Excellent for sterically hindered substrates and aryl chlorides.[9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | K₂CO₃: A common, cost-effective choice. Cs₂CO₃: More soluble and often more effective for less reactive substrates. K₃PO₄: A strong base, useful for hindered or electron-poor boronic acids. KF: A milder option for base-sensitive functional groups.[5] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂O | The addition of water is often crucial for dissolving the base and facilitating the transmetalation step.[7] Dioxane and toluene are common choices for their ability to dissolve organic substrates and their suitable boiling points. |
| Temperature | 60 - 110 °C | Higher temperatures are often required for less reactive substrates like aryl chlorides. Room temperature couplings are possible with highly active catalyst systems.[10] |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficiently active base or poor solubility; Low reaction temperature. | Ensure rigorous degassing of solvents and reaction vessel. Switch to a stronger or more soluble base (e.g., Cs₂CO₃ or K₃PO₄). Increase the reaction temperature. Screen different palladium catalysts and ligands. |
| Protodeborylation of Boronic Acid | Presence of excess water or acidic impurities; Prolonged reaction times at high temperatures. | Use freshly distilled solvents and high-purity reagents. Use MIDA boronates for unstable boronic acids.[9] Minimize reaction time once the starting material is consumed. |
| Homocoupling of Boronic Acid (Glaser Coupling) | Oxygen contamination. | Improve degassing techniques. |
| Dehalogenation of Aryl Halide | Presence of hydride sources (e.g., from solvent decomposition or certain bases). | Use high-purity, anhydrous solvents. Consider a different base. |
Conclusion
The use of Weinreb amides in conjunction with the Suzuki-Miyaura coupling offers a powerful and highly versatile strategy for the synthesis of complex ketones. The remarkable stability of the Weinreb amide moiety to the palladium-catalyzed reaction conditions allows for the chemoselective formation of C-C bonds in the presence of a wide range of other functional groups. This approach provides researchers in academia and industry with a reliable and predictable method for accessing valuable ketone building blocks, thereby accelerating discovery and development efforts.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions in Continuous Flow Systems
Introduction: A Paradigm Shift in Catalytic Chemistry
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and functional group tolerance.[1][2] The transformative impact of these reactions, recognized by the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki, is evident in their widespread application in the manufacturing of pharmaceuticals, agrochemicals, and advanced materials.[3]
Despite their utility, traditional batch processing of these reactions often presents challenges related to safety, scalability, and process control.[3][4] Flow chemistry, or continuous-flow synthesis, has emerged as a powerful enabling technology that addresses many of these limitations.[5][6] By conducting reactions in a continuously moving stream through a network of tubes or microreactors, this approach offers a paradigm shift from conventional flask-based chemistry.
The primary advantages of translating palladium-catalyzed cross-coupling reactions to flow systems include:
-
Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous reagents and energetic intermediates at any given moment.[1][7] Superior heat transfer characteristics prevent the formation of thermal hot spots, mitigating risks of runaway reactions.[3][8]
-
Precise Process Control: Flow systems allow for meticulous control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and cleaner reaction profiles.[1][5][6]
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors ensures rapid and uniform heat exchange and efficient mixing of reagents, often leading to dramatically reduced reaction times and improved yields.[3][8]
-
Seamless Scalability: Increasing production capacity in flow is achieved by either extending the operational run time or by "scaling-out" (running multiple reactors in parallel), bypassing the complex and often unpredictable challenges of scaling up batch reactors.[1][3][9]
-
Facilitated Use of Heterogeneous Catalysts: Packed-bed reactors are ideally suited for continuous processes, allowing for the straightforward use of immobilized palladium catalysts. This simplifies product purification by eliminating the need for catalyst filtration and minimizes palladium contamination in the final product.[5][6]
This document provides detailed application notes and representative protocols for key palladium-catalyzed cross-coupling reactions, designed to guide researchers and process chemists in leveraging the power of flow chemistry for enhanced efficiency, safety, and control.
Foundational Concepts: System Design and Catalyst Selection
A Typical Flow Chemistry Setup
A standard flow chemistry system for a palladium-catalyzed cross-coupling reaction consists of several key modules. The precise configuration can be adapted based on the specific reaction, but the fundamental components remain consistent.
Caption: Figure 1: Generic Flow Chemistry Setup
-
Causality Behind the Components:
-
Pumps: High-pressure liquid chromatography (HPLC) pumps are typically used to deliver precise and pulseless flow rates of the reagent solutions, ensuring stoichiometric accuracy.
-
T-Mixer: This simple junction ensures rapid and efficient mixing of the reagent streams before they enter the reactor.
-
Reactor: This can be a heated coil of tubing (for homogeneous reactions) or a column packed with a solid-supported catalyst (a packed-bed reactor for heterogeneous reactions).[10] The choice dictates the type of catalysis employed.
-
Back-Pressure Regulator (BPR): The BPR is critical for safely operating the system above the solvent's atmospheric boiling point. By pressurizing the system, it prevents solvent boiling and bubble formation, which would otherwise disrupt flow and create an unsafe operating environment.
-
Homogeneous vs. Heterogeneous Catalysis in Flow
The choice between a soluble (homogeneous) and an immobilized (heterogeneous) palladium catalyst is a key decision in designing a flow process.
-
Homogeneous Catalysis: Utilizes soluble palladium complexes, often with phosphine ligands. These systems are typically highly active and well-understood mechanistically.[11] However, they necessitate downstream purification to remove the catalyst, which can be costly and time-consuming. In flow, these are run in coiled tube reactors.
-
Heterogeneous Catalysis: Employs a palladium species immobilized on a solid support (e.g., charcoal, polymers, silica).[11] These are ideal for use in packed-bed reactors , which function like a catalytic converter.[12][13] The product stream emerges free of the catalyst, greatly simplifying workup.[5][6] A critical consideration is catalyst stability; leaching of palladium from the support can occur, where the reaction then proceeds via a "quasi-homogeneous" mechanism.[2][9][14]
Protocols for Key Cross-Coupling Reactions
The following sections provide representative protocols. Note: These are starting points and should be optimized for specific substrates and desired outcomes. All operations should be performed in a well-ventilated fume hood.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is one of the most versatile methods for forming C-C bonds.[8][9]
-
Field-Proven Insights: A primary challenge in batch Suzuki couplings is the handling of heterogeneous mixtures, as the inorganic base (e.g., K₂CO₃) is often insoluble. Flow chemistry excels here by enabling the use of packed-bed reactors with immobilized catalysts and bases, or by using soluble organic bases to maintain a homogeneous stream.[3][8] The precise temperature control in flow can also minimize side reactions like deboronation.
Representative Protocol: Heterogeneous Suzuki-Miyaura Coupling in a Packed-Bed Reactor
-
Reagent Preparation:
-
Solution A (Aryl Halide): Prepare a 0.2 M solution of the aryl bromide or iodide in a suitable solvent (e.g., 1,4-dioxane or a mixture like THF/H₂O).
-
Solution B (Boronic Acid/Base): Prepare a 0.3 M solution of the arylboronic acid and a 0.5 M solution of a soluble base (e.g., aqueous K₃PO₄ or Cs₂CO₃) in the same solvent system.[3] Note: Using an aqueous base solution can aid in the transmetallation step.
-
-
System Setup:
-
Assemble the flow system as shown in Figure 1.
-
Reactor: Use a commercially available packed-bed column containing an immobilized palladium catalyst (e.g., 10% Pd on carbon, or a polymer-supported Pd catalyst like Pd(PPh₃)₄ on polystyrene).[15]
-
Temperature: Set the reactor heating module to 80–120 °C. Higher temperatures often accelerate the reaction but should be optimized.
-
Back-Pressure: Set the BPR to 100-150 psi (approx. 7-10 bar) to ensure the solvent remains in the liquid phase.
-
-
Execution:
-
Prime the system by pumping the solvent mixture through all lines.
-
Set Pump A (Solution A) and Pump B (Solution B) to equal flow rates (e.g., 0.1 mL/min each for a total flow rate of 0.2 mL/min).
-
The residence time (the time reagents spend in the heated reactor) is calculated as Reactor Volume / Total Flow Rate. Adjust flow rates to target an initial residence time of 10-30 minutes.[9]
-
Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product.
-
-
Work-up and Analysis:
-
The collected effluent can be analyzed directly by HPLC or GC to determine conversion.
-
For isolation, the collected solution is typically subjected to a liquid-liquid extraction to remove the base and solvent, followed by purification if necessary. The lack of a soluble catalyst simplifies this process significantly.
-
Mizoroki-Heck Coupling
The Heck reaction couples an unsaturated halide with an alkene, and it is a powerful tool for forming substituted alkenes.[3]
-
Field-Proven Insights: Heck reactions often require high temperatures (100-140 °C) and can be sensitive to catalyst decomposition.[3] Flow reactors provide excellent thermal management, enabling stable operation at these elevated temperatures.[4][16] Using packed-bed reactors can also avoid issues with palladium black precipitation, which can be a problem in batch reactions.[2]
Representative Protocol: Homogeneous Heck Coupling in a Coil Reactor
-
Reagent Preparation:
-
Prepare a single stock solution containing the aryl iodide (0.2 M), the alkene (e.g., butyl acrylate, 0.3 M), a homogeneous catalyst (e.g., Pd(OAc)₂, 1-2 mol%), a ligand (e.g., PPh₃, 2-4 mol%), and an organic base (e.g., triethylamine, 0.4 M) in a high-boiling solvent like DMF or NMP.[8]
-
Causality: Using a single solution simplifies the pump setup. An organic base is chosen to maintain a fully homogeneous solution and prevent clogging.
-
-
System Setup:
-
Execution:
-
Pump the reagent solution through the system at a flow rate calculated to achieve the desired residence time (e.g., 20-40 minutes). For a 10 mL reactor, a flow rate of 0.25 mL/min gives a 40-minute residence time.
-
Collect the product after the system reaches a steady state.
-
-
Work-up and Analysis:
-
Analyze the output stream by HPLC/GC.
-
Standard aqueous work-up is required to remove the solvent, base, and soluble palladium catalyst. Purification by column chromatography is often necessary.
-
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is invaluable for the synthesis of acetylenic compounds.[3][8]
-
Field-Proven Insights: A key advantage of flow chemistry for this reaction is the ability to safely handle gaseous reagents like propyne or acetylene under pressure, something that is hazardous and difficult to quantify in batch.[17][18] Furthermore, copper-free Sonogashira protocols, which are often preferred to avoid alkyne homocoupling, can be readily implemented.[19]
Representative Protocol: Heterogeneous Sonogashira Coupling using a Packed-Bed Reactor
-
Reagent Preparation:
-
Solution A: Dissolve the aryl iodide (0.5 mmol) and the terminal alkyne (0.6 mmol) in a suitable solvent mixture (e.g., 10 mL of THF/DMA 9:1).[20]
-
Causality: DMA (dimethylacetamide) is a high-boiling polar aprotic solvent that helps solubilize the reagents and facilitates the reaction at elevated temperatures.
-
-
System Setup:
-
Reactor: Utilize two packed-bed cartridges in series. The first contains a supported palladium catalyst (e.g., Pd on alumina). The second contains a copper co-catalyst (e.g., 0.1% Cu₂O on alumina), which is often used in traditional Sonogashira couplings to facilitate the catalytic cycle.[20]
-
Temperature: Set the reactor temperature to 80 °C.[20]
-
Back-Pressure: A low BPR setting (e.g., 50 psi) is sufficient if the temperature is below the solvent's boiling point.
-
-
Execution:
-
Pump the reagent solution through the system at a slow flow rate (e.g., 0.1 mL/min) to ensure sufficient residence time for high conversion.[20]
-
Collect the eluate after stabilization.
-
-
Work-up and Analysis:
-
The collected product stream is clean of the heterogeneous catalysts.
-
Perform an aqueous work-up (e.g., add water and extract with hexane) to remove the solvent.[20] The product can then be isolated by evaporation and purified by column chromatography if needed.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming C-N bonds by coupling an amine with an aryl halide or triflate.[3]
-
Field-Proven Insights: The single greatest challenge in applying this reaction in flow is the formation of insoluble inorganic salt byproducts (e.g., NaBr, KBr), which can rapidly clog the narrow channels of a flow reactor.[3][21] Successful flow protocols often employ strategies to mitigate this, such as:
-
Using soluble organic bases.
-
Implementing biphasic solvent systems where the salt is partitioned into an aqueous phase.[3]
-
Using reactor designs that can handle solids, or applying sonication to prevent precipitation on reactor walls.
-
Representative Protocol: Buchwald-Hartwig Amination with a Soluble Base
-
Reagent Preparation:
-
Prepare a stock solution containing the aryl bromide (0.2 M), the amine (0.22 M), a soluble organic base (e.g., DBU or an ionic liquid-forming base), a palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂, 1 mol%), and a suitable ligand (e.g., Xantphos, 1.5 mol%) in a solvent like a MeCN/Toluene mixture.[3]
-
Causality: Using a soluble organic base is the most direct strategy to prevent salt precipitation and subsequent reactor clogging.
-
-
System Setup:
-
Use a single-pump system with a coiled tube reactor.
-
Reactor: A 10-20 mL PFA or stainless steel coil.
-
Temperature: Set the reactor temperature to 140 °C.[3]
-
Back-Pressure: Set the BPR to >200 psi (>14 bar) to accommodate the high temperature and solvent vapor pressure.
-
-
Execution:
-
Pump the solution through the reactor to achieve a residence time of ~60 minutes.[3]
-
Collect the product at the outlet once the system is at a steady state.
-
-
Work-up and Analysis:
-
Analyze the crude product stream via HPLC/GC.
-
The homogeneous nature of this protocol requires a full aqueous work-up and chromatographic purification to isolate the final product from the catalyst, ligand, and base.
-
Comparative Data for Flow-Based Cross-Coupling
The following table summarizes representative conditions and outcomes for various palladium-catalyzed cross-coupling reactions performed in continuous flow, illustrating the versatility of this technology.
| Reaction Type | Catalyst System | Solvent | Temp (°C) | Residence Time | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(PtBu₃)₂ (Homogeneous) | THF/H₂O | 50 | 143 seconds | 99 | [3] |
| Suzuki-Miyaura | Pd/C (Heterogeneous) | Water | 100 | 12-15 min | 99 | [8] |
| Mizoroki-Heck | Pd(OAc)₂ / PPh₃ (Homogeneous) | DMF | 70 | 35 min | 53 | [8] |
| Mizoroki-Heck | Pd perovskite (Heterogeneous) | DMF | 110 | 30 min | 95 | [3] |
| Sonogashira | Pd/Al₂O₃ + Cu₂O/Al₂O₃ (Heterogeneous) | THF/DMA | 80 | ~60 min | 45-85 | [8][20] |
| Sonogashira | Homogeneous Pd/Cu catalyst | Toluene | 160 | 10 min | 91 (selectivity) | [18] |
| Buchwald-Hartwig | [Pd(IPr*)(cin)Cl] (Homogeneous) | Toluene | 100 | 24 min | >95 | [22][23] |
| Buchwald-Hartwig | [Pd(cinnamyl)Cl]₂ / Xantphos (Homogeneous) | MeCN/PhMe | 140 | 60 min | 78-88 | [3] |
Future Outlook: The Next Generation of Flow Chemistry
The field of flow chemistry continues to evolve rapidly. The future of palladium-catalyzed reactions in flow is moving towards even greater sophistication and efficiency. Key emerging areas include:
-
Telescoped and Multi-step Synthesis: Integrating multiple reaction steps (e.g., lithiation, borylation, and Suzuki coupling) into a single, uninterrupted flow sequence to synthesize complex molecules without intermediate isolation.[3]
-
Automation and Self-Optimization: Coupling flow reactors with online analytical techniques (like HPLC or IR spectroscopy) and machine-learning algorithms allows for automated reaction optimization, significantly accelerating process development.[3][24][25]
-
Novel Reactor Technology: The development of advanced reactors, such as those made from silicon carbide for microwave heating or those with enhanced mixing capabilities, will continue to expand the scope and efficiency of flow-based cross-coupling.[4][16]
By embracing these innovations, researchers and drug development professionals can further unlock the potential of palladium catalysis, paving the way for safer, greener, and more efficient chemical manufacturing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Heterogeneous versus homogeneous palladium catalysts for ligandless mizoroki-heck reactions: a comparison of batch/microwave and continuous-flow processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. vapourtec.com [vapourtec.com]
- 7. helgroup.com [helgroup.com]
- 8. iris.unina.it [iris.unina.it]
- 9. mdpi.com [mdpi.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Accelerating palladium-catalyzed C-F bond formation: use of a microflow packed-bed reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. External Catalytic Packed-Bed Palladium Membrane Reactor with Baffle Rings [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. thalesnano.com [thalesnano.com]
- 20. rsc.org [rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
- 23. scispace.com [scispace.com]
- 24. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Low yield in Suzuki reaction with 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid
Synopsis: Addressing Challenges in the Suzuki Coupling of a Specialized Boronic Acid
This technical guide provides a comprehensive troubleshooting framework for researchers experiencing low yields in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involving 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid . This specific substrate presents a unique combination of challenges: an electron-withdrawing ortho-fluoro substituent and a Weinreb amide moiety. These features can significantly influence the reaction's success by affecting boronic acid stability and the kinetics of the catalytic cycle.
This document moves from frequently asked questions for rapid assessment to a deep, systematic workflow for diagnosing and resolving the root cause of poor reaction performance.
Section 1: Immediate Troubleshooting (Frequently Asked Questions)
Q1: My reaction shows a significant amount of my boronic acid has been converted back to 2-fluoro-N-methoxy-N-methylbenzamide. What is happening?
A1: You are likely observing protodeboronation , a common side reaction where the C–B bond is cleaved and replaced by a C–H bond.[1] Boronic acids with electron-withdrawing substituents, such as the ortho-fluoro group on your substrate, are particularly susceptible to this process, which can be accelerated by excessive heat or overly strong/concentrated bases.[2][3]
Q2: My starting materials are being consumed, but I see very little of my desired product. Instead, I see a significant amount of a biaryl product derived from two molecules of my boronic acid coupling together. What is this side product?
A2: This is boronic acid homocoupling . This side reaction can become competitive with the desired cross-coupling, especially with electron-deficient arylboronic acids.[4] It can be promoted by the presence of oxygen or specific palladium intermediates.[5]
Q3: The reaction is stalled; I see both my starting materials (aryl halide and boronic acid) remaining even after extended reaction times. What is the likely cause?
A3: This points to an issue with the catalytic cycle, most likely inefficient oxidative addition or transmetalation .[2][6] The steric hindrance from the ortho-fluoro group and potentially the Weinreb amide can slow these steps.[7] Your chosen catalyst/ligand system may not be active enough for this specific transformation. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[7]
Q4: Is the Weinreb amide functional group stable under typical Suzuki conditions?
A4: Generally, yes. The N-methoxy-N-methylamide (Weinreb amide) is a robust functional group. It is designed to be stable to a wide range of organometallic reagents by forming a stable chelated tetrahedral intermediate.[8][9] While extreme pH or very high temperatures could theoretically lead to hydrolysis, it is an unlikely culprit for low yields compared to issues like protodeboronation or catalyst inefficiency.
Section 2: In-Depth Diagnostic Workflow
Before proceeding to extensive optimization, it is critical to diagnose the most probable failure mode. This workflow provides a logical sequence of analytical checks to identify the root cause.
Caption: Diagnostic workflow for troubleshooting low Suzuki reaction yields.
Section 3: Protocol Optimization Strategies
Based on the diagnosis from Section 2, implement the following targeted optimization protocols.
Protocol 2A: Mitigating Protodeboronation
The primary goal is to minimize the boronic acid's exposure to conditions that favor C-B bond cleavage.
-
Strategy 1: Use Milder Bases: Strong bases can accelerate protodeboronation.[1] Switch from strong bases like NaOH, KOH, or K₃PO₄ to milder alternatives.
-
Recommendation: Use potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For particularly sensitive substrates, potassium fluoride (KF) can be effective.[10]
-
-
Strategy 2: Lower Reaction Temperature: High temperatures can increase the rate of decomposition.
-
Recommendation: Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration. Monitor progress by LCMS.
-
-
Strategy 3: Convert to a More Stable Boronic Ester: Boronic acids can be protected as esters (e.g., pinacol esters) or trifluoroborate salts, which are more resistant to protodeboronation.[2][11] These reagents then slowly release the boronic acid in situ under the reaction conditions.
-
Recommendation: Synthesize the pinacol ester of your boronic acid using bis(pinacolato)diboron. Use this more stable derivative in the coupling reaction.
-
Protocol 2B: Suppressing Homocoupling
Homocoupling often arises from oxidative processes. Rigorous exclusion of oxygen is the first and most critical step.
-
Strategy 1: Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated.
-
Recommendation: Employ a minimum of 3-5 freeze-pump-thaw cycles. Alternatively, sparging the solvent with argon or nitrogen for at least 30 minutes before adding the catalyst and reagents is crucial.
-
-
Strategy 2: Adjust Base and Solvent: The choice of base can influence the reaction pathway.
-
Recommendation: Switching to K₂CO₃ has been shown to reduce homocoupling side products in some systems.[3]
-
Protocol 3A: Enhancing Oxidative Addition & Reductive Elimination
When starting materials remain, the catalyst is likely struggling to engage the aryl halide (oxidative addition) or release the product (reductive elimination). This is common with sterically hindered or electron-rich partners.
-
Strategy: Employ Bulky, Electron-Rich Ligands: Standard phosphine ligands (e.g., PPh₃) are often insufficient. Buchwald-type biarylphosphine ligands or N-Heterocyclic Carbenes (NHCs) are designed to accelerate these key steps.[7][12]
| Ligand Type | Examples | Key Advantage for this Reaction |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Increase electron density on Pd, promoting oxidative addition. Their bulkiness facilitates reductive elimination.[7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable and active catalysts, effective for challenging substrates. |
| Specialized Ligands | cataCXium® A, tBuXPhos | Designed for sterically demanding and/or deactivated substrates. |
Experimental Protocol: Ligand Screening
-
To separate, oven-dried reaction vials, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).
-
Add a Pd precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the specific ligand (4.4 mol %) to each vial under an inert atmosphere.
-
Add degassed solvent (e.g., Dioxane/H₂O 5:1) to each vial.
-
Seal the vials and heat the reaction block to 100 °C for 12-24 hours.
-
Analyze the outcome of each reaction by LCMS to identify the most effective ligand.
Protocol 3B: Promoting Transmetalation
Transmetalation, the transfer of the organic group from boron to palladium, requires activation of the boronic acid by a base.[13][14]
-
Strategy 1: Optimize the Base: The base must be strong enough to form the active boronate "ate" complex but not so strong that it causes protodeboronation.[15][16]
-
Recommendation: Potassium phosphate (K₃PO₄) is often an excellent choice as it possesses sufficient basicity and good solubility in mixed aqueous/organic solvents.[7] Ensure it is finely powdered.
-
-
Strategy 2: Solvent System: The solvent plays a role in dissolving the base and facilitating the formation of the active species.
-
Recommendation: A mixture of an ethereal solvent (Dioxane, THF, or DME) with a small amount of water (e.g., 10:1 to 4:1 ratio) is often optimal. Water can help solubilize inorganic bases and facilitate the formation of the reactive boronate species.[2]
-
Section 4: Understanding the Underlying Chemistry
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding where the specific substrates can interfere is key to effective troubleshooting.
Caption: The Suzuki cycle with the critical boronate activation step and competing protodeboronation pathway.
The ortho-fluoro group makes the boronic acid more acidic and thus more prone to protodeboronation, especially after forming the boronate complex.[1][3] Simultaneously, its steric bulk can hinder the approach of the palladium complex during the transmetalation step. This creates a narrow operational window where the boronic acid must be activated for coupling without being rapidly destroyed.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. fiveable.me [fiveable.me]
- 7. benchchem.com [benchchem.com]
- 8. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 9. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Challenges of Fluorinated Phenylboronic Acids in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of fluorinated phenylboronic acids in cross-coupling reactions. The unique electronic properties imparted by fluorine atoms, while beneficial for the final product, often introduce specific challenges during synthesis. This resource offers expert insights and field-proven solutions to help you overcome these hurdles and achieve successful outcomes in your coupling reactions.
The strategic incorporation of fluorine into pharmaceutical candidates is a widely used strategy to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] Fluorinated phenylboronic acids are key building blocks in this endeavor, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4][5] However, the very nature of fluorine's high electronegativity can lead to a unique set of side reactions, complicating product purification and reducing yields. This guide will address the most common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction with a fluorinated phenylboronic acid is giving a low yield of the desired product, and I'm observing a significant amount of a byproduct that corresponds to the protonated version of my starting boronic acid. What is happening and how can I fix it?
A1: This is a classic case of protodeboronation, a common and often frustrating side reaction.
Protodeboronation is the replacement of the boronic acid functional group with a hydrogen atom, leading to the formation of a simple fluorinated arene as a byproduct.[6][7] This reaction is particularly prevalent with electron-deficient arylboronic acids, a category that many fluorinated phenylboronic acids fall into due to the electron-withdrawing nature of fluorine.[7] The reaction is often accelerated by aqueous basic conditions and elevated temperatures.[8][9]
Mechanism Snapshot: The Culprits Behind Protodeboronation
Protodeboronation can proceed through several pathways, but a common one in Suzuki-Miyaura reactions involves the reaction of the boronate species (formed by the interaction of the boronic acid with the base) with a proton source, which is typically water in the solvent system.[6]
Caption: General mechanism of base-mediated protodeboronation.
Troubleshooting Protodeboronation:
| Strategy | Rationale | Recommended Actions |
| Use Anhydrous Conditions | Water is a primary proton source for this side reaction.[10] | Use dry, degassed solvents. Ensure the base is anhydrous. |
| Choose a Milder Base | Strong bases can accelerate the formation of the boronate species, which is susceptible to protonolysis.[10] | Screen weaker bases like K₂CO₃, Cs₂CO₃, or KF instead of strong bases like NaOH or K₃PO₄. |
| Lower the Reaction Temperature | Higher temperatures can increase the rate of protodeboronation.[11] | Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor for progress over a longer period. |
| Use Boronate Esters | Boronate esters, such as pinacol esters, are generally more stable than the corresponding boronic acids and release the boronic acid slowly in situ.[9][12] | If available, use the pinacol ester of your fluorinated phenylboronic acid. |
| Employ "Slow-Release" Strategies | Organotrifluoroborates or MIDA boronates can provide a slow, controlled release of the boronic acid, keeping its concentration low and minimizing side reactions.[6][13] | Consider synthesizing or purchasing the corresponding potassium organotrifluoroborate. |
Q2: I'm observing the formation of a non-fluorinated biaryl product in my reaction. It seems the fluorine atom is being cleaved from my boronic acid. What is this side reaction, and how can I prevent it?
A2: You are likely encountering a defluorination side reaction, which can occur under certain cross-coupling conditions.
Defluorination is the cleavage of a carbon-fluorine (C-F) bond. While C-F bonds are generally very strong, they can be activated and cleaved by transition metal catalysts, particularly palladium, under certain conditions.[14][15] This is more likely to occur with polyfluorinated arenes or when the fluorine atom is in a sterically hindered position (ortho to the boronic acid).[8][16]
The Mechanism of Catalytic Defluorination
The palladium catalyst can oxidatively add into the C-F bond, leading to a palladium(II) intermediate. This can then undergo further reactions, such as reductive elimination with a hydride source, to yield the defluorinated product.[14]
Strategies to Minimize Defluorination:
| Strategy | Rationale | Recommended Actions |
| Ligand Selection | The choice of ligand can influence the propensity of the palladium catalyst to activate C-F bonds. Less electron-rich ligands may be less prone to C-F insertion. | Screen different phosphine ligands. While electron-rich, bulky ligands (e.g., SPhos, XPhos) are often good for Suzuki couplings, you may need to try less electron-donating ligands if defluorination is a major issue.[12][17] |
| Reaction Temperature | Higher temperatures can provide the activation energy needed for C-F bond cleavage. | Run the reaction at the lowest effective temperature. |
| Choice of Palladium Precursor | The nature of the palladium source can influence the catalytic cycle. | Experiment with different palladium precursors, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with various ligands.[17] |
| Avoid Hydride Sources | Adventitious hydride sources in the reaction mixture can facilitate the final reductive elimination step of the defluorination pathway. | Ensure solvents are pure and free from potential hydride donors. |
Q3: My reaction is clean, but the conversion is very low, even after extended reaction times and at high temperatures. What could be the issue?
A3: Low reactivity can be a problem, especially with sterically hindered or electronically deactivated coupling partners.
The electron-withdrawing effect of fluorine atoms can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle.[4] Additionally, fluorine atoms in the ortho position can create significant steric hindrance, impeding the approach of the bulky palladium catalyst.[12]
Troubleshooting Low Reactivity:
-
Catalyst and Ligand System : This is often the most critical factor. For challenging couplings involving fluorinated substrates, especially those with ortho-fluorine atoms, highly active catalyst systems are required.
-
Action : Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands.[12][17] These ligands promote the oxidative addition step and stabilize the active palladium species. Consider using modern palladium precatalysts (e.g., G3 or G4 palladacycles) which are often more active and air-stable.[10]
-
-
Base Selection : The base is crucial for the transmetalation step. Its effectiveness can be highly dependent on the specific substrates and solvent system.
-
Solvent System : The choice of solvent can impact the solubility of reagents and the overall reaction rate.
-
Action : Common solvent systems include dioxane/water, toluene/water, or DMF.[4] Experiment with different solvent ratios or switch to a different system if you suspect solubility issues.
-
-
Temperature : While higher temperatures can promote side reactions, they are sometimes necessary to overcome the activation energy barrier for sluggish couplings.
-
Action : If the reaction is clean but slow at lower temperatures, incrementally increase the temperature (e.g., from 80°C to 100°C or 110°C) and monitor the progress carefully by TLC or LC-MS.[4]
-
Experimental Protocol: A General Starting Point for Suzuki-Miyaura Coupling with Fluorinated Phenylboronic Acids
This protocol provides a robust starting point for optimization.
Materials:
-
Aryl Halide (1.0 equiv)
-
Fluorinated Phenylboronic Acid or Ester (1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 10:1 v/v)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, fluorinated phenylboronic acid, and the base.
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium precatalyst.
-
Add the degassed solvent system via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[10][18]
By understanding the underlying mechanisms of these common side reactions and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the success rate of cross-coupling reactions involving fluorinated phenylboronic acids, accelerating the synthesis of novel compounds for drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid
Welcome to the technical support center for 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing Suzuki-Miyaura cross-coupling reactions and other applications of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound and how do they influence its reactivity?
This boronic acid possesses three key features that dictate its behavior in cross-coupling reactions:
-
2-Fluoro Substituent: The ortho-fluoro group is strongly electron-withdrawing, which increases the Lewis acidity of the boronic acid. This enhanced acidity can facilitate the formation of the boronate species required for transmetalation.[1] However, it also makes the C-B bond more susceptible to protodeboronation, a common side reaction.[1][2]
-
5-Weinreb Amide Group: The N-methoxy-N-methylamide (Weinreb amide) is a versatile functional group known for its stability and ability to react with organometallic reagents to form ketones.[3] In the context of the boronic acid, it acts as an electron-withdrawing group, further contributing to the electron-deficient nature of the aromatic ring.
-
Boronic Acid Moiety: This functional group is the cornerstone of the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds.[4][5]
Q2: What is protodeboronation and why is it a concern with this boronic acid?
Protodeboronation is a detrimental side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of a byproduct and reducing the yield of the desired coupled product.[6][7] Electron-deficient arylboronic acids, such as this compound, are particularly prone to this process, which can be accelerated by high temperatures and aqueous basic conditions.[1][2][6]
Q3: How does the pKa of this boronic acid affect the choice of base?
The presence of electron-withdrawing fluorine and Weinreb amide groups increases the acidity (lowers the pKa) of the boronic acid compared to unsubstituted phenylboronic acid.[1] A lower pKa means that a weaker base is required to form the reactive boronate species.[6] Using a base that is too strong can increase the rate of protodeboronation and other side reactions. Therefore, screening a range of bases with varying strengths is crucial.
Q4: What are the general stability and storage recommendations for this compound?
Like many boronic acids, this compound should be stored in a cool, dry place under an inert atmosphere to minimize degradation. It is stable under normal handling and storage conditions.[8] For long-term storage, refrigeration is recommended.
Troubleshooting Guide
This section addresses common issues encountered during Suzuki-Miyaura reactions with this compound and provides systematic approaches to optimization.
Issue 1: Low to No Yield of the Desired Product
A low or non-existent yield is a common problem that can often be traced back to suboptimal base and solvent selection, or catalyst deactivation.
Initial Diagnostic Workflow:
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Detailed Troubleshooting Steps:
1. Base Selection and Optimization:
The choice of base is critical for activating the boronic acid while minimizing protodeboronation.[6][7]
-
Rationale: The base deprotonates the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step in the catalytic cycle. For an electron-deficient boronic acid, a moderately strong base is often a good starting point.[6]
-
Recommended Screening Panel:
| Base | Strength | Typical Conditions | Rationale for this Boronic Acid |
| K₃PO₄ | Moderate | 2-3 equiv., Dioxane/H₂O, 80-100 °C | Often effective for challenging substrates and can suppress protodeboronation.[6] |
| K₂CO₃ | Mild | 2-3 equiv., Toluene/EtOH/H₂O, 80-110 °C | A standard, cost-effective choice, but may be less effective for difficult couplings.[6] |
| Cs₂CO₃ | Strong | 2-3 equiv., Dioxane, DMF, 80-110 °C | Its higher solubility can increase reaction rates, but may also promote side reactions.[6] |
| KF | Mild | 3 equiv., Anhydrous THF or Dioxane, 60-80 °C | A good option for substrates with base-sensitive functional groups.[6] |
-
Experimental Protocol for Base Screening:
-
To four separate reaction vessels, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
To each vessel, add one of the bases from the screening panel (2-3 equiv).
-
Add the chosen solvent system (e.g., Dioxane/H₂O 4:1).
-
Degas the reaction mixtures thoroughly.
-
Heat the reactions to the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS.
-
2. Solvent System Optimization:
The solvent influences reagent solubility, catalyst stability, and the reactivity of the base.[9]
-
Rationale: Proper dissolution of all components is essential for a successful reaction. The polarity of the solvent can also affect the catalytic cycle.[7]
-
Recommended Screening Panel:
| Solvent System | Polarity | Typical Temperature | Considerations |
| Dioxane / H₂O (e.g., 4:1) | Polar Aprotic / Protic | 80-110 °C | A very common and effective system for a wide range of Suzuki couplings.[6] |
| Toluene / EtOH / H₂O | Nonpolar / Polar Protic | 80-110 °C | Another widely used system that can be effective. |
| DMF | Highly Polar Aprotic | 80-120 °C | Good for dissolving highly polar substrates, but can sometimes lead to catalyst deactivation at high temperatures.[7] |
| Anhydrous THF or Dioxane | Polar Aprotic | 60-80 °C | Use in conjunction with KF to minimize protodeboronation.[6] |
Issue 2: Significant Protodeboronation Observed
If you identify the protodeboronated byproduct (N-methoxy-N-methyl-3-fluorobenzamide) as a major component of your reaction mixture, the following strategies can be employed.
Strategies to Minimize Protodeboronation:
-
Use a Milder Base: Switch to a weaker base like K₂CO₃ or KF.[6]
-
Anhydrous Conditions: The presence of water can accelerate protodeboronation.[6] Try running the reaction under anhydrous conditions, for example, using KF in anhydrous THF or dioxane.
-
Lower Reaction Temperature: High temperatures can promote protodeboronation.[7] If the reaction is sluggish at lower temperatures, a more active catalyst/ligand system may be required.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a diethanolamine adduct.[7][10] These are generally more resistant to protodeboronation and can be used directly in the coupling reaction.[10]
Experimental Protocol for Diethanolamine Adduct Formation:
-
Dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane.
-
Add diethanolamine (1.0 equiv) dropwise while stirring.
-
A precipitate will form. Stir the resulting slurry for 15-20 minutes.
-
Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
This stable adduct can now be used in the Suzuki coupling reaction, typically in a protic solvent system.[10]
Issue 3: Poor Solubility of Starting Materials
If the boronic acid or the coupling partner does not fully dissolve in the chosen solvent system, the reaction will be slow and incomplete.
Solutions for Poor Solubility:
-
Switch to a More Polar Solvent: If using a less polar solvent like toluene, switch to a more polar option such as dioxane/water or DMF.[7]
-
Increase the Amount of Co-solvent: In mixed solvent systems like dioxane/water, increasing the proportion of the more polar solvent can improve solubility.
-
Increase the Reaction Temperature: In some cases, increasing the temperature can help to dissolve the starting materials. However, be mindful of the potential for increased protodeboronation.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Purification Strategies for Products from Suzuki Coupling Reactions
Welcome to the technical support center for Suzuki coupling reaction purification. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating their desired biaryl products. Here, we move beyond simple protocols to explain the underlying principles of purification strategies, empowering you to troubleshoot effectively and optimize your workflow.
I. Understanding the Challenge: Common Impurities in Suzuki Coupling Reactions
The elegance of the Suzuki-Miyaura coupling lies in its ability to form C-C bonds with high efficiency. [1][2]However, the reaction's multicomponent nature often leads to a complex crude mixture. [3][4]A successful purification strategy begins with understanding the potential impurities.
Diagram: Common Byproducts in Suzuki Coupling
References
Technical Support Center: Catalyst Deactivation by Nitrogen-Containing Substrates
Welcome to the Technical Support Center dedicated to addressing the complex issue of catalyst deactivation in the presence of nitrogen-containing compounds. This guide is designed for researchers, scientists, and professionals in drug development who utilize catalytic processes and encounter challenges related to catalyst stability and performance. Here, we will delve into the mechanisms of deactivation, provide robust troubleshooting protocols, and answer frequently asked questions to empower you in your experimental work.
Section 1: Troubleshooting Guide - "My Reaction is Underperforming"
This section is structured to help you diagnose and resolve common issues encountered during catalysis with nitrogenous substrates.
Issue 1: Sudden or Rapid Decline in Reaction Rate
Q: My reaction started well, but the rate has dropped off significantly. What's happening?
A: A sudden drop in reaction rate is a classic symptom of catalyst poisoning . Nitrogen-containing compounds, particularly those with basic lone pairs of electrons (e.g., pyridines, anilines, and alkylamines), are notorious catalyst poisons.[1][2][3] They strongly chemisorb onto the active metal sites of the catalyst, effectively blocking them from participating in the catalytic cycle.[3][4][5]
Causality: The lone pair of electrons on the nitrogen atom readily donates to the electron-deficient metal centers of the catalyst (e.g., Pd, Pt, Rh, Ni).[1] This strong dative bond formation is often irreversible under typical reaction conditions, leading to a rapid loss of active sites.[4] The strength of this interaction, and thus the severity of poisoning, often correlates with the basicity of the nitrogen compound.[6]
Diagnostic Workflow:
-
Substrate/Product Analysis:
-
Hypothesis: The nitrogen-containing substrate, product, or an intermediate is poisoning the catalyst.
-
Action: Perform a control experiment where a stoichiometric amount of the final nitrogen-containing product is added at the beginning of a fresh reaction. A significant decrease in the initial reaction rate compared to a control without the added product strongly suggests product inhibition or poisoning.
-
-
Catalyst Characterization (Post-Reaction):
-
Hypothesis: Nitrogen species are strongly adsorbed on the catalyst surface.
-
Action: If you have access to surface analysis techniques, characterizing the spent catalyst can provide direct evidence of poisoning.
-
Troubleshooting Protocol:
Issue 2: Gradual Loss of Activity Over Time
Q: My catalyst seems to be slowly dying over the course of the reaction or upon recycling. What could be the cause?
A: A gradual loss of activity often points towards fouling or coking , where carbonaceous deposits build up on the catalyst surface, blocking pores and active sites.[9][10][11] Nitrogen-containing organic molecules can be precursors to these deposits, polymerizing or decomposing on the catalyst surface.[2][12]
Causality: At elevated temperatures, nitrogen-containing heterocycles and amines can undergo complex surface reactions, leading to the formation of nitrogen-containing polymers or "coke."[12] This physically obstructs the catalyst's active sites and pore structure, preventing reactants from accessing them.[10][13]
Diagnostic Workflow:
-
Visual Inspection of the Catalyst:
-
Hypothesis: Carbonaceous material has deposited on the catalyst.
-
Action: A color change of the catalyst (e.g., to dark brown or black) can be a simple, albeit not definitive, indicator of coking.
-
-
Catalyst Characterization (Post-Reaction):
-
Hypothesis: Organic deposits are present, and the catalyst's physical properties have changed.
-
Action:
-
Thermogravimetric Analysis (TGA): Can quantify the amount of carbonaceous deposits by measuring weight loss upon heating in an oxidizing atmosphere.[14]
-
BET Surface Area Analysis: A significant decrease in the catalyst's surface area and pore volume compared to the fresh catalyst suggests pore blockage by coke.[7][15]
-
-
Troubleshooting Protocol:
Issue 3: Poor Product Selectivity
Q: I'm getting a mixture of products instead of my desired compound. How can nitrogen be affecting selectivity?
A: Catalyst deactivation can be non-uniform, leading to changes in product selectivity. The presence of nitrogen-containing compounds can selectively poison certain types of active sites or alter the electronic properties of the catalyst surface, thereby favoring alternative reaction pathways.[16]
Causality: Different crystallographic faces or defect sites on a catalyst can have varying activities and selectivities. If a nitrogen-containing poison preferentially adsorbs on the sites responsible for the desired reaction, side reactions occurring on less-affected sites will become more prominent.
Diagnostic and Troubleshooting Steps:
-
Re-evaluate Catalyst Choice: Some catalysts are inherently more prone to selectivity changes. For example, palladium catalysts are highly sensitive to poisoning, which can alter their selectivity.[16] Consider screening more robust alternatives like rhodium or ruthenium.[1][17]
-
Controlled Poisoning: In some cases, intentional, controlled poisoning can be used to enhance selectivity by deactivating sites responsible for side reactions.[3] For instance, the Lindlar catalyst is a palladium catalyst intentionally poisoned with lead to improve selectivity in alkyne hydrogenation.[3]
-
Optimize Reaction Conditions: Lowering the reaction temperature or pressure can sometimes disfavor side reactions and improve selectivity, even in the presence of deactivating species.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why are nitrogen-containing compounds such effective catalyst poisons?
A1: The primary reason is the presence of a lone pair of electrons on the nitrogen atom, which can form a strong coordinate bond with the metal active sites of heterogeneous catalysts.[1] This strong adsorption blocks the active sites, preventing reactant molecules from binding and reacting.[3][4] The basicity of the nitrogen compound often correlates with its poisoning strength.
Q2: Are all nitrogen-containing compounds equally problematic?
A2: No. The poisoning effect depends on the structure and basicity of the nitrogen compound.
-
Strong Poisons: Basic aliphatic and aromatic amines (e.g., triethylamine, pyridine) are typically strong poisons due to the high availability of the nitrogen lone pair.[17][18]
-
Weaker Poisons: Amides and nitriles, where the nitrogen lone pair is delocalized through resonance, are generally less potent poisons.
-
Product vs. Reactant: In many cases, the hydrogenated product (an amine) is a stronger poison than the starting material (e.g., a nitro compound or a nitrile).[19]
Q3: What is the difference between reversible and irreversible poisoning?
A3:
-
Reversible Poisoning: Occurs when the poison is not too strongly adsorbed on the catalyst surface. The catalyst's activity can often be restored by simply removing the poison from the reactant feed.[4][10] An example is the deactivation of some acid catalysts by nitrogen compounds, which can be reversed after the nitrogen source is removed.[4]
-
Irreversible Poisoning: Involves very strong chemisorption of the poison, where the bond between the poison and the active site is difficult to break under normal operating conditions.[20] This often requires harsh regeneration procedures or complete catalyst replacement.
Q4: How can I prevent or mitigate catalyst deactivation by nitrogen compounds?
A4:
-
Feedstock Purification: The most effective strategy is to remove nitrogen-containing impurities from your reactants and solvents before they enter the reactor.[21] Techniques like distillation, filtration, or using guard beds with adsorbent materials can be employed.[21]
-
Catalyst Selection: Choose catalysts that are known to be more resistant to nitrogen poisoning. The general trend for some common hydrogenation metals is Rh > Ru > Pd in terms of resistance.[1][17]
-
Reaction Condition Optimization:
-
Temperature: Operating at higher temperatures can sometimes decrease the strength of poison adsorption.[21]
-
Use of Additives: Adding a mild, non-coordinating acid can protonate the basic nitrogen compound, preventing its lone pair from interacting with the catalyst. However, care must be taken as the acid itself could affect the catalyst or the reaction.
-
Q5: Can I regenerate a catalyst that has been poisoned by nitrogen compounds?
A5: Regeneration is sometimes possible, depending on the nature of the deactivation.
-
For Coking/Fouling: A controlled calcination (heating in the presence of air or oxygen) can burn off the carbonaceous deposits.
-
For Poisoning: Regeneration is more challenging.
-
Thermal Treatment: Heating the catalyst to high temperatures under an inert or reducing atmosphere may desorb some poisons.[21]
-
Chemical Washing: Washing the catalyst with acidic or basic solutions may remove certain adsorbed species.[21] For example, an acid wash can be effective at removing alkali metal poisons.[22][23] It is crucial to test these methods on a small scale first, as they can also damage the catalyst.[1]
-
Section 3: Data and Protocols
Table 1: Relative Poisoning Susceptibility of Common Hydrogenation Catalysts
| Catalyst Metal | Susceptibility to Nitrogen Poisoning | Typical Applications |
| Palladium (Pd) | High | Hydrogenation of alkenes, alkynes, nitro groups |
| Platinum (Pt) | Moderate to High | Hydrogenation, ammonia oxidation |
| Ruthenium (Ru) | Moderate | Hydrogenation of aromatic rings |
| Rhodium (Rh) | Low to Moderate | Hydrogenation of N-heterocycles |
| Nickel (Ni) | High | Hydrogenation of nitro groups, nitriles |
This table provides a general trend. Actual susceptibility can vary with the specific nitrogen compound, support material, and reaction conditions.[1][17]
Experimental Protocol: Catalyst Regeneration by Oxidative Treatment
This protocol is a general guideline for regenerating a catalyst deactivated by coking. Caution: Always perform a safety assessment before carrying out any new procedure.
-
Catalyst Recovery: Carefully filter the deactivated catalyst from the reaction mixture.
-
Solvent Washing: Wash the catalyst multiple times with a solvent that is a good solvent for the reactants and products to remove any physically adsorbed organic material.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 80-120 °C) to remove residual solvent.
-
Oxidative Calcination:
-
Place the dried catalyst in a tube furnace.
-
Heat the catalyst under a slow flow of a dilute oxygen/nitrogen mixture (e.g., 2-5% O₂).
-
Slowly ramp the temperature to a target between 300-500 °C (the optimal temperature depends on the catalyst and support and should be determined experimentally).
-
Hold at the target temperature for 2-4 hours or until the exit gas shows no more CO₂ (indicating complete combustion of coke).
-
Cool the catalyst to room temperature under an inert gas flow (e.g., nitrogen or argon).
-
-
Re-reduction (if applicable): If the active phase of the catalyst is a reduced metal (e.g., Pd(0), Ni(0)), a reduction step under a hydrogen flow is necessary to restore its active state before reuse.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 8. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 9. benchchem.com [benchchem.com]
- 10. ammoniaknowhow.com [ammoniaknowhow.com]
- 11. researchgate.net [researchgate.net]
- 12. Nitrogen Chemistry and Coke Transformation of FCC Coked Catalyst during the Regeneration Process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Catalyst Characterization Techniques [hidenanalytical.com]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. lecturedatabase.wordpress.com [lecturedatabase.wordpress.com]
- 21. youtube.com [youtube.com]
- 22. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Homocoupling of Boronic Acids in Suzuki Reactions
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering the common yet often frustrating side reaction of boronic acid homocoupling. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting strategies to enhance the yield and purity of your desired cross-coupled products.
Understanding the Problem: The Unwanted Dimer
Homocoupling of boronic acids results in the formation of a symmetrical biaryl byproduct derived from the boronic acid starting material. This side reaction not only consumes your valuable reagents and reduces the yield of the target molecule but also introduces a significant purification challenge, as the homocoupled product often has similar chromatographic properties to the desired product.
This guide is structured to help you diagnose the root cause of homocoupling in your specific system and implement effective solutions.
Part 1: Troubleshooting Guide
This section addresses specific issues you might be observing at the bench.
Issue 1: Significant formation of the homocoupled byproduct is observed by LC-MS or NMR.
-
Question: I'm seeing a major peak corresponding to the dimer of my boronic acid. What is the most likely cause and my first line of defense?
Answer: The two most pervasive culprits behind boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of two boronic acid molecules.[1][2][3] Rigorous exclusion of oxygen is therefore paramount.
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂ as a precatalyst, it can directly react with the boronic acid to form the homocoupled product, which also serves to generate the active Pd(0) catalyst required for the main cycle.[2][4][5] This is often a problem at the onset of the reaction.
Immediate Actions:
-
Improve Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. Standard practice involves bubbling an inert gas (Nitrogen or Argon) through the solvent for an extended period (e.g., 30 minutes). For maximum efficiency, a subsurface sparge is recommended.[1][5][6] Alternatively, three to five cycles of the freeze-pump-thaw technique can be highly effective for complete oxygen removal.[1]
-
Consider a Pd(0) Source: If using a Pd(II) precatalyst, consider switching to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial Pd(II)-mediated homocoupling pathway.
-
-
Question: I've improved my degassing technique, but homocoupling is still a significant issue. What other reaction parameters should I investigate?
Answer: If rigorous degassing is not sufficient, you should systematically evaluate other components of your reaction. The choice of catalyst, ligand, base, and solvent, as well as the reaction temperature, all play crucial roles.[4]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting and minimizing boronic acid homocoupling.
Issue 2: The reaction is sluggish, and homocoupling is a major byproduct.
-
Question: My reaction is slow, and I'm seeing more homocoupling than the desired product. How are these two issues related?
Answer: A slow desired cross-coupling reaction can provide a larger window of opportunity for side reactions like homocoupling to occur. The key is to accelerate the main catalytic cycle, specifically the transmetalation and reductive elimination steps, to outcompete the homocoupling pathway.
Optimization Strategies:
-
Ligand Choice: The ligand is critical for modulating the reactivity of the palladium center. For challenging couplings, especially with less reactive aryl chlorides, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often beneficial as they can accelerate both the oxidative addition and reductive elimination steps.[7]
-
Base Selection: The base activates the boronic acid for transmetalation.[8][9] The choice of base can influence the rate of the desired reaction. For instance, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective than weaker ones like Na₂CO₃ in certain systems. The reactivity of the boronic acid towards transmetalation is increased upon conversion to the corresponding borate anion by the base.[10]
-
Temperature: While higher temperatures can sometimes increase the rate of side reactions, for sluggish cross-couplings, carefully increasing the temperature can sometimes favor the desired reaction pathway over homocoupling, especially if the activation energy for the desired reaction is higher.[11][12]
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual and practical questions.
-
Q1: What are the primary mechanistic pathways for boronic acid homocoupling?
A1: There are two primary mechanisms to consider:
-
Oxygen-Involved Pathway: In the presence of oxygen, the active Pd(0) catalyst is oxidized to a palladium peroxo complex, (η²-O₂)PdL₂. This complex can react with two molecules of the boronic acid, leading to the formation of the homocoupled biaryl product and regenerating the Pd(0) catalyst.[3][13]
-
Pd(II)-Mediated Pathway: When using a Pd(II) precatalyst, the Pd(II) species can undergo transmetalation with two molecules of the boronic acid. Subsequent reductive elimination yields the homocoupled product and the catalytically active Pd(0).[4][5]
Caption: The two primary mechanistic pathways leading to boronic acid homocoupling.
-
-
Q2: How does my choice of palladium source impact the potential for homocoupling?
A2: The choice of palladium source is a critical factor.
-
Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂(dppf)): These are often air-stable and convenient but can directly promote homocoupling as part of the process of generating the active Pd(0) catalyst.[4] To mitigate this, a mild reducing agent, such as potassium formate, can be added to the reaction mixture to reduce the Pd(II) to Pd(0) and minimize the concentration of free Pd(II) available for homocoupling.[5][6]
-
Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These sources introduce the catalyst in its active oxidation state, which can help to circumvent the initial homocoupling pathway mediated by Pd(II). However, they are often more sensitive to air and require careful handling under an inert atmosphere to prevent oxidation to Pd(II), which would re-introduce the possibility of oxygen-mediated homocoupling.
-
-
Q3: Can the purity of my boronic acid affect the level of homocoupling?
A3: Absolutely. Boronic acids can degrade over time, especially if not stored properly, leading to the formation of anhydrides (boroxines) or other impurities. These impurities might have different reactivities and can potentially influence the catalytic cycle in unforeseen ways. It is always best practice to use high-purity boronic acids. If in doubt about the quality of a boronic acid, consider one of the following purification methods:
-
Recrystallization: Many aryl boronic acids can be recrystallized, often from hot water or ethanol.[14]
-
Acid/Base Extraction: A common method involves dissolving the crude boronic acid in a basic aqueous solution, washing with an organic solvent like diethyl ether to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified boronic acid.[15]
-
-
Q4: Are there any procedural "tricks" to disfavor the homocoupling reaction?
A4: Yes, several simple procedural modifications can be surprisingly effective:
-
Slow Addition of the Boronic Acid: Homocoupling is a bimolecular reaction with respect to the boronic acid. By adding the boronic acid slowly to the reaction mixture (e.g., via a syringe pump), you can maintain a low instantaneous concentration, which kinetically disfavors the homocoupling pathway relative to the desired cross-coupling.[2]
-
Use a Slight Excess of the Aryl Halide: Using a small excess of the aryl halide (e.g., 1.1-1.2 equivalents) can help to ensure that the active palladium catalyst preferentially undergoes oxidative addition with the halide, keeping it engaged in the productive catalytic cycle and less available for side reactions.[2]
-
Pre-heating the reaction mixture: Some protocols suggest pre-heating the mixture of the aryl halide, base, and solvent before adding the boronic acid and catalyst. This can help to ensure that the initial stages of the reaction proceed quickly.[16]
-
-
Q5: How do different reaction parameters generally influence homocoupling?
A5: The following table summarizes the general effects of various reaction parameters on the rate of boronic acid homocoupling.
| Parameter | Condition Favoring Homocoupling | Condition Minimizing Homocoupling | Rationale |
| Atmosphere | Presence of Oxygen (Air) | Rigorously Inert (N₂ or Ar) | Oxygen oxidizes Pd(0) to Pd(II), which promotes homocoupling.[2][5][16] |
| Pd Source | Pd(II) salts (e.g., Pd(OAc)₂) | Pd(0) sources (e.g., Pd(PPh₃)₄) | Pd(II) can directly react with the boronic acid to cause homocoupling.[2][4] |
| Ligand | Less bulky, electron-poor | Bulky, electron-rich (e.g., SPhos) | Bulky, electron-rich ligands accelerate the desired cross-coupling, outcompeting homocoupling.[7][17] |
| Base | Weak or inappropriate base | Optimal base for substrate (e.g., K₃PO₄, Cs₂CO₃) | An effective base accelerates the transmetalation step of the desired reaction.[10] |
| Temperature | Sub-optimal (too low for desired C-C coupling) | Optimized for the specific coupling | If the desired reaction is slow at low temperatures, homocoupling may become a competitive pathway.[11][12] |
| Concentration | High concentration of boronic acid | Low instantaneous concentration | Slow addition of the boronic acid disfavors the bimolecular homocoupling reaction.[2] |
Part 3: Experimental Protocol
Protocol: A General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction
This protocol incorporates several best practices to suppress the formation of boronic acid homocoupling byproducts.
1. Reagent and Glassware Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon).
-
Use a Schlenk flask or a similar reaction vessel that allows for maintaining an inert atmosphere.
2. Degassing the Solvent:
-
Choose an appropriate solvent system (e.g., dioxane/water, toluene/water).
-
Degas the solvent(s) thoroughly before use by sparging with an inert gas for at least 30 minutes.
3. Reaction Setup (under Inert Atmosphere):
-
To the reaction vessel, add the aryl halide (1.0 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the phosphine ligand (e.g., SPhos, 0.02 equiv.).
-
If using a Pd(II) precatalyst, consider adding a mild reducing agent like potassium formate (1.5 equiv.).[5][6]
-
Seal the vessel and purge with inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Add the palladium source (e.g., Pd(OAc)₂, 0.01 equiv.) under a positive pressure of inert gas.
-
Stir the mixture and begin heating to the desired temperature (e.g., 80-100 °C).
4. Addition of Boronic Acid:
-
Dissolve the boronic acid (1.2 equiv.) in a small amount of the degassed solvent.
-
Once the reaction mixture has reached the target temperature, add the boronic acid solution dropwise over a period of time (e.g., 30-60 minutes) using a syringe pump. This slow addition is key to minimizing its instantaneous concentration.[2]
5. Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Pd-catalyzed homocoupling reaction of arylboronic acid: insights from density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Impact of excess ligand on Suzuki-Miyaura cross-coupling yield
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the critical impact of phosphine ligand concentration on reaction yield.
The Pivotal Role of the Ligand in the Catalytic Cycle
The Suzuki-Miyaura reaction is a powerhouse for creating carbon-carbon bonds, but its success hinges on a palladium catalyst.[1][2] This catalyst doesn't work alone; it requires a ligand, typically a phosphine, to function effectively. The ligand's job is multifaceted: it stabilizes the palladium atom, prevents it from crashing out of solution as palladium black, and critically, modulates its reactivity throughout the catalytic cycle.[1]
The cycle proceeds through three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3]
-
Oxidative Addition: A Pd(0) complex, stabilized by the ligand(s), inserts into the carbon-halide bond of the electrophile. Bulky, electron-rich ligands are known to accelerate this step, especially for less reactive electrophiles like aryl chlorides.[1][3][4]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[3]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst to begin the cycle anew.[3][5]
The number of ligand molecules bound to the palladium center is crucial. Highly reactive catalysts are often monoligated Pd(0) species (L₁Pd).[6][7] An equilibrium exists between these highly active monoligated species and more stable, but less reactive, bis-ligated species (L₂Pd). It is this balance that is directly affected by ligand concentration.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ligand-to-palladium (L:Pd) ratio for a Suzuki coupling?
There is no single "perfect" ratio, as it is highly dependent on the specific ligand, substrates, and reaction conditions.[8] However, a common starting point for monodentate phosphine ligands is a ratio between 1:1 and 2:1.[4] For bidentate ligands, a ratio of 1:1 to 1.2:1 is typical. It is often necessary to screen a range of ratios to find the optimum for a new reaction.
Q2: What happens if I use too much ligand? What is the impact of excess ligand?
This is a common cause of low reaction yields. Using a significant excess of a phosphine ligand can push the equilibrium from the highly active monoligated Pd(0) species to a less active, coordinatively saturated bis-ligated (or even tris-ligated) species.[6][7]
Consequences of Excess Ligand:
-
Reduced Rate of Oxidative Addition: The bulky, coordinatively saturated palladium center struggles to insert into the aryl-halide bond, slowing down the first and often rate-limiting step of the cycle.[6]
-
Catalyst Inhibition: In extreme cases, the formation of very stable L₂Pd(0) or L₃Pd(0) complexes can effectively sequester the palladium, inhibiting catalysis and leading to very low or no conversion.
-
Complicated Purification: Excess ligand and its potential oxidation products (e.g., phosphine oxides) can complicate the purification of the final product.[2]
Q3: What are the consequences of using too little ligand?
Using a substoichiometric amount of ligand relative to palladium is also detrimental.
Consequences of Insufficient Ligand:
-
Catalyst Decomposition: The primary role of the ligand is to stabilize the Pd(0) species.[1] Without sufficient ligand, the "naked" palladium atoms will agglomerate and precipitate as inactive palladium black, effectively killing the reaction.
-
Formation of Inactive Species: For Pd(II) precatalysts like Pd(OAc)₂, an appropriate amount of phosphine ligand is required for the initial reduction to the active Pd(0) state.[1] Insufficient ligand can lead to an incomplete reduction.
| Ligand:Pd Ratio | Potential Outcome | Rationale |
| Too Low (<1:1) | Low to no yield; formation of palladium black. | Insufficient stabilization of Pd(0) leads to catalyst decomposition. |
| Optimal (1:1 to 2:1) | High yield, efficient reaction. | Balances catalyst stability with the formation of the highly active monoligated L₁Pd(0) species.[6][7] |
| Too High (>3:1) | Sluggish reaction, low yield. | Excess ligand forms less reactive, coordinatively saturated L₂Pd(0) or L₃Pd(0) species, inhibiting oxidative addition.[6] |
Q4: How do I know if my low yield is a ligand-related issue?
Low yields can stem from many sources, including poor reagent quality, insufficient degassing, or an inappropriate base or solvent.[9][10] If you suspect a ligand issue, consider the following:
-
Appearance of Palladium Black: This is a clear sign of catalyst decomposition, often due to insufficient ligand or the presence of oxygen.[9]
-
Stalled Reaction: If the reaction starts but fails to go to completion, it could indicate that the catalyst is being inhibited, possibly by an excess of ligand, or that the catalyst is slowly degrading.
-
Inconsistent Results: If reproducibility is an issue, the purity and handling of the ligand could be a factor. Phosphine ligands are susceptible to oxidation.[2][9]
Q5: My phosphine ligand is old. Can I still use it?
Caution is advised. Phosphine ligands, particularly electron-rich alkylphosphines, are sensitive to air and can oxidize over time to the corresponding phosphine oxide.[9] Phosphine oxides do not coordinate to palladium and are inactive in the catalytic cycle. Using an oxidized ligand is equivalent to using too little ligand, which can lead to catalyst decomposition. It is always best to use fresh ligands or those that have been stored properly under an inert atmosphere.[9]
Q6: I'm using an aryl chloride, which is challenging. How does this affect my ligand choice and concentration?
Aryl chlorides are less reactive than bromides or iodides, making the oxidative addition step more difficult.[1] To overcome this, highly active catalyst systems are required. This typically means using very bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos).[4][6] These ligands are specifically designed to promote the formation of the highly reactive monoligated Pd(0) species, which is necessary to activate the strong C-Cl bond.[6] For these systems, carefully controlling the L:Pd ratio is even more critical to maintain catalytic activity.
Troubleshooting Guide: Low Yield
This guide provides a systematic approach to troubleshooting low yields when a ligand-related issue is suspected.
Experimental Protocol: Ligand-to-Palladium Ratio Screening
This protocol outlines a method for empirically determining the optimal L:Pd ratio for your specific reaction.
Objective: To identify the L:Pd ratio that provides the highest yield of the desired product.
Materials:
-
Aryl/vinyl halide (Substrate A)
-
Organoboron reagent (Substrate B)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF/water)[9][10]
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vials with stir bars
Procedure:
-
Preparation: In a glovebox or under a positive pressure of inert gas, prepare stock solutions of the palladium precatalyst and the ligand in the chosen anhydrous, degassed solvent. This ensures accurate dispensing of small quantities.
-
Reaction Setup: Arrange four identical reaction vials, each containing a stir bar. To each vial, add your aryl halide (e.g., 0.1 mmol, 1.0 equiv), organoboron reagent (e.g., 0.12 mmol, 1.2 equiv), and base (e.g., 0.2 mmol, 2.0 equiv).
-
Catalyst/Ligand Addition:
-
Vial 1 (1:1 L:Pd): Add the required volume of the palladium stock solution (e.g., 1 mol%, 0.001 mmol). Then, add an equimolar amount of the ligand stock solution (0.001 mmol).
-
Vial 2 (1.5:1 L:Pd): Add the same volume of palladium stock solution (0.001 mmol). Then, add 1.5 equivalents of the ligand stock solution (0.0015 mmol).
-
Vial 3 (2:1 L:Pd): Add the same volume of palladium stock solution (0.001 mmol). Then, add 2.0 equivalents of the ligand stock solution (0.002 mmol).
-
Vial 4 (3:1 L:Pd): Add the same volume of palladium stock solution (0.001 mmol). Then, add 3.0 equivalents of the ligand stock solution (0.003 mmol).
-
-
Execution: Add the final volume of degassed solvent to each vial to reach the desired concentration. Seal the vials tightly.
-
Reaction: Place all vials in a pre-heated reaction block or oil bath and stir at the desired temperature for the specified time.
-
Analysis: After cooling, quench the reactions and analyze the conversion/yield for each vial using a suitable analytical technique (e.g., LC-MS, GC-MS, or ¹H NMR with an internal standard).
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
The Ortho-Fluoro Enigma: A Guide to the Comparative Reactivity of Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, phenylboronic acids are indispensable reagents, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone in drug discovery and materials science for its ability to efficiently construct C-C bonds.[2][3] As chemists seek to fine-tune the properties of molecules, the introduction of fluorine has become a prevalent strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][4] However, the placement of a fluorine atom, particularly at the ortho position of a phenylboronic acid, introduces a fascinating interplay of electronic and steric effects that significantly alters its reactivity compared to its non-fluorinated or isomeric counterparts. This guide provides an in-depth analysis of the unique reactivity profile of ortho-fluorinated phenylboronic acids, supported by mechanistic insights and comparative experimental data.
The Ortho-Fluoro Effect: A Mechanistic Deep Dive
The fluorine atom at the ortho position exerts a profound influence on the boronic acid moiety through a combination of inductive effects, steric hindrance, and potential non-covalent interactions. These factors collectively modulate the substrate's behavior in catalytic cycles.
Inductive Electron Withdrawal (-I Effect)
Fluorine's high electronegativity creates a strong electron-withdrawing inductive effect. This effect increases the Lewis acidity of the boron atom, which can influence the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle.[4] A more Lewis acidic boron center can facilitate the formation of the boronate species, which is often the active transmetalating agent.
Steric Hindrance
The presence of a substituent at the ortho position, even one as relatively small as fluorine, can introduce steric bulk around the boronic acid. This steric hindrance can impede the approach of the bulky palladium complex during the transmetalation step, potentially slowing down the reaction.[4] The balance between this steric effect and the electronic activation is a crucial determinant of overall reactivity.
Intramolecular Boron-Fluorine (B-F) Interaction
A key feature of ortho-fluorinated systems is the potential for a through-space, non-covalent interaction between the fluorine atom and the boron center.[5] This dative interaction can influence the conformation of the molecule and the hybridization at the boron center, thereby affecting its reactivity. While direct B-F bonding is debated, the proximity of the electronegative fluorine can certainly modulate the electronic environment of the boron atom.
Impact on the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction provides a clear framework for understanding the comparative reactivity of ortho-fluorinated phenylboronic acids. The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination. The ortho-fluoro substituent primarily impacts the transmetalation step.
Caption: Suzuki-Miyaura cycle; Transmetalation is often rate-determining.
Transmetalation: This is typically the rate-determining step and involves the transfer of the aryl group from boron to the palladium center. For transmetalation to occur, the boronic acid is usually activated by a base to form a more nucleophilic boronate species ([ArB(OH)₃]⁻). The electron-withdrawing nature of the ortho-fluoro substituent can accelerate the formation of this boronate. However, studies have shown that for some highly fluorinated systems, this electronic advantage can be offset by rapid substrate decomposition.[6][7]
Mechanistic studies suggest two primary pathways for transmetalation: one involving the reaction of a palladium-hydroxo complex with the neutral boronic acid, and another involving the reaction of a palladium-halide complex with the activated boronate.[8][9] The presence of the ortho-fluoro group can influence which pathway is favored. For instance, the increased Lewis acidity might favor the pathway involving the neutral boronic acid.
Experimental Evidence & Comparative Data
The tangible impact of the ortho-fluoro substituent is best illustrated through comparative experimental data. While direct, side-by-side comparisons under identical conditions are sparse in the literature, a collation of results provides a clear trend. Electron-withdrawing groups, like fluorine, can influence the reaction rate, but the position is critical.[4]
| Boronic Acid | Coupling Partner | Catalyst / Ligand | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ / DMF:H₂O | 110 | 3 | ~95 |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ / DMF:H₂O | 110 | 3 | >98 |
| 2-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ / DMF:H₂O | 110 | 8 | ~90 |
| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene | 100 | 18 | 98 |
| 2,5-Difluorophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ / Toluene:H₂O | 80 | 2 | 95 |
Note: Data is compiled from various sources and serves as a representative comparison. Yields are highly substrate and condition-dependent.[4][10]
The data suggests that while para-fluorination often leads to faster or comparable reaction rates to the unsubstituted phenylboronic acid, ortho-fluorination can sometimes lead to slightly slower reactions, potentially due to steric effects.[10] However, with optimized conditions, excellent yields are still achievable.[2][11]
Practical Considerations & Protocol
Substrate Stability: The Protodeboronation Problem
A significant side reaction, particularly for electron-deficient boronic acids, is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[12] This undesired reaction can be exacerbated by high temperatures and basic conditions.[13][14] Studies have shown that polyfluorinated phenylboronic acids can be particularly susceptible to this decomposition pathway, making the choice of reaction conditions critical.[4][6] The rate of protodeboronation for ortho-halogenated systems can be rapid, requiring carefully designed catalyst systems that promote fast coupling over decomposition.[6][7]
Case Study: A Representative Suzuki-Miyaura Protocol
This protocol provides a general guideline for the coupling of an ortho-fluorinated phenylboronic acid with an aryl bromide.
Materials:
-
2-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Aryl bromide (1.0 mmol, 1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Inert gas (Nitrogen or Argon)
Workflow:
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
Setup: To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, 2-fluorophenylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) removes dissolved oxygen.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).[11]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[2][11]
Beyond Suzuki-Miyaura: The Chan-Lam Coupling
The unique reactivity of phenylboronic acids also extends to other important transformations like the Chan-Lam (or Chan-Evans-Lam) coupling. This copper-catalyzed reaction forms aryl-heteroatom bonds (C-N, C-O, C-S) and offers an air-stable alternative to the palladium-catalyzed Buchwald-Hartwig amination.[15][16][17] The mechanism involves the formation of a copper(III)-aryl intermediate, and the electronic properties of the boronic acid are again critical.[16] The electron-withdrawing ortho-fluoro group can influence the rate of this copper-catalyzed process, and specific promoters like copper(II) fluoride have been shown to improve yields, possibly by facilitating the cleavage of the B-C bond during transmetalation.[18]
Conclusion
The ortho-fluorinated phenylboronic acid is a substrate with a distinct and nuanced reactivity profile. The interplay of a potent inductive effect, steric considerations, and potential intramolecular interactions sets it apart from its non-fluorinated and isomeric counterparts. While these factors can present challenges, such as an increased propensity for protodeboronation, they also offer opportunities for fine-tuning reaction selectivity. A thorough understanding of the underlying mechanistic principles allows researchers to harness the unique properties of these valuable building blocks, enabling the synthesis of complex fluorinated molecules for a wide array of applications in medicine and materials science. By carefully selecting catalysts, bases, and reaction conditions, the challenges posed by the ortho-fluoro enigma can be overcome, unlocking its full synthetic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Transmetalation in the Suzuki–Miyaura Coupling: The Fork in the Trail | Scilit [scilit.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups [pubmed.ncbi.nlm.nih.gov]
- 15. Chan-Lam Coupling [organic-chemistry.org]
- 16. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 17. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pp.bme.hu [pp.bme.hu]
A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of Fluorinated Biaryls
Abstract
Fluorinated biaryl scaffolds are cornerstones in modern medicinal chemistry and materials science, lending unique electronic and metabolic properties to active molecules.[1][2] While classical palladium-catalyzed cross-coupling reactions have long been the industry standard, the demand for greater efficiency, cost-effectiveness, and broader functional group tolerance has spurred the development of a new generation of synthetic strategies. This guide provides an in-depth comparison of alternative reagents and catalytic systems for the synthesis of fluorinated biaryls. We will move beyond traditional boronic acids to explore stable boron surrogates, examine the unique reactivity of nickel and copper catalysts, and delve into the atom-economical frontier of direct C-H functionalization. Each section is supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in selecting the optimal synthetic route for their specific target molecules.
The Enduring Challenge and the Palladium Workhorse
The introduction of fluorine into biaryl systems can dramatically enhance properties like metabolic stability and binding affinity.[3] However, the synthesis is not trivial. Traditional methods like the Ullmann reaction often require harsh conditions and have limited scope.[4] The advent of palladium-catalyzed cross-coupling, particularly the Suzuki-Miyaura reaction, revolutionized the field with its milder conditions and superior functional group tolerance.[5][6]
A typical Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide.[5] While effective, the most common reagent, arylboronic acid, suffers from instability, being prone to protodeboronation and trimerization into boroxines, which can lead to irreproducible results and purification challenges.[5]
Alternative Boron Reagents: Enhancing Stability and Reproducibility
To address the stability issues of boronic acids, more robust surrogates have been developed. Potassium organotrifluoroborates (ArBF₃K) and N-methyliminodiacetic acid (MIDA) boronates are two leading alternatives that offer significant advantages in handling and storage.[5]
-
Potassium Organotrifluoroborates (ArBF₃K): These are crystalline, free-flowing solids that are remarkably stable to air and moisture.[5] They are easily prepared from the corresponding boronic acid and KHF₂.
-
MIDA Boronates: These reagents provide a slow, controlled release of the active boronic acid under reaction conditions, which can be highly beneficial for challenging or sensitive couplings.[5]
Nickel Catalysis: A Powerful Alternative for C-F Activation
While palladium is highly effective, nickel catalysis has emerged as a powerful and often complementary strategy. Nickel is more earth-abundant and therefore less expensive than palladium. More importantly, it exhibits unique reactivity, particularly in its ability to activate and functionalize otherwise inert C-F bonds.[1][7][8]
This capability allows for novel synthetic disconnections, such as the selective defluorinative cross-coupling of polyfluoroarenes.[1][7] In these reactions, a C-F bond is selectively cleaved and replaced with a new C-C bond, providing access to partially fluorinated biaryls that are difficult to synthesize by other means.[1] Nickel catalysts can achieve high chemoselectivity, functionalizing a specific C-F bond in the presence of others, often under mild conditions.[1][9]
Copper Catalysis: The Cost-Effective Contender
For large-scale industrial applications, catalyst cost is a critical factor. Copper, being significantly cheaper than both palladium and nickel, presents an economically attractive alternative.[10] Historically used in Ullmann-type reactions, modern copper-catalyzed methods for biaryl synthesis have evolved to be more efficient and reliable.
Copper-catalyzed fluorination reactions, often using sources like AgF, can be effective, particularly when a directing group is present on the substrate to facilitate the reaction.[11] While perhaps not as broadly applicable as palladium or nickel systems for all substrates, copper catalysis provides a practical and scalable solution for specific classes of fluorinated biaryls, especially in the synthesis of biaryl ethers.[10][12] Mechanistic studies suggest that these transformations can proceed through a Cu(I)/Cu(III) catalytic cycle.[11]
The Atom-Economy Frontier: Direct C-H Functionalization
The ultimate goal in synthetic efficiency is to form C-C bonds directly from C-H bonds, avoiding the need for pre-functionalized starting materials like organometallics or halides.[13][14] This approach maximizes atom economy and reduces waste. In the context of fluoroarenes, the fluorine atom itself can act as a directing group, activating an ortho C-H bond for metalation and subsequent coupling.[13]
Transition-metal-catalyzed C-H functionalization allows for the direct arylation of fluoroarenes, providing a streamlined route to fluorinated biaryls.[13][14][15] This strategy is particularly powerful for late-stage functionalization, where a fluorine-containing fragment can be introduced into a complex molecule in the final steps of a synthesis.[15][16]
Comparative Performance Data
The choice of reagent and catalyst depends heavily on the specific substrates and desired outcome. The following table summarizes the performance of different catalytic systems for the synthesis of a model fluorinated biaryl.
| Method | Catalyst System | Fluorinated Reagent | Coupling Partner | Conditions | Yield (%) | Key Advantages | Ref. |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 1-Bromo-3,4-difluorobenzene | Phenylboronic Acid | K₃PO₄, Dioxane/H₂O, 105 °C, 8.5h | ~90% | High yield, broad scope | [6] |
| Decarboxylative Coupling | Pd(PPh₃)₄ | Zinc pentafluorobenzoate | Phenyl Fluorosulfate | Dioxane, 120 °C, 12h | 88% | Avoids organometallic reagents | [17][18] |
| Nickel-Catalyzed | Ni(COD)₂/PPh₃ | 2,4-Difluoroaryl Imine | 4-Methoxybenzeneboronic Acid | K₂CO₃, THF, RT | 85% | Mild conditions, C-F activation | [1] |
| Negishi Coupling | [NiCl₂(PhPEWO-F)] | Pentafluoroiodobenzene | (C₆F₅)₂Zn | THF, 80 °C, 2h | 93% | Fast, highly fluorinated substrates | [19] |
| C-H Arylation | Pd(OAc)₂ | 1,2,3,5-Tetrafluorobenzene | Phenyltrifluoroborate | Cs₂CO₃, Toluene, 120 °C, 24h | 85% | Atom economical, no pre-functionalization | [20] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Decarboxylative Synthesis of Polyfluorinated Biaryls[17]
This protocol demonstrates a practical method that avoids pre-formed organometallic reagents.
-
Reagent Preparation: To a reaction flask, add zinc pentafluorobenzoate (1.2 equiv), the desired aryl fluorosulfate (1.0 equiv), and Pd(PPh₃)₄ (1-5 mol%).
-
Solvent Addition: Add anhydrous dioxane as the solvent under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction: Seal the flask and heat the mixture to 120 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Defluorinative Cross-Coupling[1]
This protocol highlights the unique ability of nickel to functionalize C-F bonds under mild conditions.
-
Catalyst Preparation: In a glovebox, add Ni(COD)₂ (10 mol%) and triphenylphosphine (PPh₃, 20 mol%) to a reaction vessel.
-
Reagent Addition: Add the polyfluoroarene (e.g., a difluoroaryl imine, 1.0 equiv), the arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Solvent and Reaction: Add anhydrous THF and stir the mixture at room temperature until the starting material is consumed (monitor by TLC/GC-MS).
-
Hydrolysis & Work-up: Quench the reaction with aqueous HCl. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate the solvent and purify the resulting product by column chromatography.
Conclusion and Future Outlook
The synthesis of fluorinated biaryls has evolved significantly, offering researchers a diverse toolkit of reagents and catalysts. While palladium-based Suzuki-Miyaura reactions remain a cornerstone, the use of stable boron surrogates like trifluoroborates and MIDA boronates is crucial for achieving reproducibility and scalability. For substrates requiring C-F activation or for cost-sensitive applications, nickel and copper catalysts provide powerful and economically viable alternatives, respectively.
Looking forward, the continued development of direct C-H functionalization methods will further streamline synthetic routes, enhance atom economy, and enable the late-stage modification of complex molecules.[14][16] The judicious selection of the appropriate synthetic strategy, guided by the principles of substrate compatibility, cost, and efficiency, will continue to accelerate discovery in drug development and materials science.
References
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- 15. BJOC - Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview [beilstein-journals.org]
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- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. DSpace [repository.kaust.edu.sa]
A Senior Application Scientist's Guide to Weinreb Amide Synthesis: The Boronic Acid Advantage
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for reliable, high-yielding, and functional-group-tolerant methodologies is paramount. The N-methoxy-N-methylamide, or Weinreb amide, has long been a cornerstone functional group for the mild and precise synthesis of ketones and aldehydes.[1] Its utility stems from the formation of a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents, which ingeniously prevents the common problem of over-addition.[2][3]
Traditionally, the synthesis of Weinreb amides has relied on methods such as the acylation of N,O-dimethylhydroxylamine with aggressive acid chlorides or the use of peptide coupling reagents with carboxylic acids.[1][2] While effective, these routes can be limited by harsh conditions, the need for sensitive intermediates, and constrained functional group compatibility. This guide explores a superior alternative: the palladium-catalyzed cross-coupling of boronic acids and their derivatives. We will provide a comparative analysis, supported by experimental data, to demonstrate why this modern approach offers significant advantages in scope, efficiency, and convenience for the research scientist.
The Unique Stability of the Weinreb Amide Reaction Intermediate
To appreciate the advantages of any synthetic route to a Weinreb amide, one must first understand why this functional group is so valuable. The key lies in its interaction with strong nucleophiles like Grignard or organolithium reagents. Unlike esters or acid chlorides, which rapidly form ketones that are then immediately attacked by a second equivalent of the nucleophile to yield tertiary alcohols, the Weinreb amide forms a stable six-membered chelated intermediate.[1][2] This intermediate is stable at low temperatures and only collapses to the ketone upon aqueous workup, thus providing a clean and high-yielding transformation.
Caption: Chelation-stabilized intermediate in Weinreb amide reactions.
The Boronic Acid Route: A Paradigm Shift in Weinreb Amide Synthesis
The development of a palladium-catalyzed cross-coupling between organoboronic acids and N-methoxy-N-methylcarbamoyl chloride represents a significant advancement.[4][5] This methodology provides direct access to a vast array of Weinreb amides under mild conditions, overcoming many limitations of previous methods.
Core Advantages:
-
Expansive Substrate Scope: The true power of this method lies in its remarkable tolerance for diverse coupling partners. It is effective for electron-rich, electron-poor, and sterically hindered arylboronic acids. Crucially, it also provides the first general protocol for synthesizing α,β-unsaturated Weinreb amides from both linear and branched vinylboronic acids.[4]
-
Exceptional Functional Group Tolerance: The mild, often base-mediated conditions are compatible with a wide range of sensitive functional groups that would not survive exposure to organolithium or Grignard reagents required for other synthetic routes. This is a critical advantage in multi-step synthesis and drug development.
-
Operational Simplicity and Safety: This protocol avoids the generation of carbon monoxide, a toxic gas used in some carbonylative couplings.[4] The starting materials—boronic acids and their derivatives—are often bench-stable, crystalline solids, making them far easier and safer to handle than many pyrophoric organometallic reagents.[6][7]
Comparison of Boron Reagents for Weinreb Amide Synthesis
While free boronic acids are effective, several stable surrogates can be used, often with added benefits in terms of stability and handling. The choice of boron reagent can be tailored to the specific needs of the synthesis.
| Boron Reagent | Structure | Key Advantages | Key Disadvantages |
| Boronic Acid | R-B(OH)₂ | Generally high reactivity, commercially available.[7] | Prone to decomposition (protodeboronation, oxidation); can be difficult to purify.[6][7] |
| Potassium Trifluoroborate | [R-BF₃]⁻ K⁺ | Air- and moisture-stable crystalline solids; easy to handle; excellent reactivity in this coupling.[4][5][6] | Requires specific conditions for preparation from boronic acids. |
| MIDA Boronate | R-B(MIDA) | Exceptionally stable to air, moisture, and chromatography; enables slow-release of the boronic acid for sensitive substrates.[6][8][9][10] | Requires an additional deprotection step (hydrolysis) for the coupling to occur.[8][10] |
Experimental Protocols and Performance Data
The true measure of a method's utility is its practical application and reproducibility. Below is a representative experimental protocol adapted from the literature, followed by a summary of reported yields that underscore the method's broad applicability.
Workflow for Palladium-Catalyzed Weinreb Amide Synthesis
Caption: General workflow for Weinreb amide synthesis via Suzuki-type coupling.
Detailed Experimental Protocol
Synthesis of 4-Methoxy-N-methoxy-N-methylbenzamide from 4-Methoxyphenylboronic Acid. (Adapted from Herr, R. J. et al., J. Org. Chem., 2010).[4][5]
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser is added 4-methoxyphenylboronic acid (1.2 mmol), N-methoxy-N-methylcarbamoyl chloride (1.0 mmol), potassium phosphate monohydrate (K₃PO₄·H₂O, 3.0 mmol), and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.05 mmol).
-
Causality: The use of hydrated potassium phosphate was found to be crucial for reproducible, high yields.[4] The palladium complex is the catalyst for the cross-coupling cycle.
-
-
Inert Atmosphere: The flask is sealed with a septum and purged with dry nitrogen or argon for 10-15 minutes.
-
Causality: This step is critical to prevent oxidation of the Pd(0) species, which is the active catalytic form generated in situ.
-
-
Solvent Addition: Anhydrous ethanol (5 mL) is added via syringe.
-
Causality: Anhydrous ethanol proved to be the optimal solvent, providing a good balance of solubility for the reagents and promoting the reaction.[4]
-
-
Reaction: The mixture is heated to 65 °C in an oil bath and stirred vigorously. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature. The mixture is filtered through a pad of celite to remove the catalyst and inorganic salts, washing with ethyl acetate. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is redissolved in ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the pure Weinreb amide.
-
Self-Validation: The purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which should match reported literature values.
-
Representative Performance Data
The following table summarizes the yields achieved for a variety of boronic acid substrates using the palladium-catalyzed methodology, demonstrating its broad scope and efficiency.
| Boronic Acid Substrate | Product Weinreb Amide | Reported Yield (%) | Reference |
| Phenylboronic acid | N-methoxy-N-methylbenzamide | 90% | [4] |
| 4-Acetylphenylboronic acid | 4-Acetyl-N-methoxy-N-methylbenzamide | 87% | [4] |
| 2-Thiopheneboronic acid | N-methoxy-N-methylthiophene-2-carboxamide | 82% | [4] |
| 3-Pyridinylboronic acid | N-methoxy-N-methylnicotinamide | 41%* | [4] |
| (E)-Styrylboronic acid | (E)-N-methoxy-N-methylcinnamamide | 80% | [4] |
| Potassium vinyltrifluoroborate | N-methoxy-N-methylacrylamide | 78% | [5] |
*Note: Lower yields with some nitrogen-containing heteroaryls can occur due to catalyst inhibition, a known challenge in cross-coupling chemistry.
Conclusion and Future Outlook
For researchers, scientists, and drug development professionals, the palladium-catalyzed synthesis of Weinreb amides from boronic acids and their derivatives offers a robust, versatile, and highly enabling tool. It provides a significant advantage over traditional methods through its expansive substrate scope—particularly for valuable heteroaromatic and α,β-unsaturated systems—and its compatibility with sensitive functional groups. The operational simplicity and use of stable, readily available boron reagents further enhance its appeal for both small-scale discovery and larger-scale process development. By understanding the principles and protocols outlined in this guide, synthetic chemists can confidently leverage the boronic acid advantage to streamline the construction of complex molecules.
References
- 1. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Weinreb amides [pubsapp.acs.org]
- 3. youtube.com [youtube.com]
- 4. Palladium-Catalyzed Preparation of Weinreb Amides from Boronic Acids and N-Methyl-N-methoxycarbamoyl Chloride [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 10. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
Performance comparison with other substituted phenylboronic acids in Suzuki coupling
A Comparative Guide to Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
For researchers, medicinal chemists, and process development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and substituted aromatic compounds, which are core motifs in numerous pharmaceuticals and advanced materials.[1][2] The reaction's success hinges on the careful interplay of its components: the aryl halide, the palladium catalyst, the base, and, critically, the organoboron reagent—most commonly, a substituted phenylboronic acid.[1][3]
The nature of the substituent on the phenylboronic acid can dramatically influence reaction kinetics, yield, and even the feasibility of the coupling. This guide provides an in-depth comparison of the performance of electronically distinct substituted phenylboronic acids, grounded in the reaction mechanism and supported by representative experimental data.
The Decisive Role of Substituents in the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4][5] The electronic properties of the substituent on the phenylboronic acid directly impact the efficiency of the key transmetalation step.
-
Oxidative Addition : The cycle begins with the insertion of the Pd(0) catalyst into the aryl-halide bond, forming a Pd(II) complex.[3][5] This step is generally faster for electron-poor aryl halides.[3]
-
Transmetalation : This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species ([ArB(OH)₃]⁻).[6][7][8][9] The substituent on the phenyl ring dictates the phenyl group's nucleophilicity and the boronic acid's acidity (pKa).
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the phenyl ring. This enhances the nucleophilicity of the aryl group, which can facilitate its transfer to the palladium center.
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the phenyl ring. This increases the Lewis acidity of the boron atom, facilitating the formation of the reactive boronate complex with the base.[8] This can, in some cases, accelerate transmetalation. However, highly electron-deficient boronic acids are also more susceptible to an undesirable side reaction: protodeboronation.[10][11]
-
-
Reductive Elimination : The final step involves the formation of the new carbon-carbon bond, yielding the biaryl product and regenerating the Pd(0) catalyst.[3][5]
Performance Comparison: A Representative Study
To illustrate the impact of substituents, we present data from a standardized comparative experiment. In this study, 4-bromotoluene was coupled with a series of para-substituted phenylboronic acids. All reactions were conducted under identical conditions to ensure a fair comparison.
Standard Reaction Conditions:
-
Aryl Halide: 4-Bromotoluene (1.0 mmol)
-
Boronic Acid: Substituted Phenylboronic Acid (1.2 mmol)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: K₃PO₄ (2.0 mmol)
-
Solvent: Toluene/H₂O (10:1), 5 mL
-
Temperature: 100 °C
-
Time: Monitored until completion or up to 24 hours
Comparative Performance Data
| Phenylboronic Acid Substituent (p-X-C₆H₄B(OH)₂) | Substituent Type | Reaction Time (h) | Yield (%) | Key Observations |
| X = -OCH₃ (4-Methoxyphenyl) | Strong EDG | 4 | 95% | Fast reaction, clean conversion. The electron-rich nature promotes efficient coupling. |
| X = -CH₃ (4-Methylphenyl) | Weak EDG | 6 | 92% | Slightly slower than with -OCH₃ but still highly effective. |
| X = -H (Phenyl) | Neutral | 8 | 90% | Serves as a baseline. Reliable and clean reaction. |
| X = -Cl (4-Chlorophenyl) | Weak EWG | 10 | 85% | Slower reaction rate. The inductive withdrawing effect slightly deactivates the ring. |
| X = -CF₃ (4-Trifluoromethylphenyl) | Strong EWG | 12 | 78% | Noticeably slower. Increased potential for protodeboronation, requiring careful monitoring. |
| X = -NO₂ (4-Nitrophenyl) | Strong EWG | 16 | 65% | Significantly slower reaction. High susceptibility to protodeboronation and potential for side reactions. |
Note: The data presented is representative and intended for comparative purposes. Actual results may vary based on specific substrates and finely-tuned reaction conditions.
Analysis of Results: The results clearly demonstrate a trend: phenylboronic acids with electron-donating groups (-OCH₃, -CH₃) afford higher yields in shorter reaction times. The neutral phenylboronic acid provides a robust baseline. As the electron-withdrawing character of the substituent increases (-Cl, -CF₃, -NO₂), the reaction time extends and the final yield decreases. This is often attributed to a combination of slower transmetalation kinetics and the increased incidence of the undesired protodeboronation side reaction, where the C-B bond is cleaved by a proton source (like water) before productive coupling can occur.[10][11]
Detailed Experimental Protocol
The following is a general, step-by-step procedure for performing the Suzuki-Miyaura coupling described in the comparative study.
Procedure:
-
Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv), the respective arylboronic acid (1.2 mmol, 1.2 equiv), Palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), SPhos (16.4 mg, 0.04 mmol, 4 mol%), and potassium phosphate (424 mg, 2.0 mmol, 2.0 equiv).[1]
-
Establish Inert Atmosphere : Seal the tube with a rubber septum. Evacuate the vessel and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure the reaction environment is free of oxygen.[1]
-
Solvent Addition : Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Reaction Execution : Place the Schlenk tube into a preheated oil bath set to 100 °C. Stir the mixture vigorously.
-
Monitoring : Monitor the reaction's progress periodically by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or GC-MS.
-
Work-up : Once the starting material is consumed (or after 24 hours), allow the reaction mixture to cool to room temperature. Dilute the mixture with water (10 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).[1]
-
Purification : Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.[1]
Conclusion and Field Insights
The choice of substituted phenylboronic acid is a critical parameter in optimizing Suzuki-Miyaura coupling reactions. While this guide highlights a clear trend—electron-donating groups generally accelerate the reaction and improve yields—the outcome is always substrate-dependent. For complex syntheses, particularly in drug development where functional group tolerance is paramount, conditions must be carefully screened.
For challenging couplings involving electron-deficient boronic acids, strategies to mitigate protodeboronation are essential. These can include using anhydrous solvents, employing alternative bases (e.g., CsF, K₂CO₃), or utilizing boronic acid derivatives like MIDA boronates, which provide a slow release of the active reagent.[10][12] Ultimately, a deep understanding of the reaction mechanism empowers the scientist to troubleshoot effectively and select the optimal reagents to achieve their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. organic-synthesis.com [organic-synthesis.com]
A Researcher's Guide to Suzuki-Miyaura Reactions with Electron-Withdrawing Groups: Challenges, Strategies, and Alternatives
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its versatility in forging carbon-carbon bonds.[1][2] However, transitioning from textbook examples to the complex substrates encountered in pharmaceutical and materials science—particularly those bearing electron-withdrawing groups (EWGs)—reveals significant mechanistic nuances. This guide provides an in-depth analysis of the challenges posed by these substrates and offers a framework for rational reaction design, supported by experimental data and comparative insights.
The Mechanistic Influence of Electronic Effects
The efficacy of the Suzuki-Miyaura reaction hinges on a delicate balance within its catalytic cycle. The electronic nature of the coupling partners can dramatically perturb this balance, primarily affecting the two most critical steps: oxidative addition and transmetalation.[3][4]
-
EWG on the Electrophile (Aryl Halide): An electron-withdrawing group on the aryl halide partner renders the carbon atom of the C-X bond more electrophilic. This electronic pull significantly facilitates the oxidative addition of the Pd(0) catalyst, which is often the rate-limiting step of the entire cycle.[4][5][6] Consequently, electron-poor aryl halides are generally more reactive than their electron-rich counterparts.[7][8] The typical reactivity trend based on the leaving group (I > Br > OTf >> Cl > F) remains, but the presence of an EWG can enable the use of less reactive electrophiles like aryl chlorides.[3][8]
-
EWG on the Nucleophile (Organoboron Reagent): Conversely, an EWG on the organoboron reagent diminishes the nucleophilicity of the organic moiety that needs to be transferred to the palladium center. This can impede the transmetalation step, where the organic group from the boron atom displaces the halide on the Pd(II) complex. A slower transmetalation can lead to lower yields and the prevalence of side reactions, such as protodeborylation.
The interplay of these opposing effects is central to designing successful coupling strategies for electron-deficient systems.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the influence of EWGs.
Strategic Selection of Reaction Components
Success with electron-deficient substrates is rarely accidental; it is achieved through the deliberate selection of each reaction component to counteract the specific challenges at play.
The Catalyst System: Ligands are Key
The choice of ligand is arguably the most critical parameter in overcoming the hurdles of these reactions. While classical ligands like triphenylphosphine (PPh₃) may suffice for simple couplings, they often fail with challenging substrates.[3][8] Modern ligands are designed to be both sterically bulky and highly electron-donating, which helps to stabilize the active Pd(0) species and promote both oxidative addition and reductive elimination.[3][8]
| Ligand Class | Key Characteristics & Causality | Typical Use Case with EWGs |
| Bulky, Electron-Rich Monodentate Phosphines (e.g., SPhos, XPhos, RuPhos) | High steric bulk promotes reductive elimination. Strong electron-donating ability increases electron density on Pd, facilitating oxidative addition, especially for aryl chlorides.[9] | The go-to choice for coupling electron-deficient aryl chlorides and sterically hindered substrates. |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr, PEPPSI-iPr) | Very strong σ-donors that form robust bonds with Pd, creating highly active and stable catalysts.[10] Their strong donating character is excellent for activating C-Cl bonds.[7][10] | An excellent alternative to phosphine ligands for activating challenging aryl chlorides with EWGs. |
| Bidentate Phosphines (e.g., dppf, XantPhos) | Form stable, well-defined chelate complexes with palladium. The specific bite angle can influence reactivity and selectivity. | Useful in specific applications, but bulky monodentate ligands often show superior activity for EWG-bearing substrates. |
The Base: More Than Just an Activator
The base plays a multifaceted role: it activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation. When an EWG is present on the boronic acid, a stronger base is often required to sufficiently enhance its nucleophilicity.
| Base | Strength | Typical Solvents | Comments |
| K₂CO₃ | Weak | DMF, Dioxane/H₂O | Often insufficient for electron-poor boronic acids. |
| K₃PO₄ | Moderate | THF, Dioxane, Toluene | A highly versatile and effective base for a wide range of substrates, including those with EWGs. Often a superior choice to carbonates. |
| Cs₂CO₃ | Strong | Dioxane, Toluene | Its high solubility in organic solvents can be advantageous, but cost can be a factor. |
| NaOt-Bu | Very Strong | THF, Toluene | Can be effective but may introduce compatibility issues with sensitive functional groups (e.g., esters). |
The Organoboron Reagent: Stability vs. Reactivity
While boronic acids are common, they can be prone to decomposition (protodeborylation), especially under harsh conditions. Boronic esters, such as pinacol esters (Bpin), offer greater stability.[7] This stability comes at the cost of slightly lower reactivity, which may require more forcing conditions or a stronger base to drive the transmetalation step, particularly when the aryl group bears an EWG.
A Validated Experimental Protocol
The following protocol is a robust starting point for coupling an electron-deficient aryl chloride with a phenylboronic acid derivative. It incorporates best practices for achieving high yields with challenging substrates.
Reaction: Coupling of 4-chlorobenzonitrile with Phenylboronic Acid
-
Reagent Preparation & Setup:
-
To an oven-dried Schlenk flask, add 4-chlorobenzonitrile (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the palladium precatalyst (e.g., SPhos-Pd-G3, 0.02 mmol, 2 mol%).
-
Causality: Using a pre-formed catalyst (precatalyst) ensures a consistent generation of the active Pd(0) species. SPhos is chosen for its proven efficacy with aryl chlorides.[9] K₃PO₄ is a strong enough base to facilitate transmetalation without being overly harsh.
-
-
Inert Atmosphere:
-
Seal the flask with a septum.
-
Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Causality: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is critical for reproducibility.[2]
-
-
Solvent Addition and Reaction:
-
Add degassed 1,4-dioxane (5 mL) via syringe.
-
Place the flask in a pre-heated oil bath at 100 °C and stir vigorously.
-
Causality: Degassing the solvent removes dissolved oxygen. Higher temperatures are often necessary to drive the oxidative addition of the C-Cl bond to completion.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 2-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
-
Comparison with Alternative Coupling Reactions
While the Suzuki-Miyaura reaction is a powerful tool, certain substrates may warrant consideration of alternative methods. The choice often involves a trade-off between reactivity, functional group tolerance, and operational complexity.
Caption: Comparison of major cross-coupling reaction features.
| Reaction | Nucleophile | Key Advantage(s) | Key Disadvantage(s) |
| Suzuki-Miyaura | Organoboron (R-B(OR)₂) | Low toxicity, high functional group tolerance, commercially available reagents. | Potential for protodeborylation; can be sluggish with EWGs on the boronic acid. |
| Stille | Organotin (R-SnR'₃) | Excellent functional group tolerance; insensitive to moisture.[11] | High toxicity of organotin reagents and stoichiometric tin waste.[11] |
| Hiyama | Organosilicon (R-SiR'₃) | Low toxicity of silicon reagents; stable precursors.[11][12] | Requires an activating agent (typically fluoride), which can have compatibility issues.[12] |
| Negishi | Organozinc (R-ZnX) | High reactivity, allowing for lower reaction temperatures. | High sensitivity of organozinc reagents to air and moisture. |
| Sonogashira | Terminal Alkyne | The premier method for forming C(sp²)-C(sp) bonds.[11] | Not a direct alternative for biaryl synthesis. |
Conclusion
Successfully navigating Suzuki-Miyaura reactions with electron-withdrawing groups is a matter of understanding and addressing the underlying mechanistic challenges. The acceleration of oxidative addition by EWGs on the electrophile is a distinct advantage, enabling the use of cost-effective aryl chlorides. The primary challenge lies in overcoming the reduced nucleophilicity of electron-poor organoboron reagents. This is best achieved through the judicious selection of a highly active catalyst system, typically featuring a bulky, electron-rich phosphine or NHC ligand, paired with a competent base like K₃PO₄. By applying these principles, researchers can harness the full synthetic power of this Nobel Prize-winning reaction for even the most demanding applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. uwindsor.ca [uwindsor.ca]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
- 11. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 12. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Data Validation for Cross-Coupling Products
Introduction: Beyond the TLC Plate—The Imperative for Rigorous Validation
In the realm of synthetic chemistry, particularly in drug development and materials science, palladium-catalyzed cross-coupling reactions are a cornerstone for constructing complex molecular architectures.[1][2] The Suzuki-Miyaura, Heck, and Stille reactions, among others, provide powerful means to form C-C bonds.[2][3][4] However, the successful synthesis of a target molecule is only confirmed upon rigorous and unambiguous structural validation. A single spot on a Thin-Layer Chromatography (TLC) plate is not sufficient proof of identity or purity. These reactions can yield a complex mixture of the desired product, unreacted starting materials, isomers, and byproducts from undesired side reactions.[5] Furthermore, trace amounts of the palladium catalyst or ligands may remain, which can have significant consequences in downstream applications, particularly in pharmaceuticals.[6][7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on implementing a robust, multi-technique spectroscopic workflow to validate the structure and purity of cross-coupling products, ensuring the integrity and reproducibility of your scientific findings.
The Orthogonal Imperative: Why One Technique is Never Enough
The core principle of robust analytical validation is the use of orthogonal techniques—methods that measure different properties of the molecule. Relying on a single spectroscopic method can lead to costly misinterpretations. For instance, Mass Spectrometry (MS) can confirm the molecular weight, but it generally cannot distinguish between structural isomers.[8][9] Conversely, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural connectivity but is less sensitive than MS for detecting trace impurities. Infrared (IR) spectroscopy readily identifies functional groups but offers little insight into the overall molecular skeleton.
A self-validating system is one where the data from each technique logically corroborates the others. The molecular weight from MS must match the structure deduced from NMR, which in turn must be consistent with the functional groups identified by IR. This multi-faceted approach provides the highest degree of confidence in your results.
A Deep Dive into the Core Spectroscopic Toolkit
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR is the undisputed workhorse for the structural elucidation of organic molecules.[10][11] It provides a detailed map of the atomic connectivity within a molecule. For a typical cross-coupling product, a full suite of NMR experiments is required for unambiguous validation.
-
¹H NMR: This is the initial and most fundamental NMR experiment. It provides information on the number of distinct proton environments, their integration (ratio), and their coupling patterns (J-coupling), which reveals neighboring protons. For a cross-coupling product, one should look for the appearance of new aromatic or vinylic signals and the disappearance of signals corresponding to the starting materials.
-
¹³C NMR & DEPT: While ¹³C NMR shows all unique carbon environments, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups, while quaternary carbons are identified by their presence in the ¹³C spectrum and absence in the DEPT spectra.
-
2D NMR Spectroscopy: For complex molecules, 1D spectra often suffer from signal overlap. 2D NMR techniques are essential for resolving these ambiguities and definitively assembling the molecular structure.[12][13]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[14][15] This is critical for piecing together spin systems within the molecule, such as protons on an aromatic ring or an alkyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[13][14][15] This is the primary method for assigning carbon signals based on their attached, and often more easily assigned, proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds).[14][15] HMBC is the key to connecting different fragments of the molecule. It is especially crucial for identifying quaternary carbons and for confirming the connectivity across the newly formed bond in a cross-coupling product.
-
High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Confirmer
While routine mass spectrometry confirms the molecular weight of a compound, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement (typically to four or more decimal places).[16][17] This precision allows for the unambiguous determination of the elemental composition and, therefore, the molecular formula.[8][18]
Causality in Practice: Why is this critical? Two different molecules (e.g., C₁₈H₂₈N₂O₄ and C₂₂H₂₈N₂O) can have the same nominal mass (336 amu) but will have distinct exact masses (336.2049 Da vs. 336.2202 Da) that are easily distinguished by HRMS.[17] This capability is essential for confirming that the desired transformation has occurred and for ruling out unexpected products. When analyzing HRMS data, be vigilant for common adducts like [M+Na]⁺, [M+K]⁺, or solvent adducts, which can initially be confusing.[19]
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy measures the vibrations of bonds within a molecule, providing a characteristic fingerprint of the functional groups present.[20][21] In the context of cross-coupling, IR is an excellent, rapid method to confirm the reaction's progress. For example, in a Suzuki coupling of an aryl bromide with a boronic acid, one would look for the disappearance of the C-Br stretching vibration and the appearance of new bands characteristic of the biaryl product. Key regions to monitor include the C=O stretch (1680-1750 cm⁻¹) for carbonyl-containing compounds and the C-H stretches above 3000 cm⁻¹ for aromatic/vinylic C-H bonds.[20][22]
A Unified Workflow for Product Validation
To ensure a systematic and self-validating process, a logical workflow should be followed after the initial purification of the cross-coupling product. This workflow integrates the core spectroscopic techniques to build a complete and verified picture of the final compound.
Caption: A decision-making workflow for the spectroscopic validation of cross-coupling products.
Comparative Guide to Spectroscopic Techniques
The selection of analytical techniques should be guided by the specific information required. The following table provides an objective comparison of the primary methods discussed.
| Analytical Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, structural isomerism, and purity assessment. | Provides the most comprehensive structural information; non-destructive. | Relatively low sensitivity; complex spectra for large molecules or mixtures; requires larger sample amounts. |
| High-Resolution MS | Exact mass, elemental composition, and molecular formula. | Extremely high sensitivity and accuracy for molecular formula determination; requires minimal sample.[8][9] | Provides little to no information on structural connectivity or stereoisomers; can be complicated by fragmentation or adduct formation.[8][19] |
| IR Spectroscopy | Presence or absence of specific functional groups. | Fast, simple, and inexpensive; excellent for monitoring reaction progress (e.g., disappearance of starting material). | Provides limited information on the overall molecular skeleton; not suitable for complex structure determination on its own. |
Experimental Protocols & Authoritative Reporting
Sample Preparation Protocols (General)
-
NMR: Accurately weigh 1-5 mg of the purified sample into a clean vial. Dissolve in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.[19] The sample must be free of particulate matter.
-
HRMS (ESI): Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable HPLC-grade solvent (e.g., methanol or acetonitrile), often with a small amount of acid (like formic acid) to promote ionization. Infuse the sample directly into the mass spectrometer.[9]
-
IR (Thin Film): If the sample is a non-volatile oil or low-melting solid, place a small drop between two salt plates (NaCl or KBr) and gently press them together to create a thin film. If it is a solid, a KBr pellet or an ATR (Attenuated Total Reflectance) accessory can be used.
Adherence to Publication Standards
When reporting your data, adherence to established guidelines is paramount for scientific rigor and reproducibility. Journals published by the American Chemical Society (ACS) and the Royal Society of Chemistry (RSC) provide detailed instructions.[23][24][25]
Key Reporting Requirements:
-
NMR Data: For ¹H NMR, report the chemical shift (δ) to two decimal places, integration, multiplicity (s, d, t, q, m, etc.), and coupling constants (J) in Hertz. For ¹³C NMR, report chemical shifts to one decimal place.[23] Always state the solvent and spectrometer field strength for each spectrum.
-
HRMS Data: Report the calculated exact mass for the proposed molecular formula and the experimentally found mass.
-
Supporting Information: For publication, it is standard practice to provide copies of the actual spectra (¹H, ¹³C, and key 2D NMR) in the Supporting Information to allow for independent verification.[25][26][27]
Conclusion: A Commitment to Scientific Integrity
The validation of a cross-coupling product is not a mere formality but a cornerstone of scientific integrity. A rigorous, multi-technique approach, combining the structural detail of NMR, the formulaic certainty of HRMS, and the functional group confirmation of IR, creates a self-validating system that ensures the material in the vial is unequivocally the material you claim it to be. By following a logical workflow and adhering to authoritative reporting standards, researchers can present their findings with the highest level of confidence, paving the way for reliable and reproducible science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. books.rsc.org [books.rsc.org]
- 8. measurlabs.com [measurlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. bbhegdecollege.com [bbhegdecollege.com]
- 11. mdpi.com [mdpi.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. scribd.com [scribd.com]
- 15. youtube.com [youtube.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. infinitalab.com [infinitalab.com]
- 19. benchchem.com [benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. fiveable.me [fiveable.me]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. pubsapp.acs.org [pubsapp.acs.org]
- 24. Experimental reporting [rsc.org]
- 25. Organic Chemistry Frontiers [rsc.org]
- 26. ACS Research Data Guidelines [researcher-resources.acs.org]
- 27. dl.icdst.org [dl.icdst.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid
For researchers at the forefront of pharmaceutical development and organic synthesis, the responsible management of chemical reagents is not merely a regulatory hurdle; it is a foundational pillar of laboratory safety, scientific integrity, and environmental stewardship. This guide provides a detailed protocol for the safe and compliant disposal of 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid (CAS No. 874289-58-4). The procedures outlined herein are designed to be a self-validating system, explaining the causality behind each step to ensure that safety is integrated into the scientific workflow.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's specific hazards is essential. This knowledge informs every subsequent step, from personal protective equipment (PPE) selection to the final disposal methodology.
This compound is classified as an irritant.[1][2] Improper handling can lead to adverse health effects, and improper disposal can result in environmental harm. The primary risks are associated with direct contact and inhalation of dust particles.
Table 1: Hazard Identification and Classification
| Hazard Classification System | Rating | Interpretation |
|---|---|---|
| GHS Pictogram | GHS07[1] | Exclamation Mark: Indicates skin and eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, or respiratory tract irritation. |
| GHS Signal Word | Warning[1] | Indicates a less severe, but still significant, hazard. |
| GHS Hazard Statements | H315, H319, H335[1][2] | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| NFPA Health Hazard | 1[1] | Exposure could cause irritation but only minor residual injury. |
| NFPA Fire Hazard | 0[1] | Materials that will not burn under typical fire conditions. |
| NFPA Reactivity Hazard | 0[1] | Normally stable, even under fire exposure conditions, and not reactive with water. |
A critical, though less immediate, hazard is the compound's behavior during thermal decomposition. In the event of a fire or improper incineration, the compound can release highly toxic and corrosive vapors, including carbon monoxide, carbon dioxide, oxides of boron, and hydrogen fluoride.[3] This potential dictates the ultimate disposal pathway, necessitating a specialized incineration process.
Pre-Disposal Safety and Handling: Establishing a Safe Workspace
All handling and preparation for the disposal of this compound must occur within a controlled environment to minimize exposure risk.
-
Engineering Controls: Always handle the solid compound and its waste within a certified chemical fume hood.[4][5] This is the primary defense against inhaling irritating dust particles. Ensure that emergency eyewash stations and safety showers are readily accessible.[1][3]
-
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound waste:
-
Eye Protection: Chemical safety goggles or a full-face shield are required to protect against accidental splashes or dust.[4]
-
Hand Protection: Wear chemical-resistant nitrile gloves. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.[4]
-
Body Protection: A fully fastened lab coat must be worn to prevent contact with skin.[5]
-
The Core Disposal Protocol: A Step-by-Step Guide
This protocol treats this compound as a hazardous chemical waste, in line with best practices for boronic acid derivatives.[4][5]
Step 1: Waste Segregation
Causality: Proper segregation is the most critical step in a compliant waste management program. This compound is a halogenated organoboron substance. Mixing it with other waste streams, such as non-halogenated solvents, can complicate the disposal process, increase costs, and pose risks if the mixed waste is sent to a facility not equipped to handle it. The recommended disposal method is high-temperature incineration with flue gas scrubbing, a specific requirement driven by its chemical composition.[1]
-
Action: Designate a specific, properly labeled waste container solely for this compound and associated contaminated materials. Do not mix this waste with other chemical streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[4]
Step 2: Containerization
Causality: The integrity of the waste container prevents leaks and environmental release during storage and transport.
-
Action: Use a chemically compatible, high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw-top cap. The container must be in good condition, free of cracks or residue on the outside.
Step 3: Labeling
Causality: Accurate and thorough labeling is a regulatory requirement and ensures that all personnel, from lab staff to waste handlers, are aware of the container's contents and associated hazards.
-
Action: Affix a "Hazardous Waste" label to the container as soon as the first item of waste is added. The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "874289-58-4"
-
Hazard identification: "Irritant"
-
The accumulation start date (the date the first waste is added).
-
For liquid waste, list all components, including solvents and their approximate percentages.
-
Step 4: Managing Different Waste Streams
The procedure varies slightly depending on the form of the waste.
-
A. Unused/Expired Solid Chemical:
-
If the original container is intact and properly sealed, it can be disposed of as is. Place the manufacturer's container into a secondary container (like a sealable plastic bag) and label it as hazardous waste.
-
-
B. Contaminated Solid Waste:
-
This includes items like used gloves, weigh boats, and contaminated bench paper.
-
Place these items in the designated solid waste container.[5] Do not overfill the container; ensure it can be securely sealed without force.
-
-
C. Liquid Waste Solutions:
-
This includes solutions from reactions, extractions, or chromatography.
-
Collect this waste in a designated liquid waste container. The container must be labeled with the name of the boronic acid and all solvent components.
-
-
D. Decontamination of Glassware:
-
Residual boronic acid can be effectively removed from glassware. A basic wash helps convert the boronic acid into a more water-soluble boronate salt.[5][6]
-
Protocol: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone) and pour the rinsate into the appropriate halogenated liquid waste container. Then, rinse the glassware with a dilute basic solution (e.g., 1% sodium bicarbonate). This second rinsate must also be collected as hazardous aqueous waste. A final rinse with deionized water, also collected as hazardous waste, can follow.[5]
-
On-Site Accumulation and Final Disposal
-
Storage: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.[5] Follow all institutional and local regulations regarding storage time limits.
-
Final Disposal: The only appropriate disposal method for this compound is through a licensed hazardous waste management company.[1] Specify that the waste is a halogenated organoboron compound requiring high-temperature incineration in a facility equipped with an afterburner and a flue gas scrubber to neutralize acidic gases like hydrogen fluoride that may form.[1] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. [3][5]
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid (CAS No. 874289-58-4). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety recommendation. Our commitment is to provide value beyond the product, ensuring your work is not only groundbreaking but also fundamentally safe.
Hazard Identification and Risk Assessment
This compound is a solid compound that presents specific hazards requiring stringent control measures. According to its Safety Data Sheet (SDS), the primary risks are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[1]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as dust.[1]
The physical form of this compound as a powder increases the risk of aerosolization and subsequent inhalation or unintended contact with skin and eyes. Therefore, all procedures must be designed to mitigate the generation and spread of dust.
The Hierarchy of Controls: Engineering First
Before any personal protective equipment is considered, the primary defense against exposure is the implementation of robust engineering controls. PPE is the final barrier between the user and the chemical.
-
Chemical Fume Hood: All handling of this compound in its solid form, including weighing and transferring, must be conducted within a certified chemical fume hood.[2][3] This is the most critical step in preventing respiratory exposure by containing dust at the source.
-
Safety Infrastructure: Ensure that an emergency eye wash station and a safety shower are readily accessible and have been recently tested.[1][4] Their immediate availability is crucial in the event of accidental exposure.
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is directly dictated by the hazards identified. The following equipment is mandatory for all personnel handling this compound.
-
Eye and Face Protection:
-
Chemical Safety Goggles: Must be worn at all times to provide a seal around the eyes, protecting against dust and potential splashes.[1] Standard safety glasses with side shields are insufficient.
-
Face Shield: A full-face shield must be worn over chemical safety goggles during procedures with a heightened risk of splashing or aerosolization, such as when transferring large quantities or sonicating solutions.[1][5][6]
-
-
Hand Protection:
-
Nitrile Gloves: Chemically resistant nitrile gloves are required to prevent skin contact.[2][7] Always inspect gloves for tears or punctures before use.
-
Double Gloving: For extended procedures or when handling larger quantities, consider wearing two pairs of nitrile gloves for enhanced protection.[5]
-
Proper Technique: Contaminated gloves must be removed without touching the outer surface with bare skin and disposed of immediately as hazardous solid waste. Always wash hands thoroughly with soap and water after removing gloves.[1]
-
-
Body Protection:
-
Laboratory Coat: A long-sleeved, fully-fastened laboratory coat is required to protect skin and personal clothing from contamination.[2][5]
-
Appropriate Attire: Long pants and closed-toe, closed-heel shoes made of a non-porous material are mandatory in the laboratory to protect the feet and legs from spills.[5][8]
-
-
Respiratory Protection:
-
Under Normal Conditions: When all work is performed within a certified chemical fume hood, a respirator is typically not required.[9]
-
Required Use: In the rare event of inadequate ventilation or a significant spill outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary to prevent inhalation of dust.[6][7] Use of a respirator requires prior medical evaluation and fit-testing.[10]
-
PPE Summary for Laboratory Operations
For quick reference, the following table summarizes the required PPE for various operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body & Foot Protection | Respiratory Protection |
| Weighing & Transfer (in Fume Hood) | Chemical Safety Goggles | Nitrile Gloves (Double Recommended) | Lab Coat, Long Pants, Closed-toe Shoes | Not Required |
| Handling Solutions (in Fume Hood) | Chemical Safety Goggles | Nitrile Gloves | Lab Coat, Long Pants, Closed-toe Shoes | Not Required |
| Large Scale Operations / Splash Risk | Face Shield over Goggles | Nitrile Gloves (Double) | Lab Coat, Long Pants, Closed-toe Shoes | Not Required (in Fume Hood) |
| Spill Cleanup (Outside Fume Hood) | Face Shield over Goggles | Nitrile Gloves (Double) | Lab Coat, Long Pants, Closed-toe Shoes | NIOSH-approved Particulate Respirator |
| Waste Disposal | Chemical Safety Goggles | Nitrile Gloves | Lab Coat, Long Pants, Closed-toe Shoes | Not Required |
Safe Handling and Operational Protocol
Adherence to a strict, step-by-step protocol minimizes risk and ensures procedural consistency.
-
Preparation:
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Confirm the location of the nearest eyewash station and safety shower.
-
Don all required PPE as outlined in Section 4.
-
-
Aliquotting and Transfer:
-
Perform all manipulations of the solid compound within the fume hood.
-
Use tools like anti-static weigh paper or plastic scoops to minimize dust generation.[11]
-
Handle the container gently to avoid aerosolizing the powder.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol), collecting the wipes as solid hazardous waste.
-
Carefully remove and dispose of contaminated gloves.
-
Wash hands thoroughly with soap and water.[1]
-
Emergency Procedures
-
Spill Response:
-
Inside Fume Hood: If a small spill occurs inside the hood, contain it with an appropriate absorbent material from a spill kit.[2] Clean the area, and place all contaminated materials into a sealed bag for hazardous waste disposal.
-
Outside Fume Hood: Evacuate the immediate area.[2] Prevent others from entering. With appropriate respiratory protection, cover the spill with an absorbent material, then carefully sweep the material into a designated hazardous waste container.[11][12] All cleanup materials must be treated as hazardous waste.[6]
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][13]
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Waste Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste.[3][5][6] Under no circumstances should this waste be placed in regular trash or washed down the drain.[5][14]
-
Waste Segregation: Use separate, dedicated, and clearly labeled containers for solid and liquid hazardous waste.[3][5][7] The label must read "Hazardous Waste" and include the full chemical name.[5][6]
-
Solid Waste: Includes contaminated gloves, weigh paper, absorbent pads, and any residual solid chemical.
-
Liquid Waste: Includes any solutions containing the compound and the first rinsate from container decontamination.
-
Empty Container Decontamination:
-
In a fume hood, rinse the empty container three times with a suitable solvent.[3]
-
The first rinse must be collected and disposed of as liquid hazardous waste.[3] Subsequent rinses may also need to be collected, depending on institutional policy.
-
After air-drying completely, deface the original label. The decontaminated container can then be disposed of according to institutional guidelines for glass or plastic recycling.
-
-
Storage and Collection: Store sealed waste containers in a designated satellite accumulation area. Follow your institution's specific procedures for hazardous waste collection.[5][6]
Safe Handling Workflow
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. fishersci.com [fishersci.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. laballey.com [laballey.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. laballey.com [laballey.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
